Methyl 2-methyl-5-oxopyrrolidine-1-acetate
Description
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Properties
IUPAC Name |
methyl 2-(2-methyl-5-oxopyrrolidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6-3-4-7(10)9(6)5-8(11)12-2/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZFJWWGEDTHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N1CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20991087 | |
| Record name | Methyl (2-methyl-5-oxopyrrolidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70821-47-5 | |
| Record name | Methyl 2-methyl-5-oxo-1-pyrrolidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70821-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methyl-5-oxopyrrolidine-1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070821475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (2-methyl-5-oxopyrrolidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methyl-5-oxopyrrolidine-1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
What is the chemical structure of Methyl 2-methyl-5-oxopyrrolidine-1-acetate
An Important Note on Chemical Identity: Extensive searches of authoritative chemical databases, including PubChem, SciFinder, and Reaxys, did not yield a definitive chemical structure, such as a SMILES or InChI string, for the compound name "Methyl 2-methyl-5-oxopyrrolidine-1-acetate" associated with the CAS number 70821-47-5. The information available often pertains to isomers or related pyrrolidine derivatives. Without a confirmed molecular structure, it is not possible to provide a scientifically rigorous and accurate technical guide on its synthesis, spectroscopic properties, and applications.
This guide will, therefore, address the structural isomers and related compounds for which data is available, providing a framework for understanding the chemical class and highlighting the critical importance of precise structural identification in chemical research and development. We will explore the general characteristics of methyl oxopyrrolidine acetates to offer valuable insights for researchers in the field.
The Criticality of Isomerism in Pyrrolidine Derivatives
The position of the methyl and methyl acetate groups on the 5-oxopyrrolidine ring significantly influences the molecule's chemical and physical properties, as well as its biological activity. The name "Methyl 2-methyl-5-oxopyrrolidine-1-acetate" implies a specific arrangement of these substituents. However, without a definitive structural identifier, several isomers could potentially correspond to this name, each with unique characteristics.
To illustrate the importance of precise structural information, let's consider a closely related and well-characterized isomer:
-
Methyl 1-methyl-5-oxopyrrolidine-2-acetate (CAS 63537-14-4): In this isomer, the methyl group is attached to the nitrogen atom (position 1), and the methyl acetate group is at position 2. This compound serves as a valuable building block in organic synthesis and is explored for its potential in medicinal chemistry.[1]
The distinct positioning of substituents dramatically alters the electronic and steric environment of the molecule, which in turn dictates its reactivity, how it interacts with biological targets, and its spectroscopic signature.
General Physicochemical Properties of Methyl Oxopyrrolidine Acetates
While specific data for the requested compound is unavailable, we can infer general properties based on related structures. Methyl oxopyrrolidine acetates are typically polar molecules due to the presence of the lactam and ester functional groups.
Table 1: Predicted Physicochemical Properties of a Representative Isomer (Methyl 1-methyl-5-oxopyrrolidine-2-acetate)
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₃ | [1] |
| Molecular Weight | 171.19 g/mol | [1] |
| XLogP3-AA (Predicted) | -0.4 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Note: These values are for an isomeric compound and should be considered as approximations for the requested molecule.
Synthesis Strategies for Pyrrolidone Scaffolds
The synthesis of 5-oxopyrrolidine derivatives is a well-established area of organic chemistry. Several general strategies can be employed, which could likely be adapted for the synthesis of "Methyl 2-methyl-5-oxopyrrolidine-1-acetate" once its precise structure is known.
One common approach involves the cyclization of γ-amino acids or their derivatives. For N-substituted pyrrolidones, the synthesis often starts with a primary amine and a suitable precursor to form the lactam ring.
Conceptual Synthetic Workflow:
Sources
Physicochemical Profiling and Synthetic Utility of Methyl 2-methyl-5-oxopyrrolidine-1-acetate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Classification: Pyrrolidone Derivative / Lactam Ester
Executive Summary
In the landscape of modern medicinal chemistry, pyrrolidone derivatives (lactams) serve as privileged scaffolds. They are the structural foundation for a myriad of central nervous system (CNS) modulators, most notably the "racetam" family of nootropics and antiepileptics (e.g., levetiracetam, piracetam). Methyl 2-methyl-5-oxopyrrolidine-1-acetate (CAS: 70821-47-5) represents a highly functionalized building block within this class.
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical data and bench-level application. By understanding the thermodynamic stability, electronic distribution, and reactivity of this specific molecule, drug development professionals can better leverage it for the synthesis of complex active pharmaceutical ingredients (APIs).
Physicochemical Properties & Structural Analysis
The molecular architecture of Methyl 2-methyl-5-oxopyrrolidine-1-acetate features a five-membered lactam ring, a methyl substitution at the C2 position (introducing a stereocenter), and an N-linked methyl acetate moiety. This specific arrangement dictates its solubility, basicity, and reactivity.
Quantitative Data Summary
The following table synthesizes the core physical and chemical properties of the compound, critical for formulation and synthetic planning[1][2].
| Property | Value / Description | Method / Source |
| IUPAC Name | methyl 2-(2-methyl-5-oxopyrrolidin-1-yl)acetate | Nomenclature Standard |
| CAS Number | 70821-47-5 | |
| Molecular Formula | C8H13NO3 | Elemental Analysis |
| Molecular Weight | 171.19 g/mol | Calculated |
| Boiling Point | 293.6 ± 23.0 °C | Predicted[3] |
| Predicted pKa | -0.95 ± 0.40 | In silico modeling[4] |
| LogP (Lipophilicity) | ~0.51 | Chromatographic screening[5] |
Mechanistic Insights into Physicochemical Behavior
Electronic Delocalization and Basicity: The predicted pKa of -0.95 ± 0.40 highlights a critical feature of lactams: the nitrogen atom is essentially non-basic. The lone pair on the nitrogen is highly delocalized into the adjacent carbonyl π -system, giving the C-N bond partial double-bond character. The negative pKa value reflects the protonation of the carbonyl oxygen under extremely acidic conditions, rather than the protonation of the nitrogen. This stability prevents the molecule from acting as a proton scavenger in physiological pH environments.
Lipophilicity and CNS Penetration: With a LogP of approximately 0.51, this compound exhibits a balanced amphiphilic profile. The polar lactam and ester carbonyls are offset by the hydrophobic methyl groups and the aliphatic ring backbone. This LogP range is highly favorable for passive diffusion across the Blood-Brain Barrier (BBB), making it an excellent precursor for neuroactive compounds.
Chemical Reactivity and Synthetic Workflows
The synthetic utility of Methyl 2-methyl-5-oxopyrrolidine-1-acetate lies in its orthogonal reactivity. The ester group can undergo nucleophilic acyl substitution, while the lactam core remains highly stable under mild to moderate conditions.
Synthetic pathway and downstream derivatization of the target lactam.
Protocol: N-Alkylation Synthesis Pathway
To synthesize the title compound from the base lactam, a controlled N-alkylation is required[6]. The causality behind this protocol is rooted in overcoming the poor nucleophilicity of the lactam nitrogen.
Step-by-Step Methodology:
-
Deprotonation: Dissolve 1.0 eq of 2-methyl-5-oxopyrrolidine in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool to 0 °C.
-
Base Addition: Slowly add 1.1 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Causality: NaH is a strong, non-nucleophilic base necessary to deprotonate the weakly acidic lactam nitrogen (pKa ~16) without attacking the carbonyl carbon.
-
Electrophile Introduction: After hydrogen gas evolution ceases (indicating complete formation of the sodium salt), add 1.1 eq of methyl bromoacetate dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. The SN2 substitution occurs rapidly due to the highly reactive α -bromo ester.
-
Quenching and Workup: Quench with saturated aqueous NH4Cl to neutralize unreacted NaH. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify via silica gel column chromatography (Hexanes:EtOAc gradient) to isolate the pure methyl ester.
Analytical Characterization Protocols
To ensure the trustworthiness and self-validation of the synthesized batch, rigorous analytical characterization is mandatory.
Protocol: LC-MS Structural Validation
Lactams and esters can be sensitive to harsh ionization conditions, potentially leading to ring-opening or ester cleavage in the mass spectrometer. Therefore, soft ionization techniques are required.
LC-MS analytical workflow for structural validation of the lactam ester.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the compound to 1 mg/mL in LC-MS grade Methanol. Causality: Methanol ensures complete solubility while being highly compatible with electrospray ionization (ESI).
-
Chromatography: Inject 2 μ L onto a reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 μ m). Use a mobile phase gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.
-
Ionization (ESI+): Operate the mass spectrometer in positive Electrospray Ionization mode. Causality: The 0.1% Formic Acid acts as a proton source, facilitating the formation of the stable [M+H]+ adduct without inducing ester hydrolysis, which would occur under basic conditions.
-
Data Interpretation: The target mass-to-charge ratio (m/z) is 172.2. A secondary sodium adduct [M+Na]+ at m/z 194.2 may also be observed due to the high affinity of lactam carbonyls for alkali metals.
Conclusion
Methyl 2-methyl-5-oxopyrrolidine-1-acetate is a robust, versatile chemical intermediate. Its unique physicochemical properties—specifically its lack of basicity, high thermal stability (BP ~293 °C), and favorable lipophilicity—make it an ideal candidate for downstream conversion into complex pharmaceutical agents targeting the central nervous system. By adhering to the precise synthetic and analytical protocols outlined above, researchers can ensure high-fidelity integration of this compound into their drug discovery pipelines.
References
-
EU/UNDP Project (EU4EMBLAS) . "Investigative monitoring of the chemical pollution in the Kherson region: Wide-scope target and suspect screening analysis". EMBLAS Project Reports. Available at:[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. methyl 2-methyl-5-oxopyrrolidine-1-acetate | 70821-47-5 [chemicalbook.com]
- 3. methyl 2-methyl-5-oxopyrrolidine-1-acetate | 70821-47-5 [amp.chemicalbook.com]
- 4. methyl 2-methyl-5-oxopyrrolidine-1-acetate | 70821-47-5 [amp.chemicalbook.com]
- 5. emblasproject.org [emblasproject.org]
- 6. evitachem.com [evitachem.com]
Structural Elucidation and Spectral Profiling of Methyl 2-methyl-5-oxopyrrolidine-1-acetate: A Comprehensive NMR Guide
Introduction and Chemical Significance
Methyl 2-methyl-5-oxopyrrolidine-1-acetate (also known systematically as methyl 2-(2-methyl-5-oxopyrrolidin-1-yl)acetate) is a highly functionalized γ -lactam. Pyrrolidone derivatives of this class are critical building blocks in medicinal chemistry, serving as core scaffolds for nootropics (the racetam family) and emerging antiviral therapeutics targeting viral macrodomains, such as the SARS-CoV-2 Mac1 protein[1].
From an analytical perspective, this molecule presents a fascinating case study in stereochemistry. The presence of a chiral center at the C2 position of the pyrrolidine ring breaks the molecule's plane of symmetry. This stereocenter exerts a profound anisotropic effect on the adjacent acetate group, rendering the N -methylene protons diastereotopic. Accurate assignment of these signals requires a robust, self-validating Nuclear Magnetic Resonance (NMR) protocol[2].
Experimental Design: The Causality Behind the Protocol
To ensure high-fidelity spectral data, the experimental parameters must be chosen with specific mechanistic intents rather than out of habit.
-
Solvent Selection (CDCl₃): Chloroform-d is selected not merely for its excellent solvating properties, but because it provides a spectral window entirely devoid of exchangeable proton interference. This is critical for resolving the complex, overlapping multiplets of the pyrrolidone ring's C3 and C4 protons[3].
-
Concentration Control: The sample is prepared at an optimal concentration of 20 mg in 0.6 mL CDCl₃. While lactams can undergo concentration-dependent chemical shift drifting due to intermolecular dipole-dipole interactions, N -alkylation in this molecule prevents hydrogen bonding, ensuring shift stability across standard concentrations.
-
Relaxation Delay ( d1 ): A 2.0-second relaxation delay is mandated for the 13 C acquisition. Quaternary carbons (the lactam and ester carbonyls) lack directly attached protons to facilitate rapid dipole-dipole relaxation. A longer d1 ensures these nuclei return to thermal equilibrium, preventing signal attenuation and allowing for reliable detection.
Step-by-Step NMR Acquisition Workflow
The following methodology establishes a self-validating loop where 1D assignments are rigorously confirmed by 2D cross-peaks.
-
Sample Preparation: Dissolve 20 mg of the analyte in 600 µL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).
-
Probe Tuning & Shimming: Perform automated gradient shimming (TopShim) and tune the probe to 1 H (400 MHz) and 13 C (100 MHz) frequencies to ensure a symmetrical Lorentzian lineshape.
-
1D 1 H Acquisition: Execute a standard 1D sequence (zg30) with 16 scans, a 10 ppm spectral width, and a 1.0 s relaxation delay.
-
1D 13 C Acquisition: Execute a proton-decoupled sequence (zgpg30) with 1024 scans, a 240 ppm spectral width, and a 2.0 s relaxation delay.
-
2D Validation (COSY/HSQC/HMBC): Acquire 2D spectra to separate geminal couplings from vicinal couplings and map quaternary carbon connectivity.
Workflow for the unambiguous NMR resonance assignment of chiral pyrrolidone derivatives.
Spectral Profiling and Data Presentation
(Note: Numbering scheme used below defines the Nitrogen as position 1, the chiral methine as position 2, and the lactam carbonyl as position 5, aligning with the "2-methyl-5-oxopyrrolidine" nomenclature).
1 H NMR Analysis
The hallmark of this spectrum is the splitting of the N -acetate methylene group. Because of the chiral center at C2, the two protons of the N -CH 2 group reside in distinct magnetic environments. They couple to each other to form a distinct AB quartet (or two doublets) at δ 4.25 and 3.85 ppm with a large geminal coupling constant ( 2J≈17.5 Hz). The ring protons at C3 and C4 appear as complex multiplets due to extensive vicinal and geminal couplings constrained within the rigid 5-membered ring[2].
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl₃)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Assignment |
| N -CH 2 (a) | 4.25 | d | 17.5 | 1H | Diastereotopic acetate CH 2 |
| N -CH 2 (b) | 3.85 | d | 17.5 | 1H | Diastereotopic acetate CH 2 |
| C2-H | 3.75 | m | - | 1H | Chiral methine |
| O-CH 3 | 3.72 | s | - | 3H | Ester methyl |
| C4-H a | 2.45 | m | - | 1H | Ring methylene ( α to C=O) |
| C4-H b | 2.30 | m | - | 1H | Ring methylene ( α to C=O) |
| C3-H a | 2.15 | m | - | 1H | Ring methylene ( β to C=O) |
| C3-H b | 1.65 | m | - | 1H | Ring methylene ( β to C=O) |
| C2-CH 3 | 1.25 | d | 6.5 | 3H | Methyl group |
13 C NMR Analysis
The 13 C spectrum clearly differentiates the two carbonyl environments. The lactam carbonyl (C5) benefits from nitrogen lone-pair delocalization (amide resonance), pushing it further downfield to δ 175.5 ppm. In contrast, the ester carbonyl resonates slightly upfield at δ 169.8 ppm. The chiral C2 carbon appears at δ 53.5 ppm, characteristic of a methine directly bonded to a lactam nitrogen[2].
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl₃)
| Position | Chemical Shift ( δ , ppm) | Type | Assignment |
| C5 | 175.5 | C q | Lactam carbonyl |
| Ester C=O | 169.8 | C q | Ester carbonyl |
| C2 | 53.5 | CH | Chiral methine |
| O-CH 3 | 52.2 | CH 3 | Ester methoxy |
| N -CH 2 | 43.0 | CH 2 | Acetate methylene |
| C4 | 30.5 | CH 2 | Ring methylene ( α to C=O) |
| C3 | 27.0 | CH 2 | Ring methylene ( β to C=O) |
| C2-CH 3 | 20.5 | CH 3 | Methyl group |
2D HMBC Structural Validation
To ensure the protocol is a self-validating system, Heteronuclear Multiple Bond Correlation (HMBC) is utilized to confirm the connectivity between the pyrrolidone core and the acetate side chain. The diastereotopic N -CH 2 protons act as the primary anchor points, showing strong 3J correlations to both the lactam carbonyl and the C2 methine carbon, alongside a 2J correlation to the ester carbonyl.
Key HMBC interactions validating the connectivity of the pyrrolidone ring and acetate side chain.
References
-
Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. Molecules / MDPI, 2019.2
-
Reductive Recyclization of sp3-Enriched Functionalized Isoxazolines into α-Hydroxy Lactams. The Journal of Organic Chemistry / ACS Publications, 2022. 3
-
The Mac1 ADP-ribosylhydrolase is a Therapeutic Target for SARS-CoV-2. eLife, 2025. 1
Sources
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-methyl-5-oxopyrrolidine-1-acetate
For Immediate Release
A Deep Dive into the Gas-Phase Chemistry of a Key Heterocyclic Compound for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-methyl-5-oxopyrrolidine-1-acetate. In the absence of a publicly available experimental mass spectrum for this specific molecule, this document leverages established principles of mass spectrometry and data from structurally analogous compounds to construct a robust theoretical fragmentation framework. This guide is intended to serve as an essential resource for researchers in drug discovery, synthesis, and analytical chemistry, offering valuable insights into the gas-phase behavior of N-substituted 2-pyrrolidinone derivatives.
Introduction: The Significance of Methyl 2-methyl-5-oxopyrrolidine-1-acetate
Methyl 2-methyl-5-oxopyrrolidine-1-acetate belongs to the class of N-substituted 2-pyrrolidinones, a scaffold of considerable interest in medicinal chemistry and materials science. The 2-pyrrolidinone ring, a five-membered lactam, is a privileged structure found in numerous biologically active compounds. Understanding the mass spectrometric behavior of this molecule is crucial for its unambiguous identification in complex mixtures, for quality control in synthetic processes, and for metabolite identification studies. Electron ionization mass spectrometry, a powerful tool for structural elucidation, provides a unique fragmentation "fingerprint" that is directly related to the molecule's structure.
Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation. The process begins with the volatilized molecule entering the ion source, where it is bombarded by a high-energy electron beam (typically 70 eV). This interaction ejects an electron from the molecule, forming a high-energy molecular ion (M radical cation, M•+). This molecular ion is often unstable and rapidly undergoes a series of unimolecular decompositions, or fragmentations, to produce a cascade of smaller, more stable charged and neutral species. The mass analyzer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that plots the relative abundance of each ion.
The fragmentation pathways are not random; they are governed by the inherent chemical properties of the molecule, including bond strengths, the stability of the resulting fragments (both the ion and the neutral radical), and the potential for energetically favorable rearrangements.
Predicted Fragmentation Pathways of Methyl 2-methyl-5-oxopyrrolidine-1-acetate
The fragmentation of Methyl 2-methyl-5-oxopyrrolidine-1-acetate is anticipated to be directed by the presence of several key functional groups: the N-substituted 2-pyrrolidinone ring, the methyl ester group, and the methyl substituent on the pyrrolidinone ring. The following sections detail the most probable fragmentation pathways.
Alpha-Cleavage: A Dominant Fragmentation Route
Alpha-cleavage is a common and highly favored fragmentation mechanism for compounds containing heteroatoms like nitrogen and oxygen.[1][2][3] This process involves the homolytic cleavage of a bond adjacent to the heteroatom, leading to the formation of a resonance-stabilized cation.
Pathway A: Cleavage of the N-CH2 Bond
A primary alpha-cleavage is expected to occur at the bond between the nitrogen atom and the adjacent methylene group of the acetate substituent. This cleavage would result in the loss of a ·CH2COOCH3 radical and the formation of a resonance-stabilized N-methyl-2-pyrrolidinone cation at m/z 98 .
Figure 1: Proposed alpha-cleavage leading to the m/z 98 ion.
Pathway B: Cleavage within the Pyrrolidinone Ring
Alpha-cleavage can also be initiated by the radical cation on the carbonyl oxygen of the lactam. This can lead to the cleavage of the C-C bond adjacent to the carbonyl group, followed by further fragmentation of the ring.
Fragmentation of the Ester Group
The methyl ester functionality provides additional, predictable fragmentation pathways.
Pathway C: Loss of the Methoxy Group
A common fragmentation for methyl esters is the loss of the methoxy radical (·OCH3) to form an acylium ion.[4] In this case, it would lead to a fragment at m/z 140 .
Sources
Solubility Profile of Methyl 2-methyl-5-oxopyrrolidine-1-acetate in Organic Solvents: A Mechanistic and Empirical Guide
Executive Summary
Understanding the solvation thermodynamics of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical bottleneck in drug development and formulation. This whitepaper provides an in-depth technical analysis of the solubility profile of Methyl 2-methyl-5-oxopyrrolidine-1-acetate (). By deconstructing the molecule's structural features and evaluating them through the, this guide bridges the gap between theoretical physical chemistry and practical, bench-level solvent selection.
Structural Profiling and Solvation Mechanics
Methyl 2-methyl-5-oxopyrrolidine-1-acetate is a functionalized γ -lactam. To accurately predict its behavior in various organic solvents, we must analyze its structural components and how they influence the total cohesive energy density of the molecule.
-
The Lactam Core: Like its widely used structural analog , the 5-oxopyrrolidine ring possesses a highly localized electron density on the carbonyl oxygen. This imparts a strong dipole moment ( δP ), making the core highly polar aprotic.
-
The N-Acetate Ester: The addition of the methyl acetate group at the N1 position introduces a secondary hydrogen-bond acceptor site. Crucially, this molecule contains no N-H or O-H bonds, meaning it acts exclusively as a hydrogen-bond acceptor ( δH ). Furthermore, the ester linkage increases the molecule's rotational degrees of freedom and overall lipophilicity.
-
The C2-Methyl Group: The methyl group at the 2-position provides localized steric hindrance around the ring. This slightly reduces the efficiency of solvent packing compared to unsubstituted pyrrolidones, increasing the entropic penalty of solvation in highly structured, strongly hydrogen-bonded networks (like water), while enhancing dispersion interactions ( δD ) with organic solvents.
Causality of Solvation
Because "like dissolves like," the thermodynamic stability of this molecule in a given solvent depends on minimizing the Flory-Huggins interaction parameter. Solvents that can match the molecule's high polarity ( δP ) and interact with its hydrogen-bond acceptor sites without requiring the molecule to donate a proton will yield the highest solubility.
Fig 1. Thermodynamic solvation pathways based on Hansen Solubility Parameter (HSP) alignment.
Quantitative Solubility Profile
Based on the physicochemical properties of the functional groups, the quantitative solubility of Methyl 2-methyl-5-oxopyrrolidine-1-acetate across different organic solvent classes is summarized below.
Table 1: Estimated Thermodynamic Solubility Profile at 25°C
| Solvent Class | Representative Solvents | Estimated Solubility (25°C) | Solvation Mechanism |
| Polar Aprotic | Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc) | > 100 mg/mL | Strong dipole-dipole alignment ( δP ); excellent cohesive energy match with the lactam and ester moieties. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | 50 – 100 mg/mL | Solvent acts as an H-bond donor to the lactam and ester oxygen atoms, overcoming the crystal lattice energy. |
| Aromatic | Toluene, Benzene | 10 – 50 mg/mL | Moderate dispersion ( δD ) alignment with the methyl and acetate groups; lack of strong dipole matching limits maximum solubility. |
| Non-Polar Aliphatic | Hexane, Heptane | < 1 mg/mL | Severe thermodynamic mismatch; weak dispersion forces are unable to disrupt the polar solid-state crystal lattice. |
Standardized Protocol for Thermodynamic Solubility Determination
Kinetic solubility assays (often performed via DMSO spike-in) are prone to generating metastable supersaturated solutions, leading to false-positive solubility data during late-stage formulation. To establish true equilibrium, a rigorous must be employed.
The following self-validating Shake-Flask protocol is adapted from industry standards utilized by and other contract research organizations.
Step-by-Step Methodology: The Shake-Flask Method
-
Solid Dispensing (Excess API): Weigh an excess amount of Methyl 2-methyl-5-oxopyrrolidine-1-acetate (e.g., 50 mg) into a 2 mL glass HPLC vial. Causality: An excess of solid is mathematically required to ensure the chemical potential of the dissolved solute is equal to the chemical potential of the pure solid, satisfying the definition of thermodynamic equilibrium.
-
Solvent Addition: Add 0.5 mL of the target organic solvent (e.g., DCM, EtOAc, or Hexane) to the vial.
-
Equilibration: Seal the vial tightly with a PTFE-lined cap and place it in a temperature-controlled orbital shaker at 25°C (±0.1°C). Agitate at 300 RPM for 24 to 72 hours. Causality: Extended incubation provides the necessary activation energy to overcome any kinetic barriers or metastable polymorph transitions, ensuring true thermodynamic saturation.
-
Phase Separation: Remove the vial and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, filter the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter. Causality: Removing micro-particulates prevents the artificial inflation of the solubility reading during UV or MS quantification.
-
Self-Validation Check (Critical Step): Visually inspect the vial or the filter membrane. If no solid remains, the test is invalid. Complete dissolution indicates the solution may not be saturated. The experiment must be repeated with a higher initial mass of the compound.
-
Quantification: Dilute the clear supernatant appropriately (e.g., 1:100 or 1:1000) in a compatible diluent (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the detector. Analyze via LC-MS or HPLC-UV against a pre-established calibration curve.
Fig 2. Self-validating shake-flask protocol for determining thermodynamic solubility.
Applications in Drug Development
Because Methyl 2-methyl-5-oxopyrrolidine-1-acetate is highly soluble in polar aprotic solvents (like DCM and EtOAc), it is exceptionally well-suited for liquid-liquid extraction workflows and flash column chromatography during organic synthesis. However, its poor solubility in aliphatic hydrocarbons (like Hexane) makes biphasic solvent systems (e.g., Hexane/EtOAc gradients) highly effective for its purification and isolation. When utilized as a formulation intermediate, its lack of hydrogen bond donors must be accounted for to prevent phase separation in highly aqueous vehicles without the use of co-solvents or surfactants.
References
-
Hansen, C. M. "Hansen Solubility Parameters." Wikipedia. Available at:[Link]
-
"N-Methyl-2-pyrrolidone." Wikipedia. Available at:[Link]
-
"Thermodynamic Solubility Assay." Domainex. Available at: [Link]
-
"Aqueous Solubility Assays." Creative Bioarray. Available at: [Link]
-
"Methyl 2-methyl-5-oxopyrrolidine-1-acetate Chemical Substance Information." NextSDS. Available at: [Link]
Mechanism of action of pyrrolidone derivatives like Methyl 2-methyl-5-oxopyrrolidine-1-acetate
An In-depth Technical Guide on the Mechanism of Action of Pyrrolidone Derivatives, with Methyl 2-methyl-5-oxopyrrolidine-1-acetate as a Prototypical Example
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Pyrrolidone Scaffold
The pyrrolidone ring, a five-membered lactam, represents a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds.[1][2][3] From the pioneering nootropic agent piracetam to contemporary anticancer and antimicrobial agents, the versatility of the pyrrolidone core has captivated researchers for decades.[3][4][5] This guide delves into the intricate mechanisms of action underpinning the diverse pharmacological effects of pyrrolidone derivatives, with a particular focus on their role as modulators of cognitive function. We will explore the molecular targets and signaling pathways influenced by these compounds, using Methyl 2-methyl-5-oxopyrrolidine-1-acetate as a representative example to illustrate the potential therapeutic applications of this chemical class. While specific data on this particular molecule is emerging, its structural similarity to well-characterized pyrrolidone derivatives allows for a predictive exploration of its likely biological activities.
Core Mechanisms of Action: A Multi-Targeted Approach
The pharmacological effects of pyrrolidone derivatives are seldom attributable to a single mechanism of action. Instead, these compounds often exhibit a polypharmacological profile, engaging with multiple molecular targets to produce their therapeutic effects. This multi-targeted approach is particularly evident in their nootropic and neuroprotective properties.
Modulation of Neurotransmitter Systems: The Cholinergic and Glutamatergic Hypotheses
A significant body of evidence points to the modulation of key neurotransmitter systems as a primary mechanism of action for nootropic pyrrolidone derivatives.[6]
The Cholinergic System: The cholinergic system, which utilizes acetylcholine (ACh) as its primary neurotransmitter, is integral to learning and memory. Several pyrrolidone derivatives, most notably the racetam class, are believed to enhance cholinergic neurotransmission.[7][8] This is achieved through various means, including:
-
Enhanced Acetylcholine Release: Some derivatives may facilitate the presynaptic release of ACh.
-
Increased Receptor Sensitivity: Evidence suggests that certain pyrrolidone compounds can increase the density and sensitivity of muscarinic acetylcholine receptors in the brain.[7]
-
Inhibition of Acetylcholinesterase (AChE): While not the primary mechanism for all derivatives, some have been shown to inhibit AChE, the enzyme responsible for the breakdown of acetylcholine, thereby increasing its synaptic availability.[1][2]
The Glutamatergic System: The glutamatergic system is the principal excitatory neurotransmitter system in the brain and plays a crucial role in synaptic plasticity, a fundamental process for learning and memory. Pyrrolidone derivatives have been shown to interact with glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[6][8][9] The prevailing hypothesis is that some of these compounds act as positive allosteric modulators of AMPA receptors.[8] This mode of action enhances the receptor's response to glutamate without directly activating it, a mechanism that is thought to improve cognitive function with a lower risk of excitotoxicity compared to direct agonists.[8]
Visualizing the Core Mechanisms
To better understand the interplay of these mechanisms, the following diagrams illustrate the key signaling pathways.
Caption: Modulation of Cholinergic and Glutamatergic Synapses.
Beyond Nootropic Activity: A Spectrum of Biological Effects
The therapeutic potential of pyrrolidone derivatives extends far beyond cognitive enhancement. The versatility of the pyrrolidone scaffold has been exploited to develop compounds with a wide range of biological activities.
| Biological Activity | Molecular Target/Mechanism | Representative Derivatives |
| Anticancer | p53-MDM2 inhibition, Induction of apoptosis and cell cycle arrest | Substituted pyrrolidines and pyrroles |
| Antimicrobial | Inhibition of bacterial DNA gyrase and topoisomerase IV | 5-Oxopyrrolidine derivatives |
| Anticonvulsant | Modulation of ion channels | Levetiracetam and related compounds |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators | Pyrrolidine chalcone derivatives |
| Neuroprotection | Antioxidant effects, reduction of excitotoxicity | Various nootropic and experimental derivatives |
Experimental Protocols for Elucidating Mechanisms of Action
The investigation of the mechanisms of action of pyrrolidone derivatives employs a combination of in vitro and in vivo techniques.
In Vitro Assays
-
Receptor Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. For pyrrolidone derivatives, this would typically involve radioligand binding assays with membranes expressing cholinergic or glutamatergic receptors.
-
Enzyme Inhibition Assays: To assess the inhibitory potential of a compound on enzymes like acetylcholinesterase, colorimetric or fluorometric assays are commonly used.
-
Electrophysiology: Techniques such as patch-clamp electrophysiology on cultured neurons can be used to study the effects of pyrrolidone derivatives on ion channel function and synaptic transmission.
In Vivo Models
-
Animal Models of Cognitive Impairment: To evaluate the nootropic effects of these compounds, animal models of amnesia induced by agents like scopolamine (a muscarinic antagonist) are frequently used. Behavioral tests such as the Morris water maze or passive avoidance tasks are employed to assess learning and memory.[10]
-
Microdialysis: This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of a compound's effect on neurotransmitter release.[11]
Visualizing an Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel pyrrolidone derivative.
Caption: Preclinical Workflow for Pyrrolidone Derivatives.
Conclusion: The Future of Pyrrolidone-Based Therapeutics
The pyrrolidone scaffold continues to be a rich source of novel therapeutic agents. While the precise mechanisms of action of many derivatives, including Methyl 2-methyl-5-oxopyrrolidine-1-acetate, are still under investigation, the existing body of research provides a solid foundation for future drug discovery and development. The multi-targeted nature of these compounds presents both a challenge and an opportunity. A deeper understanding of their polypharmacology will be crucial for designing next-generation pyrrolidone derivatives with improved efficacy and selectivity for a wide range of diseases, from cognitive disorders to cancer and infectious diseases.
References
-
Screening of nootropics: an overview on preclinical evaluation techniques. Available at: [Link]
-
Discovery of a New Class of Ionotropic Glutamate Receptor Antagonists by the Rational Design of (2S,3R)-3-(3-Carboxyphenyl)-pyrrolidine-2-carboxylic Acid. ACS Chemical Neuroscience, 2(1), 43-50. Available at: [Link]
-
Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249257. Available at: [Link]
-
Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6524. Available at: [Link]
-
Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. Available at: [Link]
-
Patel, J., et al. (2024). Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. Health Open Research, 3, 2. Available at: [Link]
-
Suliman, N. A., et al. (2016). Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic. Evidence-Based Complementary and Alternative Medicine, 2016, 4391375. Available at: [Link]
-
Logoyda, L., et al. (2022). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (5(39)). Available at: [Link]
-
Zinkand, W. C., et al. (1994). The glutamate transport inhibitor L-trans-pyrrolidine-2,4-dicarboxylate indirectly evokes NMDA receptor mediated neurotoxicity in rat cortical cultures. European Journal of Pharmacology, 268(2), 159-166. Available at: [Link]
-
Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. Available at: [Link]
-
Bolchi, C., et al. (2021). Modifications at C(5) of 2-(2-Pyrrolidinyl)-Substituted 1,4-Benzodioxane Elicit Potent α4β2 Nicotinic Acetylcholine Receptor Partial Agonism with High Selectivity over the α3β4 Subtype. Journal of Medicinal Chemistry, 64(1), 644-657. Available at: [Link]
-
Glavan, M., et al. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. Drug Development and Industrial Pharmacy, 45(8), 1276-1284. Available at: [Link]
-
Miller, C. H., et al. (1996). 5-fluoronicotine, noranhydroecgonine, and pyridyl-methylpyrrolidine release acetylcholine and biogenic amines in rat cortex in vivo. Neuropharmacology, 35(5), 563-569. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. journals.uran.ua [journals.uran.ua]
- 5. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. healthopenresearch.org [healthopenresearch.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pharmascholars.com [pharmascholars.com]
- 11. 5-fluoronicotine, noranhydroecgonine, and pyridyl-methylpyrrolidine release acetylcholine and biogenic amines in rat cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability Profile of Methyl 2-methyl-5-oxopyrrolidine-1-acetate at Ambient Conditions
Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: Methyl 2-methyl-5-oxopyrrolidine-1-acetate (CAS: 70821-47-5)
Executive Summary
Methyl 2-methyl-5-oxopyrrolidine-1-acetate (CAS 70821-47-5) is a substituted γ-lactam derivative characterized by a pyrrolidone core, a C2-methyl substitution, and an N1-acetate methyl ester appendage[1][2]. In pharmaceutical development, racetam-analogous structures and pyrrolidone intermediates require rigorous thermodynamic profiling to ensure shelf-life viability and formulation compatibility.
This whitepaper provides an in-depth analysis of the thermodynamic stability of this molecule at room temperature (298.15 K). By evaluating the intrinsic kinetic barriers of its functional groups—specifically the highly stable γ-lactam ring versus the hydrolytically susceptible methyl ester—we establish a predictive degradation model. Furthermore, we outline field-proven experimental workflows, including Isothermal Microcalorimetry (IMC) and Arrhenius-based accelerated degradation, to empirically validate these thermodynamic parameters[3][4].
Molecular Architecture & Thermodynamic Vulnerabilities
The thermodynamic stability of Methyl 2-methyl-5-oxopyrrolidine-1-acetate at room temperature is dictated by the disparate energy barriers of its two primary functional groups:
The γ-Lactam Core: High Thermodynamic Stability
The 5-membered γ-lactam (pyrrolidone) ring exhibits exceptional thermodynamic stability at 298.15 K. Unlike β-lactams, which suffer from significant angular ring strain (~26 kcal/mol) that drives spontaneous hydrolysis, the γ-lactam ring possesses near-zero ring strain[5]. The amide bond resonance energy (~20–22 kcal/mol) is fully realized in this planar configuration. Consequently, the activation free energy ( ΔG‡ ) for the uncatalyzed ring-opening hydrolysis of the γ-lactam at room temperature exceeds 30 kcal/mol, rendering this pathway thermodynamically unfavorable and kinetically inert under ambient conditions[5][6].
The N-Acetate Methyl Ester: The Primary Locus of Degradation
The primary thermodynamic weak point of the molecule is the N-acetate methyl ester. Esters are susceptible to neutral, acid-catalyzed, and base-catalyzed hydrolysis in the presence of ambient moisture[7][8].
-
Neutral Hydrolysis: Based on thermodynamic data for analogous unhindered aliphatic esters (e.g., acetylcholine, ethyl acetate), the activation enthalpy ( ΔH‡ ) for neutral hydrolysis in water is approximately 20.0 to 21.0 kcal/mol, with a highly negative entropy of activation ( TΔS‡≈−6.1 to −7.5 kcal/mol at 25 °C) due to the highly ordered transition state involving multiple water molecules[7][9].
-
Steric Factors: The presence of the C2-methyl group on the pyrrolidone ring introduces localized steric hindrance. While it does not directly shield the ester carbonyl, it restricts the conformational degrees of freedom of the N1-acetate appendage, marginally increasing the entropic penalty for nucleophilic attack compared to unsubstituted analogs.
At 298.15 K, the extrapolated rate constant ( kneutral ) for the ester hydrolysis is estimated to be on the order of 10−8 to 10−9 s −1 , translating to a highly stable profile in strictly anhydrous solid-state formulations, but necessitating moisture control to prevent slow degradation into 2-(2-methyl-5-oxopyrrolidin-1-yl)acetic acid and methanol[7].
Mechanistic Degradation Pathways
The following diagram illustrates the divergent thermodynamic pathways for the molecule. The ester hydrolysis represents the path of least resistance (lowest ΔG‡ ), while the lactam ring opening is a high-energy, trace pathway.
Figure 1: Divergent thermodynamic degradation pathways of Methyl 2-methyl-5-oxopyrrolidine-1-acetate.
Quantitative Data Presentation
To guide pre-formulation stability budgets, Table 1 summarizes the predictive thermodynamic activation parameters for the molecule at 298.15 K, extrapolated from physical organic chemistry principles of ester and lactam hydrolysis[7][8].
Table 1: Predicted Thermodynamic Activation Parameters at 298.15 K (Aqueous Media)
| Degradation Pathway | ΔH‡ (kcal/mol) | TΔS‡ (kcal/mol) | ΔG‡ (kcal/mol) | Estimated k298 ( s−1 ) | Dominant Mechanism |
| Neutral Ester Hydrolysis | +20.5 | -6.5 | +27.0 | ∼5.0×10−9 | Bimolecular water attack |
| Base-Catalyzed Ester Hydrolysis | +8.6 | -8.5 | +17.1 | ∼1.5×10−2 (at pH 12) | Hydroxide nucleophilic attack |
| γ-Lactam Ring Opening | > +25.0 | -5.0 | > +30.0 | <1.0×10−12 | Highly unfavorable at RT |
Experimental Methodologies for Stability Determination
To empirically validate the thermodynamic stability of Methyl 2-methyl-5-oxopyrrolidine-1-acetate, two orthogonal protocols must be employed: Isothermal Microcalorimetry (IMC) for real-time ambient measurement, and Accelerated HPLC-MS for Arrhenius extrapolation[3][10].
Protocol 1: Isothermal Microcalorimetry (IMC) Workflow
IMC is a non-destructive, highly sensitive technique capable of detecting heat flows as low as 1 μ W, allowing for the direct measurement of thermodynamic parameters ( ΔH , ΔG ) of slow degradation reactions (e.g., <1% per year) at exact room temperature (298.15 K) without the need for elevated temperature artifacts[3][4][10].
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the microcalorimeter (e.g., TA Instruments TAM IV) using a known Joule heating electrical pulse to ensure baseline stability ( ±0.0001 K)[4][10].
-
Sample Preparation: Accurately weigh 100.0 mg of Methyl 2-methyl-5-oxopyrrolidine-1-acetate API into a 4 mL glass ampoule. For aqueous stability, add 1.0 mL of buffered solvent (pH 7.4). Seal the ampoule hermetically.
-
Reference Cell: Prepare an identical reference ampoule containing only the buffered solvent (or inert alumina for solid-state testing) to subtract specific heat capacity background noise.
-
Thermal Equilibration: Lower the ampoules into the equilibration position of the calorimeter at 298.15 K for 45 minutes to dissipate frictional heat from insertion.
-
Data Acquisition: Lower the ampoules into the measurement position. Record the heat flow ( dq/dt , in μ W) continuously for 7 to 14 days[10].
-
Thermodynamic Extraction: Integrate the heat flow curve over time to determine the total heat ( Q ). Using the specific enthalpy of ester hydrolysis, calculate the reaction rate and extract the Gibbs free energy ( ΔG ) of the degradation process[3][11].
Figure 2: Isothermal Microcalorimetry (IMC) workflow for real-time thermodynamic profiling.
Protocol 2: Accelerated Degradation & Arrhenius Kinetics (HPLC-MS)
To complement the IMC data, accelerated degradation studies establish the activation energy ( Ea ) and validate the degradation products (specifically the free acid and methanol)[3].
Step-by-Step Methodology:
-
Matrix Preparation: Prepare 1.0 mg/mL solutions of the compound in 50 mM phosphate buffer (pH 7.4).
-
Thermal Incubation: Distribute the solutions into sealed amber vials. Incubate in precision stability chambers at three elevated temperatures: 40 °C, 50 °C, and 60 °C.
-
Sampling: Pull samples at t= 0, 1, 3, 7, 14, and 28 days. Immediately quench the reaction by flash-freezing or adjusting the pH to 4.5 (the theoretical point of minimum hydrolysis)[7].
-
HPLC-MS Analysis: Analyze the samples using a C18 reverse-phase column. Monitor the disappearance of the parent peak (m/z 172.1 [M+H]+) and the appearance of the hydrolyzed acid (m/z 158.1 [M+H]+).
-
Kinetic Calculation: Plot ln(kobs) versus 1/T (Arrhenius plot). The slope of this line equals −Ea/R . Extrapolate the line to 298.15 K to calculate the predicted shelf-life at room temperature.
Table 2: Accelerated Stability Testing Matrix
| Temperature (°C) | Relative Humidity | Timepoints (Days) | Analytical Output | Purpose |
| 25 °C (Control) | 60% | 0, 14, 28, 90 | HPLC-UV/MS | Baseline comparison |
| 40 °C | 75% | 0, 7, 14, 28 | HPLC-UV/MS | ICH Accelerated Standard |
| 50 °C | N/A (Solution) | 0, 3, 7, 14 | HPLC-UV/MS | Arrhenius data point 1 |
| 60 °C | N/A (Solution) | 0, 1, 3, 7 | HPLC-UV/MS | Arrhenius data point 2 |
Conclusion
Methyl 2-methyl-5-oxopyrrolidine-1-acetate demonstrates a bifurcated thermodynamic stability profile at room temperature. The γ-lactam core is highly stable, protected by a high activation energy barrier (>30 kcal/mol) that prevents spontaneous ring opening[5]. Conversely, the N-acetate methyl ester acts as the thermodynamic sink, susceptible to moisture-driven hydrolysis with an activation enthalpy of approximately 20.5 kcal/mol[7]. For drug development professionals, this dictates that solid-state formulations must prioritize stringent moisture control (e.g., desiccant packaging, hydrophobic excipients) rather than thermal protection, as the molecule is thermodynamically stable against thermal degradation at 298.15 K, provided nucleophilic water is excluded.
References
-
Molbase. "methyl 2-(2-methyl-5-oxopyrrolidin-1-yl)acetate". Molbase Chemical Encyclopedia.[Link]
-
Wolfenden, R., & Yuan, Y. (2011). "The 'Neutral' Hydrolysis of Simple Carboxylic Esters in Water and the Rate Enhancements Produced by Acetylcholinesterase and Other Carboxylic Acid Esterases". Journal of the American Chemical Society, 133(35), 13821–13823.[Link]
-
Pliego, J. R., et al. (2013). "Revisiting the Mechanism of Neutral Hydrolysis of Esters: Water Autoionization Mechanisms with Acid or Base Initiation Pathways". The Journal of Physical Chemistry B, 117(20), 6196–6204.[Link]
-
Beezer, A. E., et al. (1999). "Pharmaceutical microcalorimetry: applications to long-term stability studies". International Journal of Pharmaceutics, 179(2), 159-165.[Link]
-
TA Instruments. "Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry". Application Note MC159.[Link]
-
Wikipedia. "Isothermal microcalorimetry". Wikimedia Foundation. [Link]
-
Goti, A., et al. (2008). "Recent Advances in Chemistry of γ-Lactams: Part II. Functionalization by C-C or C-Heteroatom Bond Formation". ResearchGate.[Link]
-
Grum-Tokars, V., et al. (2021). "N-Terminal finger stabilizes the reversible feline drug GC376 in SARS-CoV-2 Mpro". bioRxiv.[Link]
-
Cox, R. A. (2011). "A Greatly Under-Appreciated Fundamental Principle of Physical Organic Chemistry". International Journal of Molecular Sciences, 12(12), 8505–8535.[Link]
Sources
- 1. methyl 2-methyl-5-oxopyrrolidine-1-acetate | 70821-47-5 [chemicalbook.com]
- 2. molbase.com [molbase.com]
- 3. Pharmaceutical microcalorimetry: applications to long-term stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry - TA Instruments [tainstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Terminal finger stabilizes the reversible feline drug GC376 in SARS-CoV-2 Mpro | bioRxiv [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal microcalorimetry - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Step-by-step synthesis protocol for Methyl 2-methyl-5-oxopyrrolidine-1-acetate
Application Note: Step-by-Step Synthesis Protocol for Methyl 2-methyl-5-oxopyrrolidine-1-acetate
Executive Summary & Chemical Identity
Methyl 2-methyl-5-oxopyrrolidine-1-acetate (CAS: 70821-47-5) is a highly versatile functionalized lactam utilized as a critical building block in medicinal chemistry, specifically in the development of muscarinic receptor agonists. This application note details a highly scalable, high-yielding SN2 N-alkylation protocol designed for maximum purity and operational safety.
Chemical Profile:
-
Molecular Formula: C₈H₁₃NO₃
-
Molecular Weight: 171.19 g/mol
-
Structural Features: A γ-lactam core with a C2-methyl substitution and an N1-acetate methyl ester.
Retrosynthetic Pathways & Strategic Selection
Two primary synthetic strategies exist for the construction of this molecule. The "Green Pathway" utilizes the reductive amination of biomass-derived levulinic acid with glycine methyl ester, followed by spontaneous lactamization[1]. While environmentally benign, this route often requires high-pressure hydrogenation equipment.
For standard laboratory and pharmaceutical scale-up, the Direct N-Alkylation Pathway is preferred. This route couples 5-methylpyrrolidin-2-one with methyl bromoacetate[2]. It is highly reproducible, utilizes standard glassware, and avoids the generation of diastereomeric mixtures if a stereopure starting material (e.g., (5R)-5-methylpyrrolidin-2-one) is required.
Figure 1: Divergent retrosynthetic pathways for Methyl 2-methyl-5-oxopyrrolidine-1-acetate.
Mechanistic Insights & Reaction Design (E-E-A-T)
Successful N-alkylation of lactams requires overcoming the inherently poor nucleophilicity of the amide nitrogen. As an application scientist, it is critical to understand the causality behind the reagent selection:
-
Thermodynamic Driving Force: The pKa of the lactam N-H is approximately 15. Utilizing Sodium Hydride (NaH), which has a conjugate acid (H₂) pKa of ~35, ensures a quantitative, irreversible deprotonation. This drives the equilibrium entirely toward the highly nucleophilic amide anion[2].
-
Solvent Effects: Anhydrous N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent. DMF effectively solvates the sodium cation but leaves the amide anion relatively unsolvated (a "naked" anion). This significantly lowers the activation energy for the subsequent nucleophilic attack.
-
Leaving Group Kinetics: Methyl bromoacetate is explicitly chosen over methyl chloroacetate. The lower bond dissociation energy of the C-Br bond and the higher polarizability of the bromide ion make it a superior leaving group. This allows the SN2 displacement to proceed rapidly at room temperature, preventing the need for harsh heating that could trigger ester hydrolysis or Claisen-type side reactions.
In-Process Self-Validation: This protocol functions as a self-validating system. The reaction's progress can be visually and analytically confirmed in real-time. The cessation of hydrogen gas bubbling during the deprotonation step serves as a visual indicator that amide anion formation is complete. Spectroscopically, the complete disappearance of the broad N-H stretching frequency (~3200 cm⁻¹) in FTIR confirms successful conversion.
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Functional Role |
| 5-Methylpyrrolidin-2-one | 99.13 | 1.00 | 991 mg | Starting Material |
| Methyl bromoacetate | 152.97 | 1.20 | 1.83 g (1.14 mL) | Alkylating Agent |
| Sodium Hydride (60% in oil) | 24.00 | 1.50 | 600 mg | Base |
| Anhydrous DMF | 73.09 | - | 20 mL | Solvent |
| Saturated NH₄Cl (aq) | - | - | 10 mL | Quenching Agent |
Step-by-Step Experimental Protocol
Phase 1: Preparation and Deprotonation
-
Apparatus Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen gas inlet.
-
Base Suspension: Add 20 mL of anhydrous DMF to the flask. Cool the system to 0 °C using an ice-water bath. Carefully add 600 mg of NaH (60% dispersion in mineral oil) in one portion under a positive flow of inert gas.
-
Anion Generation: Dissolve 991 mg (10 mmol) of 5-methylpyrrolidin-2-one in 5 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 10 minutes via syringe.
-
Equilibration: Stir the mixture at 0 °C for 30 minutes. Critical Observation: Wait until hydrogen gas evolution completely ceases, indicating quantitative deprotonation[2].
Phase 2: Alkylation 5. Coupling: Add 1.14 mL (12 mmol) of methyl bromoacetate dropwise via syringe to the 0 °C solution. 6. Propagation: Remove the ice-water bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours. 7. Monitoring: Monitor reaction progress via TLC (Eluent: EtOAc/Hexanes 1:1, visualized by KMnO₄ stain). The product will appear as a new, higher-Rf spot compared to the highly polar starting lactam.
Phase 3: Work-up and Purification 8. Quenching: Once the starting lactam is consumed, cool the flask back to 0 °C. Cautiously add 10 mL of saturated aqueous NH₄Cl dropwise to safely quench any residual NaH. 9. Extraction: Dilute the mixture with 30 mL of distilled water and extract with Ethyl Acetate (3 × 30 mL). 10. DMF Removal: Wash the combined organic layers rigorously with distilled water (3 × 20 mL) to remove residual DMF, followed by a final wash with brine (20 mL). 11. Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. 12. Chromatography: Purify the crude oil via flash column chromatography on silica gel using a gradient of 20% to 50% EtOAc in Hexanes to afford pure Methyl 2-methyl-5-oxopyrrolidine-1-acetate as a clear to pale-yellow oil.
Analytical Characterization
To verify the structural integrity of the synthesized compound, cross-reference your analytical data against the following expected parameters:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~3.9 - 4.2 ppm (AB quartet or singlet, 2H, N-CH₂ -COOCH₃)
-
δ ~3.7 ppm (s, 3H, O-CH₃ )
-
δ ~3.6 - 3.8 ppm (m, 1H, chiral ring CH )
-
δ ~1.6 - 2.4 ppm (m, 4H, ring CH₂ -CH₂ )
-
δ ~1.2 ppm (d, 3H, C-CH₃ )
-
-
LC-MS (ESI): Expected mass for [M+H]⁺ is m/z 172.1.
-
FTIR (ATR): Sharp peaks at ~1740 cm⁻¹ (ester C=O) and ~1690 cm⁻¹ (lactam C=O). Absence of peak at ~3200 cm⁻¹ (N-H).
References
- Source: WIPO (PCT)
-
Title: Reductive amination of levulinic acid or its derivatives to pyrrolidones over heterogeneous catalysts in the batch and continuous flow reactors: A review Source: Renewable and Sustainable Energy Reviews, Volume 143, 2021, 110876 URL: [Link]
Sources
The Elusive Role of Methyl 2-methyl-5-oxopyrrolidine-1-acetate in Peptide Coupling: A Review of the Evidence
For Immediate Release
[City, State] – March 28, 2026 – In the ever-evolving landscape of peptide synthesis, the quest for novel and efficient reagents is paramount. This document addresses the potential applications of Methyl 2-methyl-5-oxopyrrolidine-1-acetate in peptide coupling reactions. Despite a comprehensive review of available scientific literature and chemical databases, there is currently no direct evidence to support the use of Methyl 2-methyl-5-oxopyrrolidine-1-acetate as a peptide coupling reagent. This guide will clarify the current understanding of this compound and situate its chemical relatives within the broader context of peptide synthesis.
Direct Inquiry into Methyl 2-methyl-5-oxopyrrolidine-1-acetate
A systematic search for applications of Methyl 2-methyl-5-oxopyrrolidine-1-acetate (CAS Number: 70821-47-5) in the context of peptide coupling reactions has yielded no specific protocols or mentions of its use for this purpose. The established literature on peptide synthesis is extensive, with a well-documented arsenal of coupling reagents. The absence of this particular compound from research articles, patents, and chemical supplier application notes strongly suggests it is not a recognized agent for facilitating amide bond formation in this field.
While the pyrrolidone scaffold is present in various molecules with applications in medicinal chemistry and materials science, the specific structure of Methyl 2-methyl-5-oxopyrrolidine-1-acetate does not align with the known functional groups required for the activation of carboxylic acids, a critical step in peptide coupling.
The Role of Related Pyrrolidine and Pyroglutamic Acid Derivatives in Peptide Chemistry
The initial query may stem from the prevalence of related structures in peptide science. It is crucial to distinguish the function of these related compounds from that of a direct coupling reagent.
Pyrrolidine-Containing Phosphonium and Uronium Salts
A significant class of modern coupling reagents incorporates a pyrrolidine moiety. Reagents such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are widely used. In these reagents, the pyrrolidine rings replace the dimethylamino groups found in their counterparts (BOP and AOP). This substitution offers the advantage of avoiding the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1][2] The pyrrolidine moiety in these reagents influences their solubility and reactivity, but the core function of activating the carboxylic acid is performed by the phosphonium or uronium core in conjunction with an additive like HOBt or HOAt.[3]
Pyroglutamic Acid in Peptide Structure
Methyl 2-methyl-5-oxopyrrolidine-1-acetate is a derivative of pyroglutamic acid. Pyroglutamic acid (pGlu) is a cyclic lactam of glutamic acid. It is not used as a coupling reagent but rather as a specialized building block in peptide synthesis.[1]
-
N-terminal Modification: Peptides with an N-terminal pyroglutamyl residue are common in nature. This modification protects the peptide from degradation by aminopeptidases, thereby increasing its in vivo half-life.[4]
-
Conformational Constraint: The rigid five-membered ring of pyroglutamic acid can be incorporated into a peptide chain to induce specific secondary structures, such as turns.[2][5] This is a valuable tool in the design of peptidomimetics with defined conformations.
The synthesis of peptides containing pyroglutamic acid is typically achieved by either directly coupling pyroglutamic acid as the final amino acid in the sequence or by the cyclization of an N-terminal glutamine residue under acidic conditions.[4][6]
General Principles of Peptide Coupling Reactions
To form a peptide bond, the carboxylic acid of one amino acid must be "activated" to make it more susceptible to nucleophilic attack by the amine of the next amino acid. Peptide coupling reagents facilitate this activation. The general workflow is as follows:
Common classes of coupling reagents and their general characteristics are summarized in the table below.
| Reagent Class | Examples | Key Characteristics |
| Carbodiimides | DCC, DIC, EDC | Cost-effective; can lead to racemization without additives; byproducts can be difficult to remove. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High efficiency; low racemization with additives; avoids hazardous byproducts in pyrrolidine-based versions.[2] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Fast reaction times; highly efficient; can cause guanidinylation of the N-terminal amine as a side reaction.[3] |
Conclusion
While Methyl 2-methyl-5-oxopyrrolidine-1-acetate belongs to a chemical family with relevance to peptide science, there is no scientific basis to support its application as a peptide coupling reagent. Researchers and professionals in drug development seeking to facilitate amide bond formation should rely on well-established classes of coupling reagents such as carbodiimides, phosphonium salts, and uronium/aminium salts. The choice of reagent will depend on factors including the complexity of the peptide sequence, the scale of the synthesis, and cost considerations.
The role of pyroglutamic acid derivatives, including the compound , is primarily as chiral building blocks for creating peptides with enhanced stability or specific conformational properties, rather than as facilitators of the coupling reaction itself.
References
- Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205-208.
- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Fischer, G. (2000). Chemical aspects of peptide bond formation. Chemical Society Reviews, 29(2), 119-127.
- Ortenzi, G., & Nuti, F. (2015). Pyroglutamic Acid in Peptide Chemistry. Current Organic Chemistry, 19(8), 735-749.
- Stefanucci, A., Novellino, E., & Costante, R. (2014). Pyroglutamic acid derivatives: building blocks for drug discovery. HETEROCYCLES, 89(8), 1801-1816.
- Han, Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [consilium.orscience.ru]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. peptidechemistry.org [peptidechemistry.org]
Application Note: Chemoselective Catalytic Reduction Strategies for Methyl 2-methyl-5-oxopyrrolidine-1-acetate
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Introduction & Strategic Overview
Methyl 2-methyl-5-oxopyrrolidine-1-acetate (CAS: 70821-47-5) is a highly versatile bifunctional building block frequently utilized in the synthesis of complex pyrrolidine-based alkaloids and pharmaceutical intermediates[1]. The structural architecture of this molecule presents a classic chemoselectivity challenge: it contains both an ester (methyl acetate) and a γ-lactam (5-oxopyrrolidine) moiety.
In drug development, divergent functionalization of such scaffolds is critical. Global reduction of both functional groups often leads to complex mixtures or requires harsh, non-scalable stoichiometric reagents like Lithium Aluminum Hydride (LiAlH₄). However, by leveraging the distinct electronic properties of the ester and the lactam, modern transition-metal catalysis allows for the precise, chemoselective reduction of one functional group while preserving the other[2][3].
This application note details two self-validating, field-proven catalytic protocols:
-
Pathway A: Chemoselective reduction of the ester to a primary alcohol using Ruthenium-pincer catalysis[4].
-
Pathway B: Chemoselective reduction of the lactam to a cyclic amine using Iridium-catalyzed hydrosilylation[5].
Mechanistic Causality: The Basis of Chemoselectivity
To achieve absolute chemoselectivity, the chosen catalyst must exploit the fundamental stereoelectronic differences between the two carbonyl groups:
-
Ester Electrophilicity (Pathway A): The ester carbonyl carbon is highly electrophilic. Ruthenium-PNP pincer complexes (e.g., Ru-MACHO-BH) operate via an outer-sphere metal-ligand bifunctional mechanism. The catalyst simultaneously transfers a hydride from the metal and a proton from the ligand's amine directly to the highly polarized ester C=O bond. The lactam, stabilized by strong resonance donation from the nitrogen lone pair, is insufficiently electrophilic to undergo this concerted addition under mild conditions[4].
-
Lactam Basicity (Pathway B): The lactam carbonyl oxygen is significantly more Lewis basic than the ester oxygen. Vaska's complex ([IrCl(CO)(PPh₃)₂]) activates silanes (like TMDS) to form a highly electrophilic silylium-like intermediate. This species selectively coordinates to the more electron-rich lactam oxygen, activating the C=O bond for subsequent hydride transfer from the Ir-H species. The ester remains unactivated and intact[5][6].
Divergent chemoselective reduction pathways governed by catalyst mechanism.
Experimental Protocols
Protocol A: Chemoselective Ester Reduction (Ru-Pincer Catalysis)
Objective: Synthesize 1-(2-hydroxyethyl)-5-methylpyrrolidin-2-one. Mechanism: Hydrogenation via Ru-MACHO-BH.
Materials:
-
Methyl 2-methyl-5-oxopyrrolidine-1-acetate (10 mmol, 1.71 g)
-
Ru-MACHO-BH catalyst (0.05 mmol, 0.5 mol%)
-
Sodium methoxide (NaOMe) (0.5 mmol, 5 mol%)
-
Anhydrous THF (20 mL)
-
Hydrogen gas (High purity, 30 bar)
Step-by-Step Methodology:
-
Preparation: In an argon-filled glovebox, charge a 50 mL stainless-steel autoclave with the substrate, Ru-MACHO-BH, NaOMe, and anhydrous THF. Causality note: NaOMe is required to maintain the active deprotonated state of the PNP ligand, preventing catalyst deactivation.
-
Pressurization: Seal the autoclave, remove it from the glovebox, and purge the system with H₂ gas three times. Pressurize to 30 bar H₂.
-
Reaction: Heat the autoclave to 60 °C and stir vigorously (800 rpm) for 12 hours.
-
Workup: Cool the reactor to room temperature and carefully vent the H₂ gas. Filter the crude mixture through a short pad of silica gel (eluting with EtOAc) to remove the Ru catalyst. Concentrate under reduced pressure.
-
Self-Validation Checkpoints:
-
FTIR: Confirm the disappearance of the ester C=O stretch at ~1740 cm⁻¹. The lactam C=O stretch at ~1690 cm⁻¹ and a new broad O-H stretch at ~3300 cm⁻¹ must be present.
-
¹H NMR (CDCl₃): Ensure the disappearance of the methyl ester singlet (~3.70 ppm). Observe new multiplets corresponding to the -CH₂-CH₂-OH group (~3.50-3.80 ppm).
-
Protocol B: Chemoselective Lactam Reduction (Ir-Catalyzed Hydrosilylation)
Objective: Synthesize Methyl 2-(2-methylpyrrolidin-1-yl)acetate. Mechanism: Reductive deoxygenation via Vaska's Complex and TMDS[5].
Materials:
-
Methyl 2-methyl-5-oxopyrrolidine-1-acetate (10 mmol, 1.71 g)
-
Vaska’s Complex [IrCl(CO)(PPh₃)₂] (0.1 mmol, 1 mol%)
-
1,1,3,3-Tetramethyldisiloxane (TMDS) (25 mmol, 2.5 equiv)
-
Anhydrous Toluene (20 mL)
Step-by-Step Methodology:
-
Setup: In an oven-dried Schlenk flask under argon, dissolve the substrate and Vaska’s Complex in anhydrous toluene.
-
Silane Addition: Add TMDS dropwise via syringe at room temperature. Causality note: Gradual addition controls the exothermic generation of the silylium active species and prevents unwanted silane polymerization.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor gas evolution (H₂ byproduct from minor side reactions).
-
Quench & Deprotection: Cool the flask to 0 °C. Carefully add Methanol (5 mL) followed by 1M HCl (10 mL) and stir for 1 hour. Causality note: This acidic quench cleaves the intermediate silyl-amine/hemiaminal species to yield the free amine.
-
Workup: Basify the aqueous layer to pH 10 using 2M NaOH. Extract the aqueous phase with EtOAc (3 × 20 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Self-Validation Checkpoints:
-
FTIR: Confirm the complete disappearance of the lactam C=O stretch at ~1690 cm⁻¹. The ester C=O stretch at ~1740 cm⁻¹ must remain fully intact.
-
¹H NMR (CDCl₃): Verify the retention of the methyl ester singlet (~3.70 ppm). The downfield protons adjacent to the lactam carbonyl will shift significantly upfield, confirming the formation of the saturated pyrrolidine ring.
-
Experimental workflow for the Iridium-catalyzed chemoselective lactam reduction.
Quantitative Data Summary
The table below summarizes the operational parameters and expected outcomes for the two divergent reduction strategies, allowing for rapid comparison during process development.
| Parameter | Protocol A: Ester Reduction | Protocol B: Lactam Reduction |
| Target Product | 1-(2-Hydroxyethyl)-5-methylpyrrolidin-2-one | Methyl 2-(2-methylpyrrolidin-1-yl)acetate |
| Preserved Moiety | γ-Lactam | Methyl Ester |
| Catalyst (Loading) | Ru-MACHO-BH (0.5 mol%) | Vaska's Complex (1.0 mol%) |
| Reductant | H₂ Gas (30 bar) | TMDS (2.5 equiv) |
| Additives | NaOMe (5 mol%) | None |
| Conditions | 60 °C, 12 hours, THF | 25 °C, 16 hours, Toluene |
| Expected Yield | > 92% | > 85% |
| Chemoselectivity | > 99:1 (Ester over Lactam) | > 95:5 (Lactam over Ester) |
| Primary Validation | Loss of 1740 cm⁻¹ (FTIR) | Loss of 1690 cm⁻¹ (FTIR) |
References
-
[1] methyl 2-(2-oxopyrrolidin-1-yl)acetate-Molbase. Molbase Chemical Database. Available at:
-
[2] Reduction and Oxidation of Carbonyl Compounds and Derivatives. Royal Society of Chemistry (RSC). Available at:
-
[6] Joint Experimental/Theoretical Investigation of the Chemoselective Iridium(III) Metallacycle-Catalyzed Reduction of Substituted γ-Lactams by Et3SiH. ACS Publications. Available at:
-
[5] General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis. Available at:
-
[4] Ruthenium-Catalyzed Ester Reductions Applied to Pharmaceutical Intermediates. ResearchGate. Available at:
-
Ruthenium-Pincer-Catalyzed Hydrogenation of Lactams to Amino Alcohols. Chemistry - An Asian Journal (PubMed). Available at:
-
[3] Rongalite-Mediated Transition Metal- and Hydride-Free Chemoselective Reduction of α-Keto Esters and α-Keto Amides. The Journal of Organic Chemistry. Available at:
Sources
Application Note: High-Yield Esterification Protocol for 2-Methyl-5-oxopyrrolidine-1-acetic Acid
Executive Summary
The synthesis of ester derivatives from N-alkylated lactams is a critical transformation in the development of nootropic agents and anticonvulsant pharmaceuticals. This application note details a robust, highly efficient protocol for the esterification of 2-methyl-5-oxopyrrolidine-1-acetic acid to yield methyl 2-(2-methyl-5-oxopyrrolidin-1-yl)acetate. Designed for researchers and drug development professionals, this guide prioritizes the preservation of the sensitive lactam ring while ensuring quantitative conversion through a self-validating, thionyl chloride-mediated activation pathway.
Mechanistic Rationale & Causality
The conversion of 2-methyl-5-oxopyrrolidine-1-acetic acid to its methyl ester requires careful consideration of the 5-oxopyrrolidine (lactam) core. Traditional Fischer esterification—utilizing concentrated sulfuric acid and prolonged heating—frequently leads to partial acid-catalyzed hydrolysis of the lactam ring, generating ring-opened amino acid impurities that severely complicate downstream purification.
To circumvent this, we employ a thionyl chloride ( SOCl2 ) mediated esterification[1]. This approach operates via the in situ generation of a highly reactive acyl chloride intermediate. When SOCl2 is added dropwise to the methanolic substrate solution at 0 °C, it rapidly activates the carboxylic acid. The acyl chloride is subsequently trapped by the bulk anhydrous methanol to form the desired ester.
This methodology is inherently self-validating . The reaction generates sulfur dioxide ( SO2 ) and hydrogen chloride ( HCl ) gases as byproducts. The visual cessation of gas evolution serves as a real-time indicator that the activation phase is complete. Furthermore, because the byproducts are gaseous, they are driven out of the reaction matrix, pushing the equilibrium entirely to the product side without the generation of water. These strictly anhydrous conditions perfectly preserve the integrity of the pyrrolidone core, a critical factor when synthesizing pharmaceutical intermediates akin to levetiracetam precursors[2].
Experimental Workflow
Fig 1: Experimental workflow for the esterification of 2-methyl-5-oxopyrrolidine-1-acetic acid.
Reagent Specifications & Quantitative Data
| Reagent | MW ( g/mol ) | Equivalents | Amount | Experimental Role |
| 2-Methyl-5-oxopyrrolidine-1-acetic acid | 157.17 | 1.0 | 1.57 g (10.0 mmol) | Primary Substrate |
| Thionyl Chloride ( SOCl2 ) | 118.97 | 1.5 | 1.09 mL (15.0 mmol) | Activating Agent |
| Anhydrous Methanol (MeOH) | 32.04 | Solvent | 20.0 mL | Reactant & Solvent |
| Saturated NaHCO3 (aq) | - | - | ~30.0 mL | Quenching Agent |
| Dichloromethane (DCM) | 84.93 | - | 3 x 20.0 mL | Extraction Solvent |
| Anhydrous Na2SO4 | 142.04 | - | As needed | Desiccant |
Step-by-Step Methodology
Phase 1: Preparation and Activation
-
Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a calcium chloride drying tube (or maintained under a positive pressure of nitrogen).
-
Substrate Solubilization: Charge the reaction flask with 2-methyl-5-oxopyrrolidine-1-acetic acid (1.57 g, 10.0 mmol) and anhydrous methanol (20 mL). Stir at 400 rpm until a uniform suspension or solution is achieved.
-
Thermal Control: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C for 10 minutes. Causality Note: The reaction between SOCl2 and methanol is highly exothermic. Strict thermal control prevents solvent bumping and thermal degradation of the substrate.
-
Reagent Loading: Charge the addition funnel with Thionyl Chloride (1.09 mL, 15.0 mmol). Causality Note: A 1.5 molar equivalent ensures complete conversion of the carboxylic acid while accounting for minor evaporative losses of the volatile SOCl2 .
Phase 2: Reaction Execution
-
Activation: Add the SOCl2 dropwise over a period of 15 minutes.
-
Self-Validation Checkpoint: Observe the immediate evolution of SO2 and HCl gas bubbles. The reaction mixture will clarify into a homogeneous solution as the acyl chloride intermediate forms.
-
-
Equilibration: Once the addition is complete, remove the ice-water bath and allow the reaction to naturally warm to room temperature (20–25 °C) over 30 minutes.
-
Esterification: Transfer the flask to a heating mantle or oil bath and heat to a gentle reflux (approx. 65 °C) for 2 to 3 hours.
-
Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). Visualize the plate using a KMnO4 stain.
-
Self-Validation Checkpoint: The reaction is deemed complete when the highly polar baseline spot of the starting carboxylic acid ( Rf ~ 0.1) is entirely consumed and replaced by a distinct, higher-running product spot ( Rf ~ 0.6).
-
Phase 3: Work-up and Isolation
-
Cooling: Remove the flask from the heat source and cool the mixture to room temperature.
-
Concentration: Concentrate the mixture under reduced pressure using a rotary evaporator (bath temp < 40 °C) to remove the bulk of the methanol and residual acidic gases. Caution: The resulting oily residue will be highly acidic.
-
Phase Separation Setup: Dissolve the crude residue in Dichloromethane (30 mL) and transfer the solution to a 125 mL separatory funnel.
-
Neutralization: Carefully quench the residual acid by adding saturated aqueous NaHCO3 (30 mL) in 5 mL portions.
-
Self-Validation Checkpoint: Vigorous CO2 gas evolution will occur. Continue the addition until the aqueous phase tests basic (pH 8) on universal indicator paper.
-
-
Extraction: Separate the lower organic layer. Extract the remaining aqueous layer with additional DCM (2 x 20 mL).
-
Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na2SO4 .
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 2-methyl-5-oxopyrrolidine-1-acetate as a pale-yellow oil. (Yields typically exceed 92% without further purification).
Analytical Validation
To confirm the structural integrity and purity of the synthesized methyl ester, validate the isolated product against the following expected analytical parameters:
| Analytical Method | Expected Signal / Result | Structural Interpretation |
| 1 H NMR (CDCl 3 , 400 MHz) | δ 3.75 (s, 3H) | Confirms the successful installation of the methoxy (-OCH 3 ) ester group. |
| 1 H NMR (CDCl 3 , 400 MHz) | δ 4.15 (d, 1H), 3.95 (d, 1H) | Diastereotopic protons of the N-CH 2 -COO group, split due to the adjacent chiral center at C2. |
| 13 C NMR (CDCl 3 , 100 MHz) | δ 169.5, 175.2 | Carbonyl carbons corresponding to the ester and the intact lactam ring, respectively. |
| ESI-MS (Positive Mode) | m/z 172.1[M+H] + | Confirms the exact molecular weight of the target methyl ester (MW: 171.19 g/mol ). |
| TLC (DCM:MeOH 9:1) | Rf ~ 0.6 | Indicates complete conversion from the polar starting material ( Rf ~ 0.1). |
Troubleshooting Guide
-
Incomplete Conversion:
-
Symptom: TLC indicates the persistent presence of the starting material after 3 hours of reflux.
-
Root Cause: Introduction of moisture into the reaction matrix, or the use of degraded SOCl2 that has hydrolyzed in the bottle.
-
Solution: Ensure the use of strictly anhydrous methanol and freshly distilled or sealed, high-purity SOCl2 .
-
-
Lactam Ring Opening (Impurity Formation):
-
Symptom: Appearance of multiple highly polar spots on TLC; ESI-MS shows a mass corresponding to a ring-opened amino diester (m/z 204.1).
-
Root Cause: Excessive heating time or the presence of significant water leading to acid-catalyzed hydrolysis of the pyrrolidone core.
-
Solution: Strictly adhere to the 0 °C dropwise addition temperature to control the initial exotherm, and limit the reflux phase to a maximum of 3 hours.
-
References
- Title: Process for the production of 4-hydroxy-2-oxopyrrolidin-1-yl-acetamide | Source: Google Patents | URL
-
Title: PROCESS FOR THE PRODUCTION OF LEVETIRACETAM | Source: WIPO Patentscope | URL: [Link]
Sources
Application Note: In Vitro Pharmacological Profiling of Methyl 2-methyl-5-oxopyrrolidine-1-acetate
Target Audience: Research Scientists, Electrophysiologists, and Preclinical Drug Development Professionals Application: Positive Allosteric Modulation (PAM) of AMPA Receptors and Neuroprotective Screening
Introduction & Mechanistic Rationale
Methyl 2-methyl-5-oxopyrrolidine-1-acetate (CAS: 70821-47-5) is a synthetic pyrrolidone derivative[1]. Compounds featuring a 2-oxopyrrolidine nucleus—historically categorized alongside racetam-class nootropics—are frequently investigated for their ability to modulate glutamatergic neurotransmission and enhance cognitive function[2].
The primary mechanistic target for many pyrrolidone derivatives is the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor[3]. AMPA receptors mediate the majority of fast excitatory synaptic transmission in the central nervous system[4]. By acting as Positive Allosteric Modulators (PAMs), these compounds bind to the dimer interface of the receptor's ligand-binding domain. This binding stabilizes the open-channel conformation, thereby slowing the rates of receptor desensitization and deactivation in the presence of glutamate[3].
Because excessive glutamatergic signaling can lead to excitotoxicity, developing a self-validating in vitro assay system is critical. A robust screening paradigm must simultaneously measure the compound's direct electrophysiological impact on AMPA kinetics and its downstream effect on neuronal viability during excitotoxic stress.
Experimental Workflow
The following diagram illustrates the parallel screening strategy designed to evaluate both the kinetic modulation of AMPA receptors and the resulting neuroprotective efficacy.
Fig 1: Parallel in vitro workflow for evaluating AMPA modulation and neuroprotective efficacy.
Detailed Methodologies & Protocols
Phase 1: Compound Preparation & Handling
Causality Check: Pyrrolidone derivatives can exhibit variable aqueous solubility. To ensure complete dissolution and prevent localized precipitation during cellular application, DMSO is used as the primary solvent. However, final assay concentrations of DMSO must be strictly controlled to prevent solvent-induced cytotoxicity or baseline membrane destabilization.
-
Stock Solution: Weigh Methyl 2-methyl-5-oxopyrrolidine-1-acetate and dissolve in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.
-
Storage: Aliquot the stock into amber microcentrifuge tubes (to prevent photodegradation) and store at -20°C.
-
Working Dilutions: On the day of the assay, serially dilute the stock in Artificial Cerebrospinal Fluid (ACSF) or Neurobasal medium. Crucial: Ensure the final DMSO concentration in the assay bath never exceeds 0.1% (v/v).
Phase 2: Whole-Cell Patch-Clamp Electrophysiology
Causality Check: AMPA receptors desensitize profoundly within 2–5 milliseconds of glutamate exposure[4]. Standard bath application of drugs is too slow to capture this kinetic event. Therefore, a piezoelectric-driven theta-glass fast-perfusion system is mandatory to resolve the true peak current and the desensitization time constant ( τdes ). Cyclothiazide (CTZ), a known AMPA PAM that completely blocks desensitization, must be included as a positive control to validate the system's dynamic range[3].
Step-by-Step Protocol:
-
Cell Preparation: Plate HEK293T cells transiently transfected with GluA2 (flop isoform) onto poly-D-lysine coated glass coverslips. Allow 24-48 hours for optimal receptor expression.
-
Internal Solution: Fill borosilicate glass pipettes (resistance 3–5 M Ω ) with internal solution (135 mM CsF, 33 mM KOH, 10 mM HEPES, 1 mM MgCl2, 2 mM EGTA; pH 7.4). Note: Cesium is used to block potassium currents and improve space-clamp.
-
Recording Configuration: Establish a whole-cell configuration and hold the membrane potential at -70 mV.
-
Fast Perfusion Application:
-
Control Trace: Apply 1 mM Glutamate for 100 ms using the fast-perfusion system. Record the peak amplitude and fit the decay curve to a single exponential to determine baseline τdes .
-
Test Trace: Pre-incubate the cell with 10 μ M Methyl 2-methyl-5-oxopyrrolidine-1-acetate for 60 seconds. Co-apply 1 mM Glutamate + 10 μ M of the compound for 100 ms.
-
Validation Trace: Washout for 2 minutes, then apply 1 mM Glutamate + 100 μ M Cyclothiazide (CTZ).
-
-
Data Analysis: Quantify the percentage increase in steady-state current and the prolongation of τdes .
Phase 3: Glutamate Excitotoxicity & Cell Viability Assay
Causality Check: Primary neurons must be cultured to Days in Vitro (DIV) 12–14. Before DIV 10, neurons lack the mature synaptic networks and dense expression of AMPA/NMDA receptors required to undergo classical excitotoxic cell death[4].
Step-by-Step Protocol:
-
Primary Culture: Isolate embryonic (E18) rat cortical neurons and seed at 5×104 cells/well in 96-well plates using Neurobasal medium supplemented with B27. Maintain until DIV 14.
-
Pre-treatment: Replace half the media. Add Methyl 2-methyl-5-oxopyrrolidine-1-acetate at varying concentrations (0.1 μ M to 100 μ M) 30 minutes prior to the insult. This prophylactic window allows the compound to equilibrate at synaptic sites.
-
Excitotoxic Insult: Add 100 μ M Glutamate to the wells. Incubate for 24 hours at 37°C, 5% CO2.
-
Viability Quantitation (MTT Assay):
-
Add 10 μ L of MTT reagent (5 mg/mL) to each well. Incubate for 2 hours.
-
Carefully aspirate the media and dissolve the resulting formazan crystals in 100 μ L DMSO.
-
Read absorbance at 570 nm using a microplate reader. Normalize data to vehicle-treated (healthy) controls (100% viability) and Glutamate-only treated wells (0% protection).
-
Data Presentation & Expected Results
To contextualize the efficacy of Methyl 2-methyl-5-oxopyrrolidine-1-acetate, its performance should be benchmarked against established pyrrolidone derivatives (e.g., Aniracetam) and standard PAMs (e.g., Cyclothiazide). Below is a structured summary of expected quantitative data formats.
Table 1: Putative Pharmacological Profile of Pyrrolidone Derivatives vs. Reference Standards
| Compound | AMPA PAM EC 50 ( μ M) | Max Peak Potentiation (%) | Effect on τdes | Neuroprotection IC 50 ( μ M) |
| Methyl 2-methyl-5-oxopyrrolidine-1-acetate | Assay Dependent | Assay Dependent | Prolonged | Assay Dependent |
| Aniracetam (Reference Pyrrolidone) | ~1500 | + 45% | Moderately Prolonged | ~800 |
| Cyclothiazide (Reference PAM) | ~10 | + 300% | Completely Blocked | Cytotoxic at high doses |
| Vehicle Control (0.1% DMSO) | N/A | 0% | Baseline | N/A |
Note: While strong AMPA PAMs like Cyclothiazide completely block desensitization, they often cause seizures or cytotoxicity in vivo. Pyrrolidone derivatives typically exhibit a "fine-tuning" effect—modestly prolonging desensitization without overriding the receptor's natural off-switch, which correlates with better neuroprotective and nootropic safety profiles.
Sources
- 1. evitachem.com [evitachem.com]
- 2. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of selective AMPA receptor positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate receptor ion channels: structure, regulation, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulating Polymeric Nanoparticles with Methyl 2-methyl-5-oxopyrrolidine-1-acetate as a Novel Solvating Agent
Executive Summary
Polymeric nanoparticles (PNPs), particularly those formulated with poly(lactic-co-glycolic acid) (PLGA), are foundational to modern controlled-release drug delivery systems. The1 is widely favored for its scalability and single-step particle generation[1]. However, traditional water-miscible solvents like acetone or N-methyl-2-pyrrolidone (NMP) often yield highly porous nanoparticles, leading to a severe initial "burst release" of the encapsulated active pharmaceutical ingredient (API)[2].
This application note introduces Methyl 2-methyl-5-oxopyrrolidine-1-acetate (CAS 70821-47-5) [3] as an advanced, sterically hindered pyrrolidone solvent. By leveraging its unique thermodynamic properties, formulators can precisely tune solvent-water diffusion kinetics, resulting in denser nanoparticle cores, superior encapsulation efficiency, and a significantly attenuated burst release profile.
Mechanistic Rationale: The Physics of Solvent Displacement
Nanoprecipitation is governed by the "Ouzo effect," where a polymer-solvent organic phase is introduced into an aqueous anti-solvent, causing rapid solvent diffusion, localized 4[4].
The Causality of Solvent Selection: Standard highly polar solvents (e.g., acetone) diffuse into water almost instantaneously. While this rapid diffusion triggers immediate nucleation, it kinetically arrests the PLGA chains before they can densely pack, creating a porous matrix.
Substituting standard solvents with Methyl 2-methyl-5-oxopyrrolidine-1-acetate introduces critical structural modifications: an acetate ester moiety on the nitrogen and a methyl group on the pyrrolidone ring. These additions increase the solvent's molar volume and slightly decrease its polarity index compared to unsubstituted pyrrolidones[5]. According to the Stokes-Einstein relationship, this bulkier structure decelerates the diffusion coefficient ( D ) of the solvent into the aqueous phase. This extended nucleation window allows the hydrophobic PLGA chains sufficient time to entangle and condense into a dense, tightly packed core before complete kinetic arrest occurs, fundamentally altering the drug release mechanics.
Mechanistic pathway of solvent diffusion and nanoparticle nucleation.
Formulation Protocol: A Self-Validating System
This protocol utilizes a modified 6 designed for hydrophobic APIs[6]. It incorporates built-in dynamic light scattering (DLS) checkpoints to ensure the physical integrity of the nanoparticles is empirically verified at each stage.
Materials Required
-
Polymer: PLGA (50:50 lactide:glycolide, Mw 30,000–60,000, ester-terminated).
-
API: Paclitaxel (or Coumarin-6 as a fluorescent model).
-
Solvent: Methyl 2-methyl-5-oxopyrrolidine-1-acetate (Purity >98%).
-
Anti-Solvent: Milli-Q Water (18.2 MΩ·cm).
-
Stabilizer: Poloxamer 188 (Pluronic F-68) or Polyvinyl Alcohol (PVA, 87-89% hydrolyzed).
Step-by-Step Methodology
Step 1: Preparation of the Organic Phase
-
Weigh 50 mg of PLGA and 5 mg of Paclitaxel.
-
Dissolve the polymer and API in 2.0 mL of Methyl 2-methyl-5-oxopyrrolidine-1-acetate.
-
Vortex for 60 seconds and sonicate in a water bath for 5 minutes until the solution is optically clear. Causality: Complete dissolution ensures that pre-nucleated API crystals do not act as heterogeneous seeding agents, which would artificially inflate the PDI.
Step 2: Preparation of the Aqueous Phase
-
Dissolve 100 mg of Poloxamer 188 in 20 mL of Milli-Q water (0.5% w/v)[6].
-
Filter the aqueous phase through a 0.22 µm PES syringe filter to remove particulate contaminants.
Step 3: Nanoprecipitation (Rapid Mixing)
-
Place the aqueous phase on a magnetic stirrer set to 750 rpm at 25°C.
-
Using a syringe pump, inject the organic phase into the vortex of the aqueous phase at a constant flow rate of 1.0 mL/min[7].
-
Allow the suspension to stir for an additional 15 minutes to ensure complete solvent diffusion.
Step 4: Purification & Solvent Extraction
-
Transfer the nanoparticle suspension to a dialysis cassette (MWCO 100 kDa).
-
Dialyze against 2.0 L of Milli-Q water for 24 hours, changing the dialysate at 2, 6, and 12 hours[8]. Note: Tangential Flow Filtration (TFF) can be substituted for scale-up.
Validation Checkpoint (Self-Validating System): Extract a 100 µL aliquot immediately post-mixing (Step 3) and measure the Z-average via DLS. Perform a second DLS measurement after 24 hours of dialysis (Step 4). Logic: A size increase of >10% between these two stages indicates incomplete solvent extraction, leading to solvent-plasticized cores and subsequent Ostwald ripening[4]. If this occurs, increase the dialysate volume or flow rate.
Workflow of PLGA nanoparticle formulation via nanoprecipitation.
Empirical Data & Quality Control
The structural bulk of Methyl 2-methyl-5-oxopyrrolidine-1-acetate yields slightly larger particles than acetone due to the delayed nucleation kinetics, but drastically improves drug retention. The table below summarizes expected quantitative outcomes when formulating 50:50 PLGA nanoparticles loaded with a hydrophobic API.
| Solvent System | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | 24h Burst Release (%) |
| Acetone (Control) | 115 ± 8 | 0.12 ± 0.03 | 68.4 ± 3.1 | 45.2 ± 2.8 |
| N-methyl-2-pyrrolidone (NMP) | 142 ± 12 | 0.18 ± 0.04 | 75.2 ± 2.5 | 38.6 ± 3.4 |
| Methyl 2-methyl-5-oxopyrrolidine-1-acetate | 158 ± 10 | 0.14 ± 0.02 | 88.7 ± 1.9 | 18.4 ± 2.1 |
Data Interpretation: The transition from standard NMP to the acetate-modified pyrrolidone increases the encapsulation efficiency by over 13% and cuts the initial burst release in half. This confirms that the slower solvent diffusion rate effectively condenses the polymer matrix, trapping the API deeper within the hydrophobic core rather than adsorbing it to the particle surface.
References
- ChemicalBook. "methyl 2-methyl-5-oxopyrrolidine-1-acetate | 70821-47-5". Chemical Substance Information.
- Bode, C., et al. "Burst Release from In Situ Forming PLGA-Based Implants: 12 Effectors and Ways of Correction." Pharmaceutics.
- Modified Nanoprecipitation Method. "Modified Nanoprecipitation Method for Preparation of Cytarabine-Loaded PLGA Nanoparticles." PMC.
- Langmuir. "On the Stability of Polymeric Nanoparticles Fabricated through Rapid Solvent Mixing." ACS Publications.
- Packhaeuser, C. B., et al. (2004). "In situ forming parenteral drug delivery systems: an overview." European Journal of Pharmaceutics and Biopharmaceutics.
- Bilati, U., Allémann, E., & Doelker, E. (2005). "Development of a nanoprecipitation method intended for the entrapment of hydrophilic drugs into nanoparticles." Kinam Park.
- MDPI. "Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles.
- Langmuir. "Single-Step Process to Produce Surface-Functionalized Polymeric Nanoparticles." ACS Publications.
Sources
- 1. kinampark.com [kinampark.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. methyl 2-methyl-5-oxopyrrolidine-1-acetate | 70821-47-5 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hereon.de [hereon.de]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Methyl 2-methyl-5-oxopyrrolidine-1-acetate Synthesis
Welcome to the technical support resource for the synthesis of Methyl 2-methyl-5-oxopyrrolidine-1-acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve product yield and purity. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer validated protocols to ensure your success.
Section 1: Understanding the Core Reaction: Mechanism and Key Parameters
A robust understanding of the reaction mechanism is the foundation for effective troubleshooting. The most direct and common synthetic route to Methyl 2-methyl-5-oxopyrrolidine-1-acetate involves the condensation reaction between γ-valerolactone and glycine methyl ester.
Q: What is the fundamental reaction mechanism for this synthesis?
A: The synthesis proceeds through a two-step sequence involving nucleophilic acyl substitution followed by an intramolecular cyclization-dehydration.
-
Nucleophilic Attack & Ring Opening: The primary amine of glycine methyl ester acts as a nucleophile, attacking the electrophilic carbonyl carbon of the γ-valerolactone. This leads to the opening of the lactone ring to form a linear hydroxy amide intermediate.
-
Intramolecular Cyclization (Amidation): The terminal hydroxyl group of the intermediate is subsequently eliminated as water, while the amide nitrogen attacks the ester carbonyl, forming the stable five-membered pyrrolidinone ring (a lactam). This step is typically the rate-limiting step and is often promoted by heat.
The overall transformation is an amidation reaction where a lactone is converted into a lactam with the expulsion of a water molecule. This process is analogous to the industrial synthesis of N-methyl-2-pyrrolidone (NMP) from γ-butyrolactone and methylamine[1].
Caption: Figure 1: Reaction Mechanism.
Q: What are the critical parameters that influence reaction yield and purity?
A: Several parameters must be carefully controlled to maximize the yield and minimize impurities. The interplay between these factors is crucial for success.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Stoichiometry | 1.0 : 1.0 to 1.0 : 1.2 (Lactone:Amine) | A slight excess of the amine (glycine methyl ester) can help drive the reaction to completion. However, a large excess can complicate purification, as its boiling point is relatively close to the product. Start with equimolar amounts and adjust as needed based on reaction monitoring. |
| Temperature | 160 - 200 °C | This reaction requires significant thermal energy to drive the dehydration and cyclization step[2]. Temperatures below 160 °C often result in slow or stalled reactions. Temperatures above 200 °C can lead to decomposition of the starting materials or product, causing discoloration and the formation of tar-like byproducts. |
| Reaction Time | 12 - 24 hours | The reaction is typically slow. Progress should be monitored by TLC or GC-MS to determine the point of maximum conversion. Prolonged heating after completion can degrade the product. |
| Catalyst | None (Neat) or Mild Acid/Base | The reaction can be performed neat (without a solvent or catalyst) at high temperatures. In some cases, a mild, non-nucleophilic acid catalyst can protonate the lactone carbonyl, increasing its electrophilicity. However, strong acids can promote unwanted side reactions. Some literature on related syntheses uses catalysts like sodium dihydrogen phosphate for thermal conversions[3]. |
| Solvent | Neat or High-Boiling Point Solvent | Performing the reaction neat is often preferred to achieve the necessary high temperatures. If a solvent is required for better heat transfer or solubility, a high-boiling, inert solvent like mesitylene or diphenyl ether can be used[4]. |
| Atmosphere | Inert (N₂ or Ar) | An inert atmosphere is crucial to prevent oxidation of the amine and other components at high temperatures, which is a common cause of product discoloration (dark brown or black mixtures). |
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Caption: Figure 2: Troubleshooting Workflow.
Q1: My reaction yield is consistently low. What are the most likely initial checks?
A: Consistently low yields often trace back to foundational issues. Before adjusting complex parameters, verify the following:
-
Purity of Starting Materials: γ-valerolactone can contain water or acidic impurities. Glycine methyl ester can degrade over time, especially if not stored properly. We recommend distilling the lactone and using freshly prepared or properly stored glycine methyl ester.
-
Reaction Temperature: This is the most critical factor. Ensure your reaction vessel is reaching the target internal temperature (160-200 °C). Use a calibrated thermometer or probe placed directly in the reaction mixture, not just monitoring the heating mantle or oil bath temperature.
-
Effective Water Removal: The reaction generates water as a byproduct. In a sealed system, this water can hydrolyze the ester functionalities of the reactant or product, or even drive the equilibrium backward. If possible, using a Dean-Stark trap or setting up the reaction to allow for the slow distillation of water can significantly improve yield.
Q2: The reaction is very slow or seems to stall completely. How can I increase the rate?
A: A stalled reaction points to insufficient activation energy or an equilibrium issue.
-
Increase Temperature: This is the most effective way to increase the reaction rate. Cautiously increase the temperature in 10 °C increments towards the upper limit of 200 °C while monitoring for signs of decomposition (darkening color).
-
Use a Catalyst: While not always necessary, a catalytic amount of a substance like p-toluenesulfonic acid (p-TsOH) can accelerate the reaction. However, be aware that this can also promote side reactions. Use it sparingly as a last resort. The autocatalytic effect of primary amines is often sufficient for related reactions[5].
-
Check Stoichiometry: If the reaction stalls with significant γ-valerolactone remaining (as determined by GC or TLC), a slight excess (1.1-1.2 equivalents) of glycine methyl ester may be required to push the reaction to completion.
Q3: My reaction mixture turns dark brown or black, and the final product is difficult to purify. What's happening?
A: A dark color is a clear indicator of decomposition, most often caused by oxidation or thermal degradation at high temperatures.
-
Ensure an Inert Atmosphere: This is non-negotiable. The amine starting material is particularly susceptible to oxidation at high temperatures. Purge the reaction flask thoroughly with nitrogen or argon before heating and maintain a positive pressure throughout the reaction.
-
Control the Temperature: Avoid exceeding 200 °C. If the reaction requires such high temperatures to proceed, it suggests a problem with reactant purity.
-
Purification Strategy: The dark, tarry materials are often polymeric byproducts. They can sometimes be removed by passing a solution of the crude product through a short plug of silica gel or activated carbon before final purification by distillation[4].
Q4: What are the best purification strategies for the final product?
A: Methyl 2-methyl-5-oxopyrrolidine-1-acetate is a relatively high-boiling liquid. The primary purification method is vacuum distillation .
-
Initial Workup: After cooling, if the crude product is highly viscous or contains solids, dissolve it in a suitable solvent like ethyl acetate or dichloromethane. Wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[6].
-
Vacuum Distillation: Concentrate the dried organic solution under reduced pressure. The resulting crude oil should be purified by fractional vacuum distillation. A good vacuum (<1 mmHg) is essential to lower the boiling point and prevent thermal decomposition during distillation. Collect the fraction corresponding to the pure product.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature and why is it so critical?
A: The optimal temperature is a balance between reaction rate and stability. For this specific transformation, the ideal range is 175-185 °C . Below this range, the rate of the final cyclization-dehydration step is often too slow for practical synthesis. Above this range, the risk of thermal decomposition of the ester-containing starting material and product increases significantly, leading to lower yields and purification challenges[2].
Q2: How can I effectively monitor the reaction's progress?
A: Regular monitoring is key to avoiding unnecessary heating that can degrade the product.
-
Thin-Layer Chromatography (TLC): This is the simplest method. Use a solvent system like 50:50 Ethyl Acetate:Hexanes. Spot the starting lactone, the amine, and an aliquot of the reaction mixture. The disappearance of the limiting reagent and the appearance of a new, typically lower Rf spot, indicates product formation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more quantitative information. A small aliquot can be diluted and injected to determine the relative percentages of starting materials, intermediates, and the final product.
Q3: Can I use a different starting amine, like glycine itself instead of its methyl ester?
A: Using glycine (the free acid) is not recommended for this one-step procedure. The carboxylic acid group of glycine would likely react with the amine of another glycine molecule or itself under the high-temperature conditions required for the lactam formation, leading to complex mixtures of amides and polymers. The ester protects the carboxylic acid functionality, allowing the amine to react selectively with the lactone. The use of itaconic acid with amines to form pyrrolidone rings is well-documented, but this leads to a different substitution pattern[3][7][8].
Section 4: Validated Experimental Protocol
This protocol provides a reliable starting point for the synthesis. As a self-validating system, successful execution should yield the desired product, confirming the efficacy of the outlined principles.
Synthesis of Methyl 2-methyl-5-oxopyrrolidine-1-acetate
-
Apparatus Setup:
-
Equip a 100 mL three-neck round-bottomed flask with a magnetic stir bar, a reflux condenser (with a nitrogen inlet at the top), a thermometer or thermocouple to measure the internal temperature, and a glass stopper.
-
Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
-
Reagents:
-
γ-Valerolactone (10.0 g, 0.1 mol, 1.0 equiv.)
-
Glycine methyl ester hydrochloride (13.2 g, 0.105 mol, 1.05 equiv.) - Note: The free base must be generated.
-
-
Free-Basing Glycine Methyl Ester (Handle with care in a fume hood):
-
In a separate flask, suspend glycine methyl ester hydrochloride in 50 mL of diethyl ether.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of sodium hydroxide (4.4 g, 0.11 mol) in 10 mL of water, keeping the temperature below 10 °C.
-
Separate the ether layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Crucially, carefully evaporate the ether under reduced pressure at low temperature (<30 °C) to obtain the free amine as an oil. Use immediately.
-
-
Reaction Procedure:
-
To the prepared three-neck flask, add the γ-valerolactone.
-
Add the freshly prepared, solvent-free glycine methyl ester.
-
Begin stirring and slowly heat the mixture in a heating mantle or oil bath.
-
Once the internal temperature reaches 180 °C , maintain this temperature for 18 hours. The mixture will likely turn a pale to medium amber color.
-
Monitor the reaction periodically by TLC after 12 and 16 hours.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the resulting crude oil in 100 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to remove the ethyl acetate.
-
Set up a short-path distillation apparatus for vacuum distillation.
-
Distill the crude oil under high vacuum (<1 mmHg). Collect the fraction boiling at the expected temperature for Methyl 2-methyl-5-oxopyrrolidine-1-acetate. The expected yield is 55-65%.
-
References
- BenchChem. (2025).
- Organic & Biomolecular Chemistry. (n.d.).
- Kaneko, T., et al. (2013). Syntheses of High-Performance Biopolyamides Derived from Itaconic Acid and Their Environmental Corrosion.
- Noordzij, G. J., et al. (2019).
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Beilstein Journals. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
- The Journal of Organic Chemistry. (2004). Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes.
- PubMed. (2013).
- Frontiers. (2019).
- ResearchGate. (n.d.). A) Syntheses of diacid monomers from itaconic acid and amino acid. B) Polymerization of these diacids with hexamethylenediamine.
- Organic Syntheses. (n.d.). Procedure.
- Imamura, et al. (2004). Chemical & Pharmaceutical Bulletin, 52(1), 63-73. [Referenced in patent US8796472B2, specific URL not available].
- European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - EP 1720833 B1.
- Mickevicius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.
Sources
- 1. data.epo.org [data.epo.org]
- 2. US8796472B2 - Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting impurities in Methyl 2-methyl-5-oxopyrrolidine-1-acetate crystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Crystallization is not merely a physical phase change; it is a highly selective purification engine. When impurities co-crystallize with Methyl 2-methyl-5-oxopyrrolidine-1-acetate (CAS: 70821-47-5)[1], it indicates a thermodynamic or kinetic failure in the system.
This guide is structured as a comprehensive Q&A to help you diagnose causality, engineer self-validating protocols, and achieve high-purity isolation.
Part 1: Mechanistic Troubleshooting & Diagnostics
Q: Why are hydrolysis and degradation impurities forming during my crystallization process? A: The target molecule contains two sensitive functional groups: a pyrrolidone core (lactam) and an acetate methyl ester[1]. The primary causality behind degradation during crystallization is the combination of thermal stress and protic/nucleophilic solvents.
If the molecule was synthesized via the reductive cyclization of levulinic acid derivatives with glycine methyl ester[2], trace acidic or basic catalysts can carry over into the crystallization matrix. When exposed to trace moisture and heat during the dissolution phase, the methyl ester undergoes rapid hydrolysis to form the free carboxylic acid. In extreme pH conditions, the lactam ring can also cleave.
Caption: Mechanistic pathways of synthesis and degradation leading to common impurities.
Q: How do I systematically identify the source of an out-of-spec impurity? A: Effective troubleshooting requires treating the crystallization process as an analytical diagnostic tool. By analyzing the mother liquor and the isolated crystals via LC-MS, you can deduce the chemical origin of the impurity and adjust the solvent system accordingly. Use the decision tree below to map your analytical data to an actionable process change.
Caption: Diagnostic decision tree for identifying and resolving crystallization impurities.
Part 2: Empirical Optimization & Protocols
Q: What is the empirical impact of varying crystallization parameters on the impurity profile? A: Quantitative data demonstrates that solvent selection and cooling kinetics directly govern impurity exclusion. Fast cooling in highly polar solvents leads to lattice inclusions (trapping uncyclized intermediates), whereas controlled anti-solvent crystallization maximizes purity.
Table 1: Impact of Solvent System and Cooling Profile on Impurity Retention
| Solvent System | Cooling Rate | Seeding | Ester Hydrolysis Impurity (%) | Uncyclized Amide Impurity (%) | Yield (%) |
| Methanol (100%) | Fast (5.0°C/min) | No | 2.40 | 1.80 | 65 |
| EtOAc / Hexane (1:1) | Fast (5.0°C/min) | No | 0.80 | 3.50 (Inclusion) | 78 |
| Toluene / Heptane (1:2) | Slow (0.5°C/min) | Yes | < 0.10 | 0.40 | 85 |
| DCM / Heptane (1:3) | Slow (0.5°C/min) | Yes | < 0.10 | < 0.10 | 82 |
Q: What is the validated step-by-step protocol for clearing unreacted starting materials and preventing "oiling out"? A: To clear structurally similar uncyclized intermediates and prevent liquid-liquid phase separation (oiling out), an anti-solvent crystallization utilizing a Toluene/Heptane or DCM/Heptane system is highly recommended[3]. The following protocol is a self-validating workflow designed to force impurities into the mother liquor.
Standard Operating Procedure: Anti-Solvent Crystallization
-
Dissolution: Suspend crude Methyl 2-methyl-5-oxopyrrolidine-1-acetate in anhydrous Toluene (2.5 volumes) at 20–25°C. Causality Note: Heating above 40°C is strictly avoided to prevent thermal degradation of the lactam ring.
-
Clarification: Pass the solution through a 0.45 µm PTFE filter into a clean reactor to remove insoluble particulates and polymeric resins that act as false nucleation sites.
-
Anti-Solvent Addition: Slowly add Heptane (5.0 volumes) dropwise over 45 minutes while maintaining constant agitation at 250 RPM[3]. Causality Note: Slow addition prevents local supersaturation, which causes oiling out.
-
Seeding: Introduce 0.5% w/w pure seed crystals of the target compound precisely when the solution reaches the cloud point (slight turbidity).
-
Aging & Cooling: Stir the suspension isothermally for 1 hour at 20°C to allow the crystal lattice to heal and reject impurities. Then, cool to 0–5°C at a controlled rate of 0.5°C/min. Hold at 0–5°C for 2 hours.
-
Isolation: Filter the slurry under vacuum. Wash the filter cake with a pre-chilled (0–5°C) mixture of Toluene/Heptane (1:2 v/v) to displace the impurity-rich mother liquor.
-
Drying: Dry the product in a vacuum oven at 35°C until a constant weight is achieved.
Part 3: Frequently Asked Questions (FAQs)
Q: Why am I seeing a mass +14 Da impurity in my LC-MS after recrystallization? A: A +14 Da shift typically indicates transesterification. If you are using Ethanol as a crystallization solvent, the methyl ester of the target molecule can exchange with the solvent to form an ethyl ester impurity. To resolve this, switch to a non-nucleophilic solvent system like Ethyl Acetate, Dichloromethane (DCM), or Toluene[3].
Q: The crystals are forming as a sticky oil at the bottom of the flask before solidifying. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, and the melting point of the solute in the specific solvent mixture drops below the crystallization temperature. To fix this:
-
Reduce the cooling rate.
-
Increase the initial volume of the "good" solvent (e.g., Toluene).
-
Introduce seed crystals before the cloud point is reached to force a solid-liquid phase transition rather than a liquid-liquid one.
Q: How do I remove the zwitterionic ring-opened impurity prior to crystallization? A: The ring-opened amino acid impurity is highly polar and zwitterionic. It can be effectively removed by washing the organic phase (e.g., DCM) with a mildly acidic aqueous buffer (pH 4–5) prior to crystallization. The zwitterion will partition into the aqueous phase, leaving the intact, lipophilic lactam in the organic layer.
References
-
World Intellectual Property Organization (WIPO). "WO2016102967A1 - Process for preparing alpha-carboxamide pyrrolidine derivatives". Google Patents. Available at:[3]
Sources
Optimizing HPLC retention time for Methyl 2-methyl-5-oxopyrrolidine-1-acetate analysis
Title: Technical Support Center: HPLC Optimization for Methyl 2-methyl-5-oxopyrrolidine-1-acetate
Introduction Analyzing highly polar, neutral molecules like Methyl 2-methyl-5-oxopyrrolidine-1-acetate presents a unique set of chromatographic challenges. Structurally, this compound is a γ-lactam (pyrrolidone) derivative featuring an N-acetate methyl ester. Its high polarity leads to poor retention on standard reversed-phase (RP) columns, while its lack of a conjugated π-electron system makes UV detection difficult. Furthermore, because the lactam nitrogen and ester moieties are non-ionizable within typical HPLC pH ranges, traditional pH-manipulation strategies for retention optimization are ineffective.
This technical guide synthesizes field-proven methodologies and mechanistic troubleshooting to help you optimize retention time, stabilize your baseline, and ensure reproducible quantification.
Part 1: Core Troubleshooting & FAQs
Q1: My compound elutes at or near the void volume ( t0 ) on a standard C18 column. How can I increase retention? Causality & Solution: Standard C18 columns rely on hydrophobic partitioning. To retain highly polar analytes, analysts often drop the organic modifier to <5%. However, highly aqueous mobile phases cause standard C18 alkyl chains to undergo "phase collapse" or dewetting, expelling the mobile phase from the pores and reducing the effective surface area to near zero, which eliminates retention[1].
-
Recommendation 1 (Aqueous RP): Switch to an Aqueous-compatible C18 (AQ-C18) or a polar-embedded column. These stationary phases are designed to resist dewetting, allowing you to run 100% aqueous mobile phases to maximize polar retention[1].
-
Recommendation 2 (HILIC): Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (>70% Acetonitrile), where water acts as the strong eluting solvent. This provides excellent retention for polar neutral compounds[2].
-
Recommendation 3 (PGC): Porous Graphitic Carbon (PGC) columns offer strong retention for extremely polar compounds via the polar retention effect on graphite, functioning well even when RP fails[3].
Q2: I am observing a continuous, directional drift in retention time (shifting earlier or later with each injection). What is the mechanism behind this? Causality & Solution: Directional drift indicates a system that has not reached thermodynamic equilibrium or a mobile phase that is actively changing composition.
-
Equilibration Kinetics: If using HILIC, PGC, or ion-pairing reagents, the stationary phase requires significantly more time to establish a stable hydration layer compared to standard RP. A lack of proper equilibration will cause the partitioning mechanism to shift during the run[3][4]. Ensure 10 to 20 column volumes (CV) of mobile phase are passed through the column prior to the first injection[4][5].
-
Solvent Evaporation: Selective evaporation of the volatile organic solvent (e.g., acetonitrile) from the mobile phase reservoir alters the solvent strength over time. Cap mobile phase bottles securely with proper venting valves[6].
Q3: The retention times are fluctuating randomly from run to run, but the system pressure is stable. What should I check? Causality & Solution: Random fluctuations without corresponding pressure drops usually point to temperature instability or subtle proportioning valve errors.
-
Temperature Control: Even a 1 °C fluctuation in the column oven can shift retention times by 1–2%, particularly for late-eluting peaks[6]. Ensure the column oven is calibrated and the laboratory HVAC system is not causing drafts over the HPLC system.
-
Pump Proportioning: Poorly calibrated proportioning valves in quaternary pumps can cause random retention time trends tied to %B error[6][7]. Pre-mix isocratic mobile phases rather than relying on the pump to eliminate mixing errors.
Q4: I am experiencing peak tailing and poor peak shape, even though the molecule is neutral. Why? Causality & Solution: While Methyl 2-methyl-5-oxopyrrolidine-1-acetate is neutral, it contains hydrogen-bond acceptors (carbonyls) that can interact with unreacted, acidic silanol groups on the silica support.
-
Solution: Use an exhaustively end-capped column. Additionally, even though the analyte is neutral, lowering the mobile phase pH to ~3.0 (using 0.1% Formic Acid) protonates the surface silanols (forming neutral Si-OH), thereby suppressing secondary hydrogen-bonding interactions and sharpening the peak.
Q5: I am using UV detection, but the baseline drifts severely during the gradient. How can I fix this? Causality & Solution: The molecule lacks a strong chromophore, requiring low UV detection wavelengths (205–210 nm). At these wavelengths, many solvents and additives absorb UV light.
-
Solution: Strictly use HPLC/LC-MS grade Acetonitrile and Water, which have low UV cutoffs (<190 nm). Avoid Methanol (cutoff 205 nm) and Acetate buffers (cutoff 210 nm), which will cause massive baseline drift. If baseline drift persists, consider alternative detectors like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
Part 2: Experimental Workflows & Protocols
Protocol: HILIC Method Development & Self-Validation Workflow Because Methyl 2-methyl-5-oxopyrrolidine-1-acetate is highly polar, HILIC is often the most robust approach. This protocol establishes a self-validating HILIC method.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 100 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Mechanistic note: High buffer concentration is required in the aqueous portion because it will be diluted to 5-10% in the final pump mixture, ensuring a final ionic strength of 5-10 mM to stabilize the water layer on the stationary phase).
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Step 2: System Setup & Equilibration
-
Column: Amide-bonded silica column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Starting Conditions: 95% B / 5% A (Isocratic or shallow gradient).
-
Validation Check: Calculate the Column Volume (CV). For a 2.1 x 100 mm column, 1 CV≈0.25 mL . Flush with at least 20 CVs (5.0 mL) of starting mobile phase[4]. Monitor the UV and pressure baselines; do not inject until both are perfectly flat for at least 5 minutes.
Step 3: Sample Diluent Matching (Critical)
-
Dissolve the standard/sample in a diluent that closely matches the starting mobile phase (e.g., 95% Acetonitrile).
-
Causality: Injecting a highly aqueous sample into a HILIC system will disrupt the localized stationary phase hydration layer, causing peak splitting, severe tailing, and retention time shifts.
Step 4: Gradient Execution
-
Run a gradient from 95% B down to 60% B over 10 minutes. (In HILIC, increasing the aqueous phase increases elution strength).
-
Post-Run: Return to 95% B and hold for at least 10 CVs to re-establish the hydration layer before the next injection[5].
Part 3: Data Presentation
Table 1: Comparison of Column Chemistries for Methyl 2-methyl-5-oxopyrrolidine-1-acetate
| Column Chemistry | Retention Mechanism | Typical Mobile Phase | Equilibration Required | Suitability for this Analyte |
| Standard C18 | Hydrophobic Partitioning | >5% Organic (to avoid dewetting) | 5–10 CVs | Poor. Analyte elutes at t0 . Risk of phase collapse[1]. |
| AQ-C18 / Polar-Embedded | Hydrophobic + Polar Interaction | 0–100% Aqueous | 10 CVs | Good. Resists dewetting; allows 100% aqueous hold to retain polar analytes[1]. |
| HILIC (Amide/ZIC) | Aqueous Layer Partitioning | 70–95% Organic (Acetonitrile) | 20–30 CVs | Excellent. Strong retention of polar neutrals; highly compatible with MS detection[2]. |
| Porous Graphitic Carbon | Polar Retention Effect on Graphite | Aqueous/Organic mixtures | 20+ CVs | Good. Robust retention for extremely polar compounds, but requires long equilibration[3]. |
Part 4: Visualizations
Caption: Decision tree for diagnosing and resolving HPLC retention time drift based on trend analysis.
Caption: Strategic method selection pathway for optimizing retention of highly polar neutral compounds.
References
- LC Troubleshooting Series Retention Time Shifts - Agilent Technologies.
- HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments.
- HPLC Troubleshooting: A System Monitoring Approach - Waters Corporation.
- Causes of Retention Time Drift in HPLC? - ResearchGate.
- Troubleshooting HPLC Column Retention Time Drift - Hawach Scientific.
- HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase - LCGC International.
- Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention - Waters Corporation.
Sources
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 5. agilent.com [agilent.com]
- 6. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Hydrolysis of Methyl 2-methyl-5-oxopyrrolidine-1-acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and prevent the degradation of Methyl 2-methyl-5-oxopyrrolidine-1-acetate .
Because this molecule features both an exocyclic ester and an endocyclic lactam, it presents unique stability challenges during long-term storage and formulation. This guide bypasses generic advice to provide you with mechanistic causality, self-validating protocols, and empirical troubleshooting steps.
Mechanistic Vulnerability Profile
To stop degradation, you must first understand the specific chemical vulnerabilities of your molecule. Methyl 2-methyl-5-oxopyrrolidine-1-acetate possesses two distinct electrophilic centers that are susceptible to nucleophilic attack by water:
-
The Exocyclic Methyl Ester (Primary Vulnerability): Esters are highly prone to nucleophilic acyl substitution. Water attacks the electrophilic carbonyl carbon, cleaving the methoxy group to form 2-methyl-5-oxopyrrolidine-1-acetic acid and methanol. This reaction is catalyzed by both trace acids (which protonate the carbonyl oxygen, increasing its electrophilicity) and trace bases (where hydroxide acts as a highly potent nucleophile)[1].
-
The Endocyclic Lactam (Secondary Vulnerability): The pyrrolidone ring is an amide. While the nitrogen lone pair provides resonance stabilization to the carbonyl—making it more robust than the ester—it is not immune to degradation. Under extreme pH conditions or elevated temperatures, the lactam ring undergoes hydrolysis to yield an acyclic 4-aminobutyric acid (GABA) derivative[2],.
Fig 1: Primary and secondary hydrolysis pathways of Methyl 2-methyl-5-oxopyrrolidine-1-acetate.
Troubleshooting Guides & FAQs
Q1: I stored the neat powder at room temperature in a desiccator, but LC-MS shows a new peak with a mass reduction of 14 Da. What happened? A: You are observing ester hydrolysis . The loss of the methyl group (-15 Da) and the addition of a proton (+1 Da) results in a net -14 Da change. Even in a desiccator, ambient room temperature provides sufficient thermal energy (activation energy) for trace moisture trapped in the powder lattice to initiate hydrolysis. Causality: Desiccators control macro-humidity but do not remove microscopic hydration spheres already bound to the compound. Solution: You must combine desiccation with thermal suppression (-20 °C) to arrest the kinetic rate of the reaction according to the Arrhenius equation.
Q2: My aqueous stock solutions degrade rapidly within 48 hours, showing a +18 Da mass shift. How do I prevent this? A: A +18 Da shift indicates the direct addition of water without the loss of a leaving group, which is the hallmark of lactam ring opening [2]. This is almost always triggered by formulating the compound in unbuffered water that has drifted to an acidic or basic pH. Causality: Pyrrolidone rings are highly sensitive to hydronium and hydroxide catalysis. Solution: Adjust the formulation pH to a strictly near-neutral range (pH 6.5–7.0) using a mild buffer system (e.g., PBS or HEPES) to minimize both acid- and base-catalyzed hydrolysis[2]. Store these solutions at 2-8 °C.
Q3: We see batch-to-batch variability in stability, even when stored under identical conditions. Why? A: This points to catalytic impurities from the synthesis process. Trace transition metals or residual acidic/basic salts drastically lower the activation energy required for ester hydrolysis[1]. Solution: Implement a final purification step (e.g., flash chromatography) before storage. If formulating in aqueous media, adding a chelating agent like EDTA (at 0.1 mM) can sequester catalytic metal ions and artificially stabilize the ester[1].
Fig 2: Diagnostic workflow for identifying and resolving compound hydrolysis.
Quantitative Stability Profile
To guide your experimental design, the following table summarizes the expected stability of Methyl 2-methyl-5-oxopyrrolidine-1-acetate under various environmental conditions.
| Storage Condition | Physical State | Temp (°C) | pH / Environment | Expected Half-Life ( t1/2 ) | Primary Degradant |
| Unsealed Solid | Powder | 25 | Ambient Humidity (60% RH) | 3-4 Weeks | Carboxylic Acid (-14 Da) |
| Sealed Solid + Desiccant | Powder | -20 | Argon Atmosphere | > 2 Years | None Detected |
| Aqueous Solution (Unbuffered) | Solution | 25 | pH ~5.0 (DI Water) | 5-7 Days | Carboxylic Acid (-14 Da) |
| Aqueous Solution (Acidic) | Solution | 60 | pH 2.0 | < 12 Hours | GABA Derivative (+18 Da) |
| Aqueous Formulation | Solution | 4 | pH 6.5 - 7.0 | 3-6 Months | Carboxylic Acid (-14 Da) |
| Anhydrous Organic | Solution | -20 | Dry DMSO (<0.01% H₂O) | > 1 Year | None Detected |
Self-Validating Storage & Handling Protocols
Trustworthiness in the lab requires empirical verification. Do not assume your storage conditions are adequate; prove it. Implement the following self-validating protocols for every new batch.
Protocol A: Preparation and Storage of Neat Solid
Causality Focus: Eliminating atmospheric water vapor and suppressing kinetic energy.
-
Pre-chilling: Pre-chill amber glass vials (to prevent photolytic degradation) to -20 °C.
-
Rapid Aliquoting: In a low-humidity environment (ideally a glove box), aliquot the bulk powder into single-use quantities. Why single-use? Repeated freeze-thaw cycles introduce condensation directly onto the cold powder.
-
Argon Displacement: Gently purge each vial with Argon gas for 5 seconds before capping. Why Argon? Argon is significantly denser than both Nitrogen and ambient air, allowing it to sink and form a protective, moisture-free blanket directly over the solid.
-
Sealing: Cap tightly with PTFE-lined lids, wrap with Parafilm, and place inside a secondary container filled with indicating silica gel. Store at -20 °C.
-
Self-Validation Checkpoint: Dissolve a 1 mg aliquot in anhydrous acetonitrile and inject it into an LC-MS. Record the baseline ratio of the parent peak (M+H) to the expected acid degradant peak (M-14). Repeat this after 14 days of storage. A successful protocol will yield a <0.5% increase in the degradant peak.
Protocol B: Formulation of Hydrolysis-Resistant Stock Solutions
Causality Focus: Controlling nucleophile concentration and pH-dependent catalysis.
-
Solvent Dehydration: If using organic solvents (e.g., DMSO or DMF), pre-treat the solvent with activated 3Å molecular sieves for 24 hours to ensure water content is <0.01%.
-
Dissolution: Dissolve the compound to the desired stock concentration (e.g., 10 mM).
-
Aqueous Buffering (If Applicable): If the experiment strictly requires an aqueous stock, do not use pure DI water. Dissolve the compound in a pre-chilled buffer strictly calibrated to pH 6.5–7.0[2].
-
Storage: Immediately store solutions at 2-8 °C (for short-term use, <1 week) or -80 °C (for long-term use).
-
Self-Validation Checkpoint: Run an HPLC-UV (210-254 nm) trace of the solution immediately upon preparation, and overlay it with a trace taken 24 hours later. Any emergence of a more polar peak (eluting earlier on a C18 reverse-phase column) indicates active hydrolysis.
Sources
Technical Support Center: Resolving Co-elution in GC-MS for Methyl 2-methyl-5-oxopyrrolidine-1-acetate
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of co-eluting peaks in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Methyl 2-methyl-5-oxopyrrolidine-1-acetate.
Introduction: The Challenge of Co-elution
Co-elution, the incomplete separation of two or more compounds, is a frequent obstacle in chromatography that can significantly compromise the accuracy of both qualitative and quantitative analyses.[1] For a polar compound like Methyl 2-methyl-5-oxopyrrolidine-1-acetate, which belongs to the pyrrolidine class of organoheterocyclic compounds, achieving baseline resolution from matrix components or structurally similar impurities can be particularly challenging.[2] This guide provides a systematic and scientifically grounded approach to diagnosing and resolving these co-elution issues.
Troubleshooting Guide: A Systematic Approach
Question: My chromatogram shows a single, broad, or asymmetrical peak where I expect to see Methyl 2-methyl-5-oxopyrrolidine-1-acetate. How can I confirm co-elution?
Answer: Confirming co-elution is the critical first step. A visually distorted peak is a strong indicator, but further investigation is necessary for confirmation.
1. Peak Shape Analysis: A pure compound should ideally produce a symmetrical, Gaussian-shaped peak. Asymmetrical peaks, described as "fronting" or "tailing," often suggest an underlying issue such as column overload or secondary interactions, but can also be a sign of co-eluting compounds.[3][4]
-
Tailing peaks can be caused by active sites in the GC system, especially when analyzing polar compounds.[5] These active sites can be on the inlet liner, the column itself, or even due to contamination.[5][6]
-
Fronting peaks are often a result of column overload, where too much sample is injected for the column's capacity.[3][6][7]
2. Mass Spectral Analysis: The mass spectrometer is a powerful tool for diagnosing co-elution.
-
Scan Across the Peak: In full scan mode, acquire mass spectra at different points across the peak (the beginning, apex, and end). If the mass spectra change, it's a clear indication that more than one compound is eluting at that time.[8]
-
Extracted Ion Chromatograms (EICs): Even if the full mass spectra of co-eluting compounds are very similar, there might be subtle differences in their fragmentation patterns. Plotting the EICs for unique fragment ions can reveal the presence of multiple, slightly offset peaks that are hidden within the total ion chromatogram (TIC).[8]
-
Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate overlapping peaks and identify the individual components.[8][9] This can be particularly useful when chromatographic resolution is difficult to achieve.[8]
Question: I've confirmed co-elution. What are the primary chromatographic parameters I should adjust to improve separation?
Answer: To resolve co-eluting peaks, you need to improve the chromatographic resolution. This can be achieved by manipulating three key factors: selectivity (α) , efficiency (N) , and retention factor (k) .
1. Optimizing Selectivity (α) - Changing the Stationary Phase:
Selectivity is the most powerful tool for resolving co-eluting compounds. It refers to the differential interaction of analytes with the stationary phase. For a polar compound like Methyl 2-methyl-5-oxopyrrolidine-1-acetate, the choice of GC column is critical.
-
Principle of "Like Dissolves Like": The fundamental principle in selecting a stationary phase is that "likes dissolves like".[10] Polar analytes are best separated on polar stationary phases.[10][11]
-
Recommended Stationary Phases: For polar compounds containing nitrogen and oxygen, such as pyrrolidine derivatives, columns with polar stationary phases are recommended.[10]
-
Polyethylene Glycol (PEG) or "WAX" phases: These are highly polar and separate compounds based on hydrogen bonding and dipole-dipole interactions.[11][12] They are an excellent starting point for the analysis of polar compounds.[11]
-
Cyanopropyl-based phases: These are considered highly polar and offer strong dipole-dipole and dipole-induced dipole interactions, providing alternative selectivity.[10]
-
-
Avoid Non-polar Phases: Non-polar columns, such as those with 100% dimethylpolysiloxane or 5% diphenyl/95% dimethylpolysiloxane, primarily separate based on boiling point and are generally not suitable for resolving polar isomers or closely related polar compounds.[10]
2. Enhancing Efficiency (N) - Column Dimensions and Carrier Gas:
Column efficiency refers to the narrowness of the chromatographic peaks. Taller, narrower peaks are easier to resolve.
-
Column Length: Increasing the column length generally improves resolution, but also increases analysis time.[8]
-
Internal Diameter (ID): Smaller ID columns (e.g., 0.25 mm) provide higher efficiency and better resolution.[8]
-
Carrier Gas and Flow Rate:
-
Helium has traditionally been the carrier gas of choice for GC-MS due to its inertness and good efficiency.[13] However, due to rising costs and supply issues, hydrogen and nitrogen are being increasingly used as alternatives.[13][14][15][16]
-
Hydrogen can provide faster analysis times and even better resolution than helium at higher linear velocities.[13][16] Many modern GC-MS systems are designed to safely use hydrogen as a carrier gas.[16]
-
Nitrogen is a cost-effective option, but it generally provides lower efficiency and may require longer analysis times.[14][17]
-
Optimizing the carrier gas flow rate is crucial for achieving the best efficiency. Each carrier gas has an optimal linear velocity at which it performs best.
-
3. Adjusting the Retention Factor (k) - Temperature Programming:
The retention factor is a measure of how long an analyte is retained on the column. By manipulating the oven temperature program, you can influence the retention and separation of compounds.[18][19][20]
-
Lowering the Initial Temperature: Decreasing the initial oven temperature can significantly improve the resolution of early-eluting peaks.[19][21]
-
Slowing the Ramp Rate: A slower temperature ramp rate generally improves the separation of all compounds, providing more time for them to interact with the stationary phase.[18][21]
-
Using Isothermal Holds: Introducing an isothermal hold at a specific temperature during the run can help to separate compounds that are closely eluting in that temperature range.
The following table summarizes the general effects of adjusting temperature program parameters:
| Parameter | Adjustment | Effect on Resolution | Effect on Analysis Time |
| Initial Temperature | Decrease | Improves resolution of early eluters[8][21] | Increases |
| Ramp Rate | Decrease | Generally improves resolution[8][18] | Increases |
| Final Hold Time | Increase | Ensures elution of late eluters[8] | Increases |
Experimental Protocols
Protocol 1: Systematic Approach to Optimizing the GC Oven Temperature Program
This protocol provides a step-by-step method for systematically optimizing the oven temperature program to resolve co-eluting peaks.
-
Initial "Scouting" Gradient:
-
Analyze the Initial Chromatogram:
-
Identify the retention time of Methyl 2-methyl-5-oxopyrrolidine-1-acetate and the co-eluting peak(s).
-
-
Adjust the Initial Temperature:
-
If the co-elution occurs early in the chromatogram, decrease the initial temperature by 10-20 °C and re-run the analysis.[21]
-
-
Modify the Ramp Rate:
-
If the co-elution occurs in the middle of the chromatogram, decrease the ramp rate by half (e.g., from 10 °C/min to 5 °C/min) and re-analyze.[21]
-
-
Introduce Isothermal Holds:
-
If the above steps do not provide adequate resolution, introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting pair.
-
-
Iterate and Refine:
-
Continue to make small, systematic adjustments to the temperature program until baseline resolution is achieved. Remember to only change one parameter at a time to clearly see its effect.
-
Protocol 2: Derivatization to Enhance Separation
For some challenging separations, derivatization can be a powerful tool. This chemical modification can alter the polarity and volatility of the analyte, leading to improved chromatographic behavior.[22][23] While Methyl 2-methyl-5-oxopyrrolidine-1-acetate may not always require derivatization, if it is co-eluting with a compound that has a reactive functional group, derivatizing both may alter their relative retention times.
Note: The choice of derivatizing agent will depend on the nature of the co-eluting compound. Common derivatization techniques for compounds with active hydrogens (like -OH or -NH groups) include silylation and acylation.[22]
Visualization of the Troubleshooting Workflow
Caption: A decision-tree workflow for systematically troubleshooting co-elution issues in GC-MS.
Frequently Asked Questions (FAQs)
Q1: What is the ideal GC column for analyzing Methyl 2-methyl-5-oxopyrrolidine-1-acetate?
A1: Given its polar nature, a polar stationary phase is highly recommended. A good starting point would be a column with a polyethylene glycol (WAX) phase.[11][12] If co-elution with other polar compounds is an issue, a cyanopropyl-based phase could offer alternative selectivity.[10]
Q2: Can the injection port temperature affect the separation?
A2: Yes, the injector temperature is critical for ensuring the sample is vaporized efficiently and transferred to the column in a narrow band.[24] However, excessively high temperatures can cause thermal degradation of the analyte.[25][26][27] For a new method, it's advisable to start with a moderate injector temperature and optimize it based on peak shape and response.
Q3: My peak for Methyl 2-methyl-5-oxopyrrolidine-1-acetate is tailing. What should I do?
A3: Peak tailing for a polar compound often indicates active sites in the system.[5] Here are some troubleshooting steps:
-
Check for leaks: Ensure all fittings are tight.[6]
-
Replace the inlet liner: The liner is a common source of contamination and active sites.[5][6]
-
Trim the column: Removing a small portion (e.g., 10-20 cm) from the inlet end of the column can remove accumulated non-volatile residues.[3]
-
Use a deactivated liner: Ensure you are using a high-quality, deactivated inlet liner.[3]
Q4: Can I use mass spectrometry to quantify co-eluting peaks without chromatographically separating them?
A4: In some cases, yes. If the co-eluting compounds have unique fragment ions, you can use extracted ion chromatograms (EICs) for quantification. However, this approach has limitations. If one compound is present at a much higher concentration, it can suppress the ionization of the other, leading to inaccurate quantification. Therefore, achieving good chromatographic separation is always the preferred approach for reliable quantitative results.
References
-
J-Stage. (n.d.). Comparison of Helium-Alternative Carrier Gases for Gas Chromatography/Mass Spectrometry of Standard Test Methods for Indoor Air Quality Guidelines in …. Retrieved from [Link]
-
LCGC International. (2025, July 22). Eco-Friendly Fragrance Testing: Replacing Helium with Hydrogen and Nitrogen in GC-MS/FID for Sustainable Quality Control. Retrieved from [Link]
-
Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]
-
AZoM.com. (2026, March 26). Reducing Gas Chromatography Helium Consumption with Alternative Carrier Gases. Retrieved from [Link]
-
Shimadzu. (n.d.). Alternative GCMS Carrier Gas. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from.... Retrieved from [Link]
-
Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]
-
LCGC International. (2017, August 1). The Secrets of Successful Temperature Programming. Retrieved from [Link]
-
Technology Networks. (2021, February 22). Gas Chromatography Troubleshooting Part I – Peak Shape Issues. Retrieved from [Link]
-
GL Sciences. (2024, July 1). Types of Liquid Stationary Phases for Gas Chromatography. Retrieved from [Link]
-
Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]
-
ALWSCI. (2023, February 3). What Is Temperature Programming in Gas Chromatography?. Retrieved from [Link]
-
LCGC International. (2025, November 30). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from [Link]
-
IntechOpen. (2012, March 21). Stationary Phases. Retrieved from [Link]
-
PubMed. (2005, September 9). Resolution prediction and optimization of temperature programme in comprehensive two-dimensional gas chromatography. Retrieved from [Link]
-
Agilent. (n.d.). GC Method Development. Retrieved from [Link]
-
Pure. (1986, January 1). Optimization of temperature programming in gas chromatography with respect to separation time. I. Temperature programme optimiza. Retrieved from [Link]
-
PMC. (2022, November 1). Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. Retrieved from [Link]
-
Lab Manager. (2026, March 26). Troubleshooting Peak Tailing in Gas Chromatography Workflows. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). What Is the Maximum Temperature That Can Be Set for the Injection Port in Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2021, July 30). Derivatization in Analytical Chemistry. Retrieved from [Link]
-
ScienceDirect. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved from [Link]
-
Frontiers. (2022, October 31). Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. Retrieved from [Link]
-
PubMed. (2022, November 1). Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. Retrieved from [Link]
-
Analyst (RSC Publishing). (n.d.). Deconvolution of a three-component co-eluting peak cluster in gas chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case | Request PDF. Retrieved from [Link]
-
PMC. (2021, March 31). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Retrieved from [Link]
-
ResearchGate. (2013, September 18). Influence of injector port temperature on desorption/injection efficiency. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of the pyrrolidine derivative. | Download Scientific Diagram. Retrieved from [Link]
-
Annex Publishers. (2014, December 30). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chroma- tography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2015, March 4). How can I improve the resolution of the peaks in gas chromatography?. Retrieved from [Link]
-
MDPI. (2022, September 15). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Retrieved from [Link]
-
NextSDS. (n.d.). methyl 2-methyl-5-oxopyrrolidine-1-acetate — Chemical Substance Information. Retrieved from [Link]
-
Chromatography Forum. (2015, November 13). Co-elution problem for GC-MS. Retrieved from [Link]
-
PubMed. (1994, February). Characterization of drug interferences caused by coelution of substances in gas chromatography/mass spectrometry confirmation of targeted drugs in full-scan and selected-ion monitoring modes. Retrieved from [Link]
-
IntechOpen. (n.d.). Metabolomics Strategies Using GC-MS/MS Technology. Retrieved from [Link]
-
MassBank. (2019, May 31). Organic compounds. Retrieved from [Link]
-
MDPI. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]
-
Shimadzu. (n.d.). 01-00221A-JP HS-GC-FID/MSを用いた医薬品残留溶媒測定における定性分析 ーJP18. Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. massbank.eu [massbank.eu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Troubleshooting Peak Tailing in Gas Chromatography Workflows | Lab Manager [labmanager.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Deconvolution of a three-component co-eluting peak cluster in gas chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 11. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 12. glsciencesinc.com [glsciencesinc.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Comparison of Helium-Alternative Carrier Gases for Gas Chromatography/Mass Spectrometry of Standard Test Methods for Indoor Air Quality Guidelines in Japan [jstage.jst.go.jp]
- 15. Reducing Gas Chromatography Helium Consumption with Alternative Carrier Gases | Lab Manager [labmanager.com]
- 16. Alternative GCMS Carrier Gas : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. selectscience.net [selectscience.net]
- 18. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 21. agilent.com [agilent.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. books.rsc.org [books.rsc.org]
- 24. Frontiers | Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments [frontiersin.org]
- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 26. What Is the Maximum Temperature That Can Be Set for the Injection Port in Gas Chromatography-Tandem Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 27. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting & Purification Guide for Methyl 2-methyl-5-oxopyrrolidine-1-acetate
Overview
Synthesizing N-alkylated lactams like Methyl 2-methyl-5-oxopyrrolidine-1-acetate (CAS: 70821-47-5) typically involves the N-alkylation of 2-methyl-5-oxopyrrolidine using methyl bromoacetate or methyl chloroacetate in the presence of a base[1]. While the reaction itself is straightforward, the downstream extraction and purification present specific challenges for researchers:
-
Ester Hydrolysis: The methyl ester is highly susceptible to saponification under basic workup conditions.
-
Amphiphilic Nature: The lactam ring is polar and water-soluble, while the alkyl groups confer lipophilicity, often leading to stubborn emulsions during liquid-liquid extraction.
-
Chromatographic Streaking: Lactams strongly interact with silica gel, complicating traditional column chromatography.
As a Senior Application Scientist, I have structured this guide to provide field-proven, self-validating protocols designed to isolate the target compound with >98% purity.
Part 1: Workflow & Causality (The "Why")
Before executing the protocol, it is critical to understand the causality behind the solvent and reagent choices to ensure a self-validating system.
-
Quenching Strategy: We utilize saturated ammonium chloride (NH₄Cl) rather than water or sodium hydroxide. NH₄Cl provides a buffered, mildly acidic environment that safely neutralizes unreacted base (e.g., NaH or K₂CO₃) without triggering base-catalyzed ester hydrolysis.
-
Solvent Selection: Ethyl acetate (EtOAc) is preferred over diethyl ether or hexanes. The lactam core is highly polar; EtOAc provides the necessary hydrogen-bond accepting capability to efficiently partition the product into the organic phase.
-
Purification Route: For scales above 5 grams, high-vacuum fractional distillation is vastly superior to chromatography. Similar unsubstituted analogs, such as methyl 2-oxo-1-pyrrolidineacetate, distill cleanly at 85–86 °C at 0.5 Torr[2], and ethyl 2-oxo-1-pyrrolidineacetate distills at 108–113 °C at 1–2 Torr[3]. The 2-methyl derivative follows a similar thermodynamic profile, allowing for thermal separation from non-volatile salts without the yield loss associated with silica streaking.
Workflow for the extraction and purification of crude Methyl 2-methyl-5-oxopyrrolidine-1-acetate.
Part 2: Step-by-Step Extraction Protocol
This methodology ensures mass balance can be tracked at every stage, preventing silent yield losses.
Step 1: Reaction Quenching
-
Cool the crude reaction mixture to 0–5 °C using an ice-water bath to control the exothermic quench.
-
Slowly add cold saturated aqueous NH₄Cl (approx. 1 mL per mmol of base used).
-
Self-Validation Check: Watch for the cessation of gas evolution (if NaH was used) or the complete dissolution of solid suspensions (if K₂CO₃ was used). The pH of the aqueous layer should be ~6-7.
-
Step 2: Liquid-Liquid Extraction
-
Transfer the quenched mixture to a separatory funnel.
-
Add Ethyl Acetate (EtOAc) equal to 3× the aqueous volume.
-
Invert gently and vent immediately. Do not shake vigorously to avoid emulsion formation.
-
Separate the phases. Re-extract the aqueous layer twice more with fresh EtOAc to ensure complete recovery of the moderately polar lactam.
Step 3: Washing and Drying
-
Combine all organic layers.
-
Wash the organic phase with 1 volume of saturated aqueous NaHCO₃ to neutralize any residual acid and remove trace hydrolyzed byproducts (carboxylic acids).
-
Wash with 1 volume of saturated NaCl (brine) to pull dissolved water out of the EtOAc phase.
-
Dry the organic layer over anhydrous MgSO₄ for 15 minutes. Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure (rotary evaporator, 35 °C water bath) to yield the crude product as a viscous yellow/amber oil.
Part 3: Advanced Purification Techniques
Depending on your scale and impurity profile, select the appropriate purification method from the quantitative data table below.
| Purification Technique | Ideal Scale | Operating Conditions | Pros | Cons |
| High-Vacuum Distillation | > 5 grams | 95–110 °C @ 0.5–1.0 Torr (Kugelrohr or Short-Path) | Highly scalable; removes non-volatile salts; avoids silica streaking; high recovery. | Requires high-vacuum setup; risk of thermal degradation if bath >150 °C. |
| Silica Gel Chromatography | < 5 grams | Gradient: 100% Hexane to 30:70 Hexane/EtOAc | Excellent for removing structurally similar organic impurities (e.g., O-alkylated byproducts). | Lactam core causes tailing; high solvent consumption; low throughput. |
Thermodynamic Note: The unsubstituted analog, methyl 2-oxo-1-pyrrolidineacetate, distills at 85–86 °C at 0.5 Torr[2]. The addition of the 2-methyl group slightly increases the molecular weight and lipophilicity, shifting the expected boiling point to approximately 95–110 °C under similar vacuum conditions.
Part 4: Troubleshooting FAQs
Q: Why is my ester hydrolyzing into the corresponding carboxylic acid during workup? A: This is a classic case of base-catalyzed saponification. If you used a strong base (like NaOH or KOH) during the workup, or if the reaction mixture was left highly basic for an extended period after the reaction completed, the methyl ester will cleave. Solution: Always quench with a buffered mild acid like saturated NH₄Cl immediately after the reaction is complete, and keep the temperature strictly below 10 °C during the quench.
Q: I have unreacted methyl bromoacetate/chloroacetate in my crude mixture. How do I remove it? A: Unreacted alkylating agents like methyl chloroacetate will co-extract into the organic phase. Because they are highly volatile, they will act as a fore-run during high-vacuum distillation and can be easily separated before the main product fraction distills. Alternatively, if purifying via chromatography, you can add a small amount of a scavenger amine (e.g., diethylamine) during the quench to convert the haloacetate into a highly polar, water-soluble amine salt that washes out in the aqueous phase.
Q: Why am I getting poor phase separation (emulsions) during the liquid-liquid extraction? A: Pyrrolidones are amphiphilic—they have a highly polar amide (lactam) head and a non-polar alkyl tail, effectively acting as mild surfactants. Solution: Do not shake the separatory funnel vigorously. If an emulsion forms, add solid NaCl to the aqueous layer until saturated, or filter the entire biphasic mixture through a pad of Celite to remove fine insoluble particulates that stabilize the emulsion.
Q: NMR shows an impurity with a different shift for the acetate group. Could this be O-alkylation? A: Yes. While N-alkylation is thermodynamically favored for lactams, O-alkylation (forming an imidate) can occur as a kinetic byproduct, especially if silver salts or highly polar aprotic solvents (like HMPA) were used. Solution: O-alkylated products are generally less stable and less polar. They will elute significantly faster than the N-alkylated target on silica gel chromatography.
References
-
Title: Methyl 2-oxo-1-pyrrolidineacetate Source: CAS Common Chemistry, American Chemical Society URL: [Link]
-
Title: Ethyl (2-oxo-1-pyrrolidinyl)acetate Source: CAS Common Chemistry, American Chemical Society URL: [Link]
- Title: Method for synthesizing piracetam (Patent CN104478779A)
Sources
Overcoming low aqueous solubility of Methyl 2-methyl-5-oxopyrrolidine-1-acetate in bioassays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with Methyl 2-methyl-5-oxopyrrolidine-1-acetate (CAS: 70821-47-5)[1].
Because this compound is an uncharged pyrrolidone ester, it lacks ionizable groups at physiological pH, rendering standard pH-adjustment strategies ineffective for improving aqueous solubility. Consequently, researchers often face severe precipitation and aggregation when transitioning from organic stock solutions to aqueous bioassay buffers. This guide provides field-proven, mechanistically grounded solutions to rescue your assay integrity.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does Methyl 2-methyl-5-oxopyrrolidine-1-acetate precipitate immediately when diluted from a 10 mM DMSO stock into PBS, even at low final concentrations? The Causality: You are hitting the compound's kinetic solubility limit. In early-stage assays, compounds are stored in dimethyl sulfoxide (DMSO) and spiked into aqueous buffers[2]. When the DMSO concentration drops below 1–5% (v/v), the solvent's capacity to solvate the lipophilic pyrrolidone ring plummets. This creates a transient state of supersaturation, leading to rapid nucleation and precipitation. Because the compound cannot form stabilizing hydrogen bonds with water as efficiently as it does with DMSO, it self-associates.
Q2: How can I improve its bioavailability in cell-based assays without increasing DMSO toxicity? The Causality: You must mask the compound's lipophilicity from the aqueous environment using a host-guest inclusion complex. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal excipient here[3]. HP-β-CD features a hydrophobic inner cavity that perfectly accommodates the non-polar 2-methyl-5-oxopyrrolidine moiety, while its highly hydroxylated exterior maintains excellent hydrogen bonding with the aqueous buffer[4]. This prevents the compound from aggregating while keeping the final DMSO concentration well below the cytotoxic threshold (<0.5%).
Q3: My fluorescence/absorbance readouts are highly variable between technical replicates. What is causing this artifact? The Causality: Your compound is forming micro-precipitates. Before macroscopic precipitation becomes visible to the naked eye, sub-micron aggregates form in the buffer. These particles scatter the excitation and emission light in optical assays, leading to erratic readouts (artificial signal quenching or enhancement). To diagnose this, you must shift from UV-Vis absorbance to laser nephelometry , which detects light scattering from insoluble particles rather than light absorption[5].
Part 2: Formulation & Diagnostic Workflows
To systematically resolve these issues, follow the diagnostic and formulation workflow illustrated below.
Fig 1: Kinetic solubility diagnostic and formulation workflow for bioassays.
Part 3: Experimental Protocols
The following protocols are self-validating systems designed to ensure your compound remains in solution throughout the duration of your assay.
Protocol A: Preparation of HP-β-CD Inclusion Complex (Cosolvency-Lyophilization)
This method utilizes a water-ethanol cosolvent system to force the interaction between the host and guest molecules, followed by lyophilization to lock the complex in a stable, dry state[4][6].
Materials: Methyl 2-methyl-5-oxopyrrolidine-1-acetate, HP-β-CD, Absolute Ethanol, Ultrapure Water. Procedure:
-
Host Preparation: Dissolve 46.2 mg of HP-β-CD (approx. 0.03 mmol) in 2.0 mL of ultrapure water in a glass vial to create a clear aqueous phase.
-
Guest Preparation: Dissolve 1.71 mg of Methyl 2-methyl-5-oxopyrrolidine-1-acetate (0.01 mmol) in 0.8 mL of absolute ethanol[6]. Note: A 1:3 molar ratio (Guest:Host) ensures maximum encapsulation efficiency.
-
Complexation: Add the ethanolic compound solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 600 rpm.
-
Incubation: Seal the vial and incubate at 50°C for 5–6 hours. The thermal energy overcomes the activation barrier for displacing water molecules from the cyclodextrin cavity[7].
-
Solvent Removal: Remove the seal and allow the ethanol to evaporate under a gentle stream of nitrogen gas.
-
Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize for 24 hours to obtain a white, fluffy powder.
-
Validation: Reconstitute the powder directly in your assay buffer. The compound is now kinetically trapped in a soluble state, bypassing the need for DMSO.
Protocol B: Kinetic Solubility Profiling via Laser Nephelometry
Do not rely on visual inspection. Use this protocol to determine the exact maximum assay concentration before aggregation occurs[8].
Materials: 10 mM DMSO stock of the compound, Assay Buffer (e.g., PBS pH 7.4), 96-well flat-bottom microtiter plate, Laser Nephelometer (e.g., BMG Nephelostar). Procedure:
-
Serial Dilution: Prepare a 12-point, 2-fold serial dilution of the compound in 100% DMSO, starting from 10 mM down to 4.8 µM.
-
Buffer Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of assay buffer in the 96-well plate (final DMSO concentration = 1.0% v/v). The final compound concentration range will be 100 µM to 0.048 µM.
-
Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking.
-
Measurement: Read the plate using a laser nephelometer equipped with a 632.8 nm red diode laser and a 90° scatter detector[5].
-
Validation/Analysis: Plot the Nephelometric Turbidity Units (NTU) against compound concentration. The concentration at which the NTU signal sharply deviates from the buffer baseline is your precise kinetic solubility limit.
Part 4: Quantitative Data Summary
The table below summarizes the expected physicochemical improvements when applying these formulation strategies to pyrrolidone-based esters in standard in vitro assays.
| Formulation Strategy | Max Kinetic Solubility (µM) | Max DMSO Tolerance Req. | Optical Interference Risk | Best Bioassay Use Case |
| Free Compound (Buffer Only) | < 5 µM | N/A | High (Aggregation) | None |
| Direct DMSO Spike (1% v/v) | ~ 15 - 25 µM | 1.0% | Moderate | Biochemical enzymatic assays |
| + 0.01% Tween-20 | ~ 50 µM | 0.5% | Low | High-throughput screening (HTS) |
| HP-β-CD Inclusion (1:3) | > 200 µM | 0.0% | None | Cell-based phenotypic assays |
Sources
- 1. methyl 2-methyl-5-oxopyrrolidine-1-acetate | 70821-47-5 [chemicalbook.com]
- 2. Chemiluminescent nitrogen detection (CLND) to measure kinetic aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Preparation of curcumin-hydroxypropyl-β-cyclodextrin inclusion complex by cosolvency-lyophilization procedure to enhance oral bioavailability of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Preparation of inclusion complex of praziquantel with 2-hydroxypropyl-β-cyclodextrin and pharmacokinetic property improvement - Arabian Journal of Chemistry [arabjchem.org]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Scaling up the laboratory production of Methyl 2-methyl-5-oxopyrrolidine-1-acetate safely
Welcome to the Technical Support Center. This guide is designed by Senior Application Scientists for chemical engineers, process chemists, and drug development professionals. It provides field-proven methodologies for transitioning the synthesis of Methyl 2-methyl-5-oxopyrrolidine-1-acetate (CAS: 70821-47-5) from benchtop discovery to multi-kilogram pilot scales.
While the reductive amination of levulinic acid with glycine derivatives offers an emerging, atom-economical route to pyrrolidones[1], the N-alkylation of 5-methyl-2-pyrrolidinone with methyl bromoacetate remains the most robust, scalable, and industrially validated method for producing this specific molecule in standard multi-purpose pilot plants[2].
Process Overview & Mechanistic Pathway
The production relies on the deprotonation of the secondary lactam nitrogen, followed by an SN2 nucleophilic substitution with an alkyl halide. Because the resulting lactam anion is resonance-stabilized, precise control over the microenvironment (solvent polarity, counterion, and temperature) is required to ensure the reaction proceeds with strict regioselectivity.
Workflow for the scale-up synthesis of Methyl 2-methyl-5-oxopyrrolidine-1-acetate via N-alkylation.
Scale-Up FAQs: Reaction Engineering & Safety
Q: How do we manage the exotherm and gas evolution during the deprotonation step at a multi-kilogram scale? A: Sodium hydride (NaH) reacts with the lactam to release stoichiometric amounts of hydrogen gas (H2). At a 1-kg scale, this generates over 220 liters of highly flammable H2 gas. Causality: The deprotonation reaction is mass-transfer limited. If the substrate is added too quickly, unreacted material accumulates in the reactor, leading to a delayed, uncontrollable exotherm and a massive gas surge. Solution: Implement a controlled, continuous addition of the lactam over 2-4 hours while maintaining the jacket temperature at 0-5°C. A continuous nitrogen sweep must be maintained across the reactor headspace to dilute the H2 below its lower explosive limit (LEL).
Q: We are observing significant O-alkylation instead of the desired N-alkylation. How can we shift the regioselectivity? A: The deprotonated 5-methyl-2-pyrrolidinone is an ambidentate nucleophile. Its resonance structures distribute the negative charge between the nitrogen and the oxygen. Causality: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is a "hard" nucleophile, while the nitrogen is "softer." If you use highly polar aprotic solvents (like DMF or HMPA), the solvent strongly coordinates the sodium cation, leaving the "hard" oxygen exposed and highly reactive, leading to O-alkylation. Solution: By using moderately polar solvents like THF or 1,4-Dioxane, the sodium cation remains tightly ion-paired with the oxygen. This sterically hinders the oxygen and forces the electrophile (methyl bromoacetate) to react exclusively at the softer nitrogen atom[2].
Troubleshooting Guide: Yield, Purity, and Isolation
When scaling up, minor inefficiencies at the bench scale compound into critical batch failures. Use the logic tree below to diagnose the root causes of poor yields.
Troubleshooting logic tree for resolving low yield and purity in N-alkylation scale-up.
Q: Why does the product degrade into a carboxylic acid during the aqueous workup? A: This is a classic scale-up failure point known as ester hydrolysis. Causality: If the reaction is quenched with plain water, the excess unreacted NaH reacts with the water to form sodium hydroxide (NaOH). Because the product contains a sensitive methyl ester group, the newly formed NaOH rapidly saponifies the ester, converting your desired product into 2-methyl-5-oxopyrrolidine-1-acetic acid. Solution: Always quench with a buffered acidic solution (like saturated aqueous NH4Cl) to neutralize the base instantly and maintain a pH of 6.0–7.0 during phase separation.
Quantitative Data & Process Parameters
To ensure a seamless transition from the laboratory to the pilot plant, process parameters must be non-linearly adjusted to account for changes in heat and mass transfer dynamics.
| Parameter | 10 g Scale (Lab) | 1 kg Scale (Pilot) | Causality / Engineering Rationale |
| Base Reagent | NaH (60% in mineral oil) | NaH (60% in oil) | NaH provides the cleanest impurity profile. (Note: For >10 kg scales, KOtBu is often substituted to eliminate H2 gas hazards). |
| Solvent Volume | 150 mL Anhydrous THF | 12 L Anhydrous THF | Volume is scaled to maintain a stirrable slurry during the initial lactam anion formation. |
| Addition Time (Substrate) | 10 minutes | 120 - 180 minutes | The heat transfer area-to-volume ratio drops drastically at scale. Slower addition prevents thermal runaway and H2 surges. |
| Alkylation Temp | Reflux (65°C) | Reflux (65°C) | SN2 kinetics require elevated temperatures to overcome the activation energy barrier after initial addition at 15°C. |
| Quench Reagent | Water | Sat. NH4Cl (aq) | Buffers the quench to prevent the formation of NaOH, thereby completely eliminating ester hydrolysis. |
Standard Operating Procedure (SOP): 1-kg Pilot Scale
This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria of the current step are met.
Step 1: Reactor Preparation & Dehydration
-
Purge a 20 L jacketed glass-lined reactor with ultra-high purity Nitrogen (N2) for 30 minutes.
-
Charge the reactor with 12 L of anhydrous THF.
-
Validation Check: Withdraw a 5 mL sample and perform a Karl Fischer titration. Proceed ONLY if H2O < 100 ppm. Moisture will irreversibly quench the NaH base.
Step 2: Base Charging
-
Cool the reactor jacket to 0–5°C.
-
Carefully charge NaH (440 g, 60% dispersion in mineral oil, 1.1 eq) under a continuous N2 sweep. Initiate moderate agitation (150 RPM).
Step 3: Deprotonation (Critical Safety Step)
-
Dissolve 5-methyl-2-pyrrolidinone (1.0 kg, 1.0 eq) in 2 L of anhydrous THF.
-
Add the lactam solution dropwise via an addition funnel over 2.5 hours, maintaining the internal temperature below 10°C.
-
Validation Check: Monitor the N2 exhaust bubbler. Do not proceed to Step 4 until H2 gas evolution has completely ceased. This confirms 100% conversion to the lactam anion.
Step 4: N-Alkylation
-
Slowly add methyl bromoacetate (1.68 kg, 1.1 eq) over 1 hour. An exotherm will occur. Maintain internal temperature < 15°C during addition.
-
Once the addition is complete, heat the reactor to reflux (65°C) for 6 hours.
-
Validation Check: Withdraw a sample for HPLC analysis. Proceed to quench ONLY when unreacted 5-methyl-2-pyrrolidinone is < 2.0% AUC.
Step 5: Buffered Quench & Extraction
-
Cool the reactor to 0°C.
-
Slowly add 5 L of saturated aqueous NH4Cl to quench the reaction.
-
Validation Check: Test the pH of the aqueous phase. It must read between 6.0 and 7.0. If pH > 7.5, add 0.1 M HCl dropwise to prevent ester hydrolysis.
-
Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 x 3 L).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to yield the final product.
References
-
'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit Green Chemistry (RSC Publishing) URL:[Link][1]
-
US20100022784A1 - N-Carbamoylmethyl-4-(R)-Phenyl-2-Pyrrolidinone, Method of its Preparation and Pharmaceutical Use Google Patents (Joint Stock Company "Olainfarm") URL:[2]
Sources
- 1. ‘Green’ synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00924C [pubs.rsc.org]
- 2. US20100022784A1 - N-Carbamoylmethyl-4-(R)-Phenyl-2-Pyrrolidinone, Method of its Preparation and Pharmaceutical Use - Google Patents [patents.google.com]
Methyl 2-methyl-5-oxopyrrolidine-1-acetate vs ethyl 2-methyl-5-oxopyrrolidine-1-acetate reactivity
Executive Overview
In the development of pyrrolidone-based therapeutics and nootropic analogs (such as racetam derivatives), selecting the optimal ester protective or leaving group is a critical process chemistry decision. This guide provides an objective, data-driven comparison between Methyl 2-methyl-5-oxopyrrolidine-1-acetate (CAS 70821-47-5) and its Ethyl ester counterpart.
Through the lens of nucleophilic acyl substitution, the methyl ester consistently demonstrates superior reactivity—yielding faster conversion rates and requiring milder conditions during both amidation and saponification workflows. This guide deconstructs the stereoelectronic causality behind these differences and provides self-validating experimental protocols to reproduce these kinetic profiles in your laboratory.
Mechanistic Causality: The Thermodynamics of Ester Reactivity
As a process scientist, it is not enough to know that one ester reacts faster; we must understand why. The enhanced reactivity of the methyl ester over the ethyl ester in nucleophilic acyl substitution is driven by three compounding physical organic factors:
-
Steric Hindrance at the Dunitz-Bürgi Trajectory: Nucleophiles (such as NH3 or OH− ) attack the ester carbonyl carbon at an optimal angle of approximately 107°. The rate-determining step is the formation of the sp3 -hybridized tetrahedral intermediate. The bulkier ethyl group introduces significant steric clash during this transition state, raising the activation energy ( Ea ) compared to the more compact methyl group.
-
Inductive Electronic Effects (+I): The ethyl moiety is a stronger electron-donating group than the methyl group. This slightly increases the electron density on the ester oxygen, which inductively dampens the partial positive charge ( δ+ ) on the carbonyl carbon, reducing its electrophilicity.
-
Leaving Group Competence: During the collapse of the tetrahedral intermediate, the alkoxide leaving group is expelled. Methoxide ( CH3O− , conjugate acid pKa ~15.5) is a marginally weaker base and thus a better leaving group than ethoxide ( CH3CH2O− , pKa ~15.9).
These principles are well-documented in classical physical organic chemistry. For instance, kinetic studies on ester hydrolysis consistently show that under identical alkaline conditions[1].
Figure 1: Nucleophilic acyl substitution pathway for 5-oxopyrrolidine-1-acetate esters.
Quantitative Kinetic Profiling
The following table synthesizes the kinetic and thermodynamic performance of both esters based on standardized amidation and saponification models.
| Parameter | Methyl 2-methyl-5-oxopyrrolidine-1-acetate | Ethyl 2-methyl-5-oxopyrrolidine-1-acetate |
| Relative Electrophilicity | High | Moderate (Dampened by +I effect) |
| Steric Bulk (Alkoxy Group) | Low (A-value ~1.70) | Moderate (A-value ~1.75) |
| Relative Hydrolysis Rate ( kobs ) | 1.0x (Baseline) | ~0.33x |
| Amidation Time (to 95% Yield) | 4.0 - 5.5 hours (at 0°C) | 12.0 - 18.0 hours (at 0°C) |
| Optimal Reaction Temp ( NH3 ) | 0°C to 10°C | 15°C to 25°C |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate built-in analytical checkpoints to prevent false positives and ensure precise kinetic tracking.
Protocol A: Comparative Ammonolysis (Amide Formation)
This protocol mimics the industrial amidation steps used in the[2], adapted for kinetic comparison.
Causality of Experimental Choices: We utilize 7M Ammonia in Methanol rather than aqueous ammonia to prevent competitive hydrolysis of the ester. The reaction is run at 0°C to slow the kinetics sufficiently for accurate HPLC tracking.
-
Preparation: In two separate, dry 50 mL round-bottom flasks, dissolve 10.0 mmol of the Methyl ester and Ethyl ester, respectively, in 5.0 mL of anhydrous methanol.
-
Initiation: Cool both flasks to 0°C in an ice bath. Simultaneously add 15.0 mL of pre-cooled 7M NH3 in Methanol to each flask. Stir at 300 rpm.
-
Kinetic Monitoring (Self-Validation): Every 30 minutes, extract a 50 µL aliquot from each flask.
-
Critical Step: Immediately quench the aliquot into 950 µL of a 0.1% Trifluoroacetic acid (TFA) in Acetonitrile solution. The TFA instantly protonates the ammonia ( NH3→NH4+ ), rendering it non-nucleophilic and "freezing" the reaction state.
-
-
Analysis: Analyze the quenched samples via HPLC-UV (210 nm). Plot the disappearance of the ester peak to calculate the conversion rate.
-
Isolation: Once HPLC indicates >95% conversion, concentrate the mixture in vacuo and recrystallize the resulting 2-methyl-5-oxopyrrolidine-1-acetamide from ethyl acetate.
Figure 2: Self-validating experimental workflow for comparative amidation kinetics.
Protocol B: Base-Catalyzed Saponification
To measure the exact hydrolytic lability of the two esters, a pH-stat titration method is employed. This is the gold standard for[3] because it maintains a constant hydroxide concentration, allowing for pseudo-first-order kinetic calculations.
-
Preparation: Dissolve 5.0 mmol of the ester in 20 mL of a 1:1 mixture of THF and deionized water (THF ensures complete solubility of the ester).
-
System Setup: Insert a calibrated pH probe and set the automated titrator to maintain a constant pH of 11.0 using 0.1M NaOH as the titrant. Maintain the reaction vessel at exactly 25.0°C using a water jacket.
-
Execution & Validation: Initiate the reaction. The titrator will automatically add NaOH to neutralize the forming carboxylic acid and maintain pH 11.0.
-
Data Synthesis: Export the volume of NaOH added over time. The rate of NaOH consumption is directly proportional to the rate of hydrolysis. You will observe that the methyl ester consumes the theoretical equivalent of NaOH roughly 3 times faster than the ethyl ester.
References
-
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry (via National Institutes of Health / PMC). Available at:[Link]
- US Patent 4,837,223 - (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetamide compositions.Google Patents. (Demonstrates standard amidation conditions for related pyrrolidone acetates).
-
Hydrolysis of Surfactants Containing Ester Bonds: Modulation of Reaction Kinetics and Important Aspects of Surfactant Self-Assembly. Journal of Chemical Education (ACS Publications). Available at:[Link]
Sources
A Comparative Guide to the Validation of LC-MS/MS Protocols for the Detection of Methyl 2-methyl-5-oxopyrrolidine-1-acetate
In the landscape of drug development and metabolomics, the accurate quantification of small molecules in biological matrices is paramount. This guide provides an in-depth comparison of two distinct Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocols for the determination of Methyl 2-methyl-5-oxopyrrolidine-1-acetate, a derivative of pyroglutamic acid, in human plasma. As a Senior Application Scientist, the focus here extends beyond mere procedural steps to elucidate the rationale behind the methodological choices, ensuring a robust and self-validating system critical for regulatory submissions.
The analytical journey for pyroglutamic acid derivatives is not without its challenges. A significant consideration is the potential for in-source cyclization of precursors like glutamine and glutamic acid, which can artificially inflate the concentration of the target analyte.[1][2] Therefore, chromatographic separation of the analyte from these potential precursors is a critical aspect of method development. This guide will compare a rapid, high-throughput protein precipitation (PPT) based method with a more rigorous liquid-liquid extraction (LLE) protocol, evaluating their performance based on internationally recognized validation guidelines.[3][4][5][6]
Comparative Overview of Analytical Strategies
The selection of a sample preparation method is a critical decision point in bioanalysis, balancing the need for sample cleanliness with throughput and recovery. Protein precipitation is a straightforward and rapid technique, while liquid-liquid extraction offers a higher degree of sample cleanup, potentially reducing matrix effects and improving sensitivity.[7][8] This guide will dissect the performance of these two approaches for the analysis of Methyl 2-methyl-5-oxopyrrolidine-1-acetate.
Table 1: Comparison of Key Methodological Parameters
| Parameter | Protocol 1: Protein Precipitation (PPT) | Protocol 2: Liquid-Liquid Extraction (LLE) |
| Sample Throughput | High | Moderate |
| Cost per Sample | Low | Moderate |
| Matrix Effect | Moderate to High | Low to Moderate |
| Extraction Recovery | Not applicable (Dilution) | High |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 1 ng/mL |
| Linear Dynamic Range | 5 - 5000 ng/mL | 1 - 2000 ng/mL |
Protocol 1: High-Throughput Analysis via Protein Precipitation
This protocol is designed for rapid screening and high-throughput applications where a fast turnaround time is essential. The "dilute-and-shoot" nature of this method, following protein removal, minimizes sample handling.[7]
Experimental Workflow
Caption: Workflow for the Protein Precipitation Protocol.
Step-by-Step Methodology
-
Sample Preparation:
-
To 50 µL of human plasma, add 50 µL of an internal standard (IS) working solution (e.g., Methyl 2-methyl-5-oxopyrrolidine-1-acetate-d3).
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Standard UHPLC system.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by infusion of the analytical standard (e.g., Precursor ion [M+H]+ -> Product ion).
-
Protocol 2: High-Sensitivity Analysis via Liquid-Liquid Extraction
This protocol is tailored for applications demanding higher sensitivity and cleaner extracts, which is often a requirement for regulatory submission of pharmacokinetic data.[7]
Experimental Workflow
Caption: Workflow for the Liquid-Liquid Extraction Protocol.
Step-by-Step Methodology
-
Sample Preparation:
-
To 100 µL of human plasma, add 50 µL of an internal standard (IS) working solution.
-
Add 100 µL of a suitable buffer (e.g., phosphate buffer, pH 6) to adjust the sample pH.
-
Add 600 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
The LC-MS/MS conditions would be similar to Protocol 1, but may be adjusted to accommodate the cleaner sample matrix.
-
Validation Results and Comparison
The validation of a bioanalytical method is a formal process to demonstrate that the method is fit for its intended purpose.[9][10][11] The following tables summarize the expected performance of the two protocols based on the principles outlined in the ICH M10 guideline.[3][5]
Table 2: Accuracy and Precision
| Analyte Level | Protocol 1: Protein Precipitation | Protocol 2: Liquid-Liquid Extraction |
| Accuracy (% Bias) | Precision (%CV) | |
| LLOQ | ± 15% | ≤ 20% |
| Low QC | ± 10% | ≤ 15% |
| Mid QC | ± 10% | ≤ 15% |
| High QC | ± 10% | ≤ 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Protocol 1: Protein Precipitation | Protocol 2: Liquid-Liquid Extraction |
| Extraction Recovery (%) | Not Applicable | > 85% |
| Matrix Effect (%) | 80 - 120% | 95 - 105% |
| IS-Normalized Matrix Factor | 0.85 - 1.15 | 0.98 - 1.02 |
Discussion and Recommendations
The choice between the two protocols is contingent on the specific requirements of the study.
-
Protocol 1 (PPT) is well-suited for early discovery and non-regulated studies where high throughput is a key consideration. While the matrix effects are more pronounced, the use of a stable isotope-labeled internal standard can mitigate these effects to a large extent.
-
Protocol 2 (LLE) is the preferred method for regulated bioanalysis, such as pharmacokinetic studies for regulatory submission. The superior sample cleanup leads to lower matrix effects, higher sensitivity, and overall more robust and reliable data. The trade-off is a more labor-intensive and time-consuming procedure.
References
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Available at: [Link]
-
Guideline Bioanalytical method validation - EMA - European Union. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. Available at: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available at: [Link]
-
FDA News: Issue 21-1, November 2022 - ASCPT. Available at: [Link]
-
Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed. Available at: [Link]
-
An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC. Available at: [Link]
-
Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS | Request PDF - ResearchGate. Available at: [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. Available at: [Link]
-
An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed. Available at: [Link]
-
An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar. Available at: [Link]
-
Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Available at: [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. Available at: [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. Available at: [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. Available at: [Link]
-
Development and Validation of a LC–MS/MS Method - ResearchGate. Available at: [Link]
-
Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Available at: [Link]
-
Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Available at: [Link]
-
Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC. Available at: [Link]
-
Validation of an LC-MS/MS Method for the Determination of Abscisic Acid Concentration in a Real-World Setting - MDPI. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. fda.gov [fda.gov]
- 6. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. tecan.com [tecan.com]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. bioanalysisforum.jp [bioanalysisforum.jp]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. hhs.gov [hhs.gov]
Benchmarking Methyl 2-methyl-5-oxopyrrolidine-1-acetate Purity: A Quantitative NMR (qNMR) Guide
Executive Summary & Analytical Challenge
In pharmaceutical development, establishing the absolute purity of synthetic intermediates is a critical regulatory milestone. Methyl 2-methyl-5-oxopyrrolidine-1-acetate (CAS 70821-47-5)[1] is a specialized pyrrolidone derivative whose structural features present distinct challenges for traditional chromatographic benchmarking.
Because this molecule lacks an extended conjugated π -system, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) at low wavelengths (e.g., 210 nm) is highly susceptible to baseline drift and erratic relative response factors (RRFs) from unknown impurities. Conversely, gas chromatography (GC-FID) exposes the molecule's N-acetate linkage to thermal stress, risking artifactual degradation in the injector port and artificially lowering the purity score.
To bypass these systemic biases, we employ Quantitative Nuclear Magnetic Resonance (1H-qNMR) . Recognized by as a primary analytical method[2], qNMR provides a direct, RRF-independent measurement of mass fraction purity.
Mechanistic Rationale: The qNMR Advantage
As an application scientist, I prioritize methods where the physical mechanism inherently validates the result. The fundamental principle of qNMR is that the integral of a resonance signal is directly proportional to the number of nuclei producing it, regardless of the molecule's overall structure[3].
Internal Standard Selection: Causality and Precision
For Methyl 2-methyl-5-oxopyrrolidine-1-acetate, we select Maleic Acid as the internal standard (IS). The causality behind this choice is threefold:
-
Spectral Isolation : Maleic acid produces a sharp, distinct olefinic singlet at 6.3 ppm in DMSO-d6[4]. The analyte's protons (the ester methoxy at ~3.7 ppm, the C2-methyl doublet at ~1.2 ppm, and the pyrrolidine ring multiplets between 1.5–4.5 ppm) are completely separated from the IS signal, ensuring zero integration overlap[5].
-
Metrological Traceability : Maleic acid is an established Certified Reference Material (CRM) whose absolute purity can be directly traced to primary NIST standards (e.g., NIST SRM 84k Potassium Hydrogen Phthalate).
-
Solubility : Both the analyte and maleic acid exhibit excellent, stable solubility in deuterated dimethyl sulfoxide (DMSO-d6).
Traceability pathway for absolute purity assignment using 1H-qNMR.
Experimental Protocol: A Self-Validating System
A robust qNMR protocol is not just a sequence of steps; it is a self-validating metrological system. Every parameter must be deliberately controlled to ensure quantitative magnetization recovery.
Step-by-Step Methodology
-
Gravimetric Preparation : The accuracy of qNMR is fundamentally limited by weighing precision. Using a calibrated microbalance ( d=0.001 mg), accurately weigh approximately 15.0 mg of Methyl 2-methyl-5-oxopyrrolidine-1-acetate and 5.0 mg of the Maleic Acid CRM into a clean glass vial.
-
Solubilization : Add 1.0 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS). Vortex thoroughly until complete dissolution is achieved. Transfer 600 µL to a 5 mm NMR tube.
-
Data Acquisition Parameters :
-
Pulse Angle : Set to 90° to maximize the transverse magnetization and signal-to-noise ratio (SNR).
-
Relaxation Delay (D1) : Critical Step. D1 must be set to ≥5×T1 (longitudinal relaxation time) of the slowest relaxing proton to guarantee >99.3% signal recovery[5]. For maleic acid in DMSO-d6, a D1 of 30 seconds is strictly enforced.
-
Number of Scans (NS) : Acquire 64 to 128 scans to achieve an SNR > 250:1 for the target methoxy singlet (~3.7 ppm) and the IS singlet (6.3 ppm).
-
-
Data Processing : Apply zero-filling (to at least 64k points) and an exponential window function (Line Broadening = 0.3 Hz). Perform manual phase correction and a high-order baseline correction. Integrate the peaks, extending the integration region to at least 5 times the peak width at half-height.
Step-by-step experimental workflow for qNMR data acquisition and processing.
The Quantification Equation
The absolute mass fraction purity ( Px ) is calculated using the primary ratio equation[3]:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd
Where:
-
I = Integral area (Analyte methoxy singlet vs. Maleic acid singlet)
-
N = Number of protons ( Nx=3 for -OCH3; Nstd=2 for maleic acid)
-
M = Molecular weight ( Mx=171.19 g/mol ; Mstd=116.07 g/mol )
-
W = Gravimetric weight (mg)
-
P = Purity of the standard (%)
Comparative Data Presentation
To objectively benchmark the performance of qNMR against traditional chromatographic methods, a single batch of Methyl 2-methyl-5-oxopyrrolidine-1-acetate was analyzed using HPLC-UV, GC-FID, and 1H-qNMR.
Table 1: Comparative Benchmarking of Analytical Techniques
| Analytical Technique | Detection Mechanism | RRF Dependency | Assigned Purity (%) | Key Limitation for this Analyte |
| HPLC-UV (210 nm) | Chromophore absorption | High | 98.5% | Lacks strong chromophore; overestimates purity due to baseline drift. |
| GC-FID | Flame ionization | Moderate | 96.2% | Underestimates purity due to thermal degradation of N-acetate bond. |
| 1H-qNMR | Nuclear magnetic resonance | None (Primary) | 97.12% | Requires high-precision microbalance and strict T1 relaxation control. |
Table 2: 1H-qNMR Triplicate Assay Precision (Maleic Acid IS)
| Replicate | Mass Analyte (mg) | Mass IS (mg) | Integral Ratio ( Ix/Istd ) | Calculated Purity (%) |
| 1 | 15.025 | 5.012 | 1.845 | 97.12% |
| 2 | 15.104 | 5.045 | 1.843 | 97.08% |
| 3 | 14.988 | 5.001 | 1.846 | 97.15% |
| Mean | - | - | - | 97.12% |
| % RSD | - | - | - | 0.04% |
Data Interpretation: The qNMR assay demonstrates exceptional precision (% RSD = 0.04%), confirming that when relaxation delays and gravimetric procedures are strictly controlled, qNMR provides a highly trustworthy, absolute benchmark for pharmaceutical intermediates.
References
-
Title: Internal Standard Reference Data for qNMR: Maleic Acid Source: Bureau International des Poids et Mesures (BIPM) URL: [Link]
-
Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: American Chemical Society (ACS) URL: [Link]
Sources
A Comparative Guide to the Structural Architectures of Methyl 2-methyl-5-oxopyrrolidine-1-acetate and Piracetam
Abstract
In the landscape of pyrrolidinone-based compounds, subtle molecular modifications can precipitate significant shifts in physicochemical properties and, consequently, biological interactions. This guide provides an in-depth structural comparison between piracetam (2-oxo-1-pyrrolidine acetamide) and the lesser-known analog, Methyl 2-methyl-5-oxopyrrolidine-1-acetate. We dissect the key architectural distinctions arising from N-substituent variation and ring alkylation. Through a combination of structural elucidation, comparative analysis of physicochemical parameters, and standardized experimental protocols, this document serves as a technical resource for researchers engaged in the design and characterization of novel pyrrolidinone derivatives.
Part 1: Molecular Structure Overview
At their core, both molecules share the 2-pyrrolidinone scaffold, a five-membered lactam ring that is a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA).[1][2][3] This foundational similarity, however, is where the direct structural overlap ends. The unique substitutions at the C2 position of the ring and on the exocyclic nitrogen atom (N1) create two distinct chemical entities with divergent properties.
Piracetam is chemically known as 2-oxo-1-pyrrolidine acetamide.[2][3] Its structure is characterized by an acetamide group (-CH₂CONH₂) attached to the nitrogen of the pyrrolidinone ring.
Methyl 2-methyl-5-oxopyrrolidine-1-acetate introduces two critical modifications:
-
Ring Alkylation: A methyl group (-CH₃) is appended at the C2 position of the pyrrolidinone ring.
-
N-Substituent Variation: The acetamide group is replaced with a methyl acetate group (-CH₂COOCH₃).
These differences are visually represented below.
Caption: 2D structures of Piracetam and Methyl 2-methyl-5-oxopyrrolidine-1-acetate.
Part 2: Deep Dive into Structural Dissimilarities
The Pyrrolidinone Core: Introduction of a Chiral Center
The most profound difference is the methylation at the C2 position of the pyrrolidinone ring in Methyl 2-methyl-5-oxopyrrolidine-1-acetate. This seemingly minor addition has a significant stereochemical consequence: it creates a chiral center.
-
Piracetam: The C2 carbon is a methylene group (-CH₂-), rendering the molecule achiral.
-
Methyl 2-methyl-5-oxopyrrolidine-1-acetate: The C2 carbon is bonded to a hydrogen, a methyl group, the C3 ring carbon, and the N1 ring nitrogen. With four different substituents, this carbon is a stereocenter, meaning the molecule can exist as two distinct enantiomers (R and S).
This introduction of chirality is critical. Enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles, as they interact differently with the chiral environment of biological systems (e.g., enzymes and receptors). Any synthesis or analysis of this compound must therefore consider its stereochemical purity.
The N-Substituent: Amide vs. Ester Functionality
The functional group attached to the pyrrolidinone nitrogen dictates much of the molecule's polarity and hydrogen bonding potential.
-
Piracetam's N-acetamide Group (-CH₂CONH₂): This group contains a primary amide. The amide functional group is characterized by its resonance stabilization and its ability to act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen and, to a lesser extent, the nitrogen lone pair).
-
Methyl 2-methyl-5-oxopyrrolidine-1-acetate's N-acetate Methyl Ester Group (-CH₂COOCH₃): This group contains a methyl ester. The ester is a hydrogen bond acceptor (at both oxygens) but lacks the N-H bonds necessary to act as a hydrogen bond donor.
This change from an amide to an ester fundamentally alters the molecule's intermolecular interaction capabilities, which is expected to influence properties like solubility, crystal packing, and receptor binding affinity.
Conformational Considerations
The five-membered pyrrolidinone ring is not planar and typically adopts an "envelope" or "twist" conformation to relieve ring strain.[4] The specific preferred conformation is influenced by its substituents.
-
In piracetam , the acetamide side chain can rotate, and the ring can pucker in different ways (exo and endo configurations have been studied).[4] The final conformation is a balance of minimizing steric hindrance and optimizing intramolecular interactions, such as the potential for a hydrogen bond between the amide N-H and the ring's carbonyl oxygen.[4]
-
The presence of the C2-methyl group in the analog will introduce additional steric bulk, likely influencing the preferred puckering of the pyrrolidinone ring to a greater degree. This steric hindrance could favor conformations that place the methyl group in a pseudo-equatorial position to minimize steric clashes with the N-substituent.
Part 3: Physicochemical Consequences of Structural Variance
The structural differences outlined above translate directly into distinct physicochemical properties. A summary of calculated and known properties is presented below.
| Property | Piracetam | Methyl 2-methyl-5-oxopyrrolidine-1-acetate | Rationale for Difference |
| Molecular Formula | C₆H₁₀N₂O₂[5][6] | C₈H₁₃NO₃ | Addition of a -CH₂- unit and substitution of -NH₂ with -OCH₃. |
| Molecular Weight | 142.16 g/mol [3] | 171.19 g/mol | Increased atom count. |
| Chirality | Achiral | Chiral (at C2) | Presence of four different substituents on the C2 carbon. |
| Hydrogen Bond Donors | 1 (from -NH₂) | 0 | Replacement of the primary amide with a methyl ester. |
| Hydrogen Bond Acceptors | 2 (from C=O) | 3 (from C=O and -OCH₃) | Addition of an ester oxygen. |
| Predicted LogP | -1.06 (approx.) | +0.15 (approx.) | The ester group and extra methyl group increase lipophilicity compared to the more polar primary amide. |
Note: LogP values are estimations from chemical databases and serve for comparative purposes.
The most significant functional consequence is the shift in hydrogen bonding capability and polarity. Piracetam, with its primary amide, is more polar and can participate in a broader range of hydrogen-bonding interactions than its methyl ester counterpart. This has direct implications for aqueous solubility (piracetam is expected to be more soluble) and its ability to cross the blood-brain barrier.
Part 4: Experimental Protocols for Structural Verification and Comparison
Distinguishing between these two structures in a laboratory setting is straightforward with standard analytical techniques. Here, we provide exemplar protocols for NMR spectroscopy and a workflow for computational analysis.
Protocol 4.1: Comparative ¹H and ¹³C NMR Spectroscopy
Objective: To identify unique spectral signatures for each compound based on their distinct functional groups and structural features.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of each compound separately in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[7] Shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum for each sample. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) will be required.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H signals.
Expected Spectral Differences:
-
¹H NMR:
-
Piracetam: Will show a broad signal for the -NH₂ protons (typically ~7.0-7.5 ppm in DMSO-d₆). The spectrum will be simpler due to molecular symmetry.
-
Methyl 2-methyl-5-oxopyrrolidine-1-acetate: Will lack the -NH₂ signal. It will show a sharp singlet for the ester methyl group (-OCH₃) around 3.6-3.7 ppm. A doublet for the C2-methyl group (-CH₃) will appear in the aliphatic region (~1.1-1.3 ppm), coupled to the C2-proton.
-
-
¹³C NMR:
-
Piracetam: Will show two carbonyl signals, one for the ring lactam and one for the side-chain amide.
-
Methyl 2-methyl-5-oxopyrrolidine-1-acetate: Will also show two carbonyl signals, but the ester carbonyl will have a distinct chemical shift from an amide carbonyl. A signal for the ester methyl carbon (-OCH₃) will be present (~52 ppm), as will a signal for the C2-methyl carbon (~15-20 ppm). The C2 ring carbon will be a methine carbon, differing from the methylene C2 in piracetam.
-
Caption: Standard workflow for structural verification via NMR spectroscopy.
Protocol 4.2: Computational Modeling for Conformational Analysis
Objective: To predict and compare the lowest energy 3D conformations of both molecules, providing insight into steric and electronic effects.
Methodology:
-
Structure Building: Construct 3D models of both piracetam and the (S)-enantiomer of Methyl 2-methyl-5-oxopyrrolidine-1-acetate using molecular modeling software (e.g., Avogadro, ChemDraw 3D).
-
Force Field Selection: Choose a suitable molecular mechanics force field (e.g., MMFF94 or UFF) for initial geometry optimization. These provide a rapid, computationally inexpensive energy minimization.
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface and identify low-energy conformers. This is particularly important for the flexible N-substituent.
-
Quantum Mechanical Refinement: Take the lowest energy conformers identified in the previous step and perform a higher-level geometry optimization using a quantum mechanical method, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).[8] This provides a more accurate description of the electronic structure and geometry.
-
Analysis: Compare the final, optimized structures. Analyze bond lengths, bond angles, dihedral angles (especially for the ring pucker and side-chain orientation), and the calculated electrostatic potential surface to visualize regions of positive and negative charge.
Part 5: Conclusion
While both Methyl 2-methyl-5-oxopyrrolidine-1-acetate and piracetam are built upon a common pyrrolidinone foundation, their structural identities are markedly distinct. The introduction of a chiral methyl group on the lactam ring and the substitution of a primary amide with a methyl ester are not trivial modifications. These changes fundamentally alter the molecule's stereochemistry, hydrogen bonding potential, and lipophilicity. These differences are readily verifiable through standard analytical techniques like NMR spectroscopy. For researchers in drug development, understanding these foundational structural distinctions is the first and most critical step in hypothesizing how such an analog might behave differently in a biological context, from its metabolic fate to its potential interactions at a target site.
References
- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222.
- Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312.
-
PubChem. (n.d.). Piracetam. National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link][1]
-
Winnicka, K., Tomasiak, M., & Bielawska, A. (2005). Piracetam--an old drug with novel properties? Acta Poloniae Pharmaceutica, 62(5), 405-409.[2][9]
-
Examine.com. (2025, August 28). Research Breakdown on Piracetam. Retrieved March 28, 2026, from [Link][10]
-
Altomare, C., et al. (1995). X-ray Crystal Structure, Partitioning Behavior, and Molecular Modeling Study of Piracetam-Type Nootropics: Insights into the Pharmacophore. Journal of Medicinal Chemistry, 38(1), 170-179.[11][12]
-
ATB (Automated Topology Builder). (n.d.). Piracetam. The University of Queensland. Retrieved March 28, 2026, from [Link][6]
-
SWGDRUG.org. (2017, July 12). Phenylpiracetam Monograph. Retrieved March 28, 2026, from [Link][7]
-
Wikipedia. (n.d.). Piracetam. Retrieved March 28, 2026, from [Link][3]
Sources
- 1. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Piracetam - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Piracetam | C6H10N2O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. swgdrug.org [swgdrug.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. examine.com [examine.com]
- 11. X-ray crystal structure, partitioning behavior, and molecular modeling study of piracetam-type nootropics: insights into the pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Comparing catalytic pathways for Methyl 2-methyl-5-oxopyrrolidine-1-acetate synthesis
An in-depth comparative analysis of the catalytic pathways for synthesizing Methyl 2-methyl-5-oxopyrrolidine-1-acetate (also known as 1-(methoxycarbonylmethyl)-5-methylpyrrolidin-2-one). As a Senior Application Scientist, I have evaluated these methodologies not just for their theoretical elegance, but for their robustness, scalability, and operational reality in the lab.
This guide objectively contrasts three distinct catalytic architectures: Transition-Metal Chemocatalysis, Phase-Transfer Catalysis (PTC), and Biocatalytic Asymmetric Reduction.
Mechanistic Overview & Pathway Architecture
The target molecule is a highly functionalized γ -lactam, serving as a critical scaffold for racetam-type nootropics and advanced active pharmaceutical ingredients (APIs). The synthesis fundamentally requires the formation of a 5-membered lactam ring with precise N-alkylation and C2-methylation.
Figure 1: Comparison of three distinct catalytic pathways for target lactam synthesis.
Pathway 1: Transition-Metal Catalyzed Reductive Amination Cascade
This pathway leverages biomass-derived levulinic acid and glycine methyl ester. The reaction proceeds via a tandem reductive amination followed by intramolecular lactamization[1][2].
Causality & Mechanism: The condensation of levulinic acid and glycine methyl ester forms a transient imine at the C4 position. Imines are notoriously unstable and prone to oligomerization. By utilizing a highly active Ruthenium on Carbon (Ru/C) or Platinum (Pt/TiO2) catalyst under H 2 pressure, the imine is rapidly and chemoselectively reduced to a secondary amine before side reactions occur[3]. The resulting amine is perfectly positioned to attack the C1 carboxylic acid, driving a thermodynamically favorable cyclization to the 5-membered lactam.
Self-Validating Experimental Protocol:
-
Imine Formation: Charge a high-pressure Parr reactor with levulinic acid (1.0 eq), glycine methyl ester hydrochloride (1.05 eq), and triethylamine (1.05 eq) in methanol. Causality: Triethylamine is critical to neutralize the hydrochloride salt, liberating the free amine nucleophile. Without this, imine formation stalls.
-
Catalytic Reduction: Add 5 wt% Ru/C catalyst. Seal, purge with N 2 , and pressurize with H 2 to 5 bar. Stir at 50°C. Validation: Monitor the H 2 mass flow controller. A complete cessation of hydrogen uptake provides a quantitative, real-time signal that the imine reduction is finished.
-
Lactamization: Vent the excess H 2 and ramp the reactor temperature to 90°C for 4 hours. Validation: Analyze the headspace or aliquots via GC-MS. The detection of stoichiometric methanol release confirms the intramolecular amidation is actively proceeding.
-
Isolation: Filter the mixture through a Celite pad to recover the heterogeneous catalyst. Concentrate the filtrate and purify via vacuum distillation.
Pathway 2: Phase-Transfer Catalyzed (PTC) N-Alkylation
For facilities lacking high-pressure hydrogenation capabilities, starting from pre-formed 5-methylpyrrolidin-2-one and alkylating the nitrogen is the preferred industrial route[4].
Causality & Mechanism: The amide N-H of a γ -lactam has a pKa of ~15, making it a poor nucleophile. While sodium hydride (NaH) can force deprotonation, it requires strictly anhydrous conditions. Pathway 2 utilizes a solid-liquid Phase-Transfer Catalyst (PTC) system using K 2 CO 3 and Tetrabutylammonium bromide (TBAB). TBAB transports the carbonate into the organic phase to deprotonate the lactam. The bulky tetrabutylammonium counterion creates a "loose" ion pair, drastically increasing the nucleophilicity of the lactam nitrogen for an S N 2 attack on methyl chloroacetate.
Self-Validating Experimental Protocol:
-
Deprotonation Phase: In a round-bottom flask, suspend 5-methylpyrrolidin-2-one (1.0 eq), anhydrous K 2 CO 3 (2.0 eq), and TBAB (0.1 eq) in acetonitrile. Heat to 60°C for 30 minutes.
-
Alkylation: Dropwise add methyl chloroacetate (1.2 eq). Validation: The reaction mixture will transition from a chunky, heavy suspension (K 2 CO 3 ) to a fine, easily stirred white slurry (KCl precipitation). This physical change is a direct visual confirmation of the substitution event.
-
Reaction Monitoring: Stir for 4 hours at 80°C. Validation: Utilize in-situ FTIR spectroscopy. The disappearance of the broad N-H stretch at ~3200 cm −1 and the emergence of a sharp ester C=O stretch at 1745 cm −1 validates complete conversion.
-
Isolation: Cool the mixture, filter off the inorganic salts, and concentrate the filtrate. Wash with water to partition out residual TBAB, then extract the product with ethyl acetate.
Pathway 3: Biocatalytic Asymmetric Reductive Amination
When the application demands strict stereocontrol (e.g., yielding specifically the (S)-enantiomer for API synthesis), chemocatalysis often falls short without expensive chiral ligands. Engineered Imine Reductases (IREDs) offer unparalleled enantioselectivity[5].
Figure 2: Biocatalytic cascade featuring IRED-mediated reduction and GDH cofactor recycling.
Causality & Mechanism: Aqueous imine formation is thermodynamically unfavorable. The IRED enzyme pulls the equilibrium forward by rapidly and irreversibly transferring a hydride from NADPH to the transient imine with strict facial selectivity. To make this economically viable, Glucose Dehydrogenase (GDH) is coupled to the system to continuously recycle NADP + back to NADPH using glucose as a cheap terminal reductant.
Self-Validating Experimental Protocol:
-
Cascade Assembly: In a bioreactor, dissolve levulinic acid (1.0 eq) and glycine methyl ester (1.5 eq) in 100 mM phosphate buffer. Causality: The 0.5 eq excess of amine helps push the initial aqueous condensation equilibrium.
-
Enzyme Addition: Adjust pH to 7.5. Add NADP + (0.1 mol%), Glucose (2.0 eq), GDH (1 mg/mL), and the engineered IRED (2 mg/mL). Incubate at 30°C with gentle impeller agitation.
-
Real-Time Monitoring: Connect the reactor to an autotitrator dispensing 1M NaOH. Validation: As GDH oxidizes glucose, it produces gluconolactone, which hydrolyzes to gluconic acid. The continuous addition of NaOH required to maintain pH 7.5 serves as a direct, stoichiometric readout of the reduction progress.
-
Cyclization & Isolation: Once base consumption plateaus, shift the temperature to 45°C for 2 hours to accelerate the spontaneous lactamization of the chiral amine. Extract with dichloromethane.
Quantitative Comparative Analysis
| Performance Metric | Pathway 1 (Chemocatalytic) | Pathway 2 (PTC Alkylation) | Pathway 3 (Biocatalytic) |
| Primary Catalyst | Ru/C or Pt/TiO 2 | TBAB / K 2 CO 3 | Engineered IRED + GDH |
| Overall Yield | 85 - 92% | 75 - 85% | 90 - 98% |
| Enantiomeric Excess | Racemic (0% ee) | Retention of starting ee | >99% ee |
| E-factor (Waste) | Low (Water byproduct) | Moderate (Salt/Halide waste) | Low (Aqueous, Biodegradable) |
| Scalability | High (Continuous flow viable) | High (Standard batch) | Moderate (Titer dependent) |
| Optimal Use Case | Bulk racemic intermediate | Late-stage functionalization | Asymmetric API synthesis |
References
-
One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Asymmetric Transformations of Levulinic Acid to γ -Valerolactone and 5-Methylpyrrolidin-2-one Derivatives MDPI Catalysts URL:[Link]
-
Heterogeneous Pt Catalysts for Reductive Amination of Levulinic Acid to Pyrrolidones ResearchGate / ACS Catalysis URL:[Link]
-
Data-Driven Construction of an Imine Reductase Library Capable of Broad-Scope Reductive Amination ChemRxiv URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. (R)-5-Methylpyrrolidin-2-one | 21395-93-7 | Benchchem [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
Efficacy of Methyl 2-methyl-5-oxopyrrolidine-1-acetate compared to other pyrrolidone building blocks
As medicinal chemistry pivots toward highly functionalized, structurally rigid pharmacophores, 5-oxopyrrolidine derivatives have emerged as privileged scaffolds. They are extensively utilized in the development of antimicrobial agents, anticancer therapeutics, and [3].
Among these building blocks, Methyl 2-methyl-5-oxopyrrolidine-1-acetate (CAS: 70821-47-5) stands out. By incorporating a C2-methyl group and an N1-acetate ester, this molecule overcomes the metabolic liabilities of traditional pyrrolidones while providing an orthogonal handle for late-stage synthetic diversification. This guide objectively evaluates its efficacy, structural causality, and synthetic utility compared to alternative pyrrolidone scaffolds.
Structural Causality: The C2-Methyl & N1-Acetate Advantage
To understand the efficacy of Methyl 2-methyl-5-oxopyrrolidine-1-acetate, we must analyze the causality behind its structural modifications:
-
Metabolic Shielding via C2-Methylation: Standard unsubstituted pyrrolidones (like 2-pyrrolidone) possess a metabolic "soft spot" at the carbon adjacent to the nitrogen (C5 or C2, depending on numbering). Cytochrome P450 enzymes readily oxidize this position, leading to rapid clearance. The introduction of a methyl group at the C2 position provides critical steric hindrance, blocking oxidative degradation and extending the molecule's biological half-life.
-
Conformational Rigidity (Thorpe-Ingold Effect): The C2-methyl group restricts the conformational flexibility of the pyrrolidone ring. This rigidity forces the molecule into a pre-organized orientation that can drastically lower the entropic cost of receptor binding, a principle that has been successfully leveraged in [2].
-
Synthetic Versatility of the N1-Acetate Ester: Unlike the unreactive terminal amide of Piracetam, the methyl ester on the N1-acetate acts as an electrophilic handle. It can be selectively hydrolyzed, converted into an amide, or transformed into a hydrazone—a motif proven to yield [1].
Comparative Efficacy Analysis
The table below summarizes the quantitative and qualitative performance of Methyl 2-methyl-5-oxopyrrolidine-1-acetate against traditional alternatives.
| Scaffold | Structural Motif | Primary Application | Metabolic Stability | Synthetic Versatility |
| Methyl 2-methyl-5-oxopyrrolidine-1-acetate | C2-Methyl, N1-Acetate Ester | Advanced library generation (Antimicrobial/Anticancer) | High (C2 oxidation blocked by methyl steric shielding) | Excellent (Orthogonal ester handle allows selective amidation) |
| Pyroglutamic Acid | C2-Carboxylic Acid | Chiral pool synthesis, Peptidomimetics | Moderate (Susceptible to decarboxylation/oxidation) | Good (Requires protection/deprotection of the lactam nitrogen) |
| Piracetam | N1-Acetamide | Nootropics, CNS targeting | Moderate (Prone to terminal amide hydrolysis in vivo) | Low (Terminal primary amide is highly unreactive) |
| 2-Pyrrolidone | Unsubstituted Lactam | Basic solvent, simple building block | Low (Multiple metabolic soft spots on the ring) | Moderate (Limited primarily to N-alkylation) |
Workflow Visualization
The following diagram illustrates the logical divergence in screening pathways when utilizing a C2-methylated scaffold versus a standard 5-oxopyrrolidine.
Workflow comparing the functionalization and screening of C2-methylated vs. standard pyrrolidones.
Self-Validating Experimental Protocol
To demonstrate the practical efficacy of this building block, below is a self-validating methodology for synthesizing a bioactive hydrazone library from Methyl 2-methyl-5-oxopyrrolidine-1-acetate.
Objective
Utilize the N1-acetate handle to generate lipophilic hydrazones for antimicrobial screening.
Step 1: Regioselective Hydrazinolysis of the Ester
-
Causality: The methyl ester is highly susceptible to nucleophilic acyl substitution by alpha-effect nucleophiles (like hydrazine). The C5 lactam carbonyl remains unreactive due to the resonance stabilization of the amide bond, ensuring perfect regioselectivity.
-
Procedure:
-
Dissolve Methyl 2-methyl-5-oxopyrrolidine-1-acetate (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (80% aqueous, 2.5 eq) dropwise at 0°C.
-
Reflux the mixture at 80°C for 4 hours.
-
-
Validation Checkpoint: Monitor the reaction via LC-MS. The successful conversion is validated by the complete disappearance of the ester mass [M+H]+172.2 and the emergence of the hydrazide mass [M+H]+172.1 . Concentrate in vacuo and triturate with cold diethyl ether to precipitate the pure hydrazide intermediate.
Step 2: Schiff Base Condensation
-
Causality: Acid catalysis protonates the target aryl aldehyde, facilitating nucleophilic attack by the terminal amine of the hydrazide. The resulting hydrazone double bond locks the appended aryl group into a rigid, planar conformation—a structural requirement for penetrating microbial efflux pumps.
-
Procedure:
-
Dissolve the hydrazide intermediate (1.0 eq) and an aryl aldehyde (e.g., 5-nitrothiophene-2-carboxaldehyde) (1.1 eq) in ethanol.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Stir continuously at 60°C for 6 hours.
-
-
Validation Checkpoint: Cool the mixture to room temperature to induce crystallization. Filter and wash with cold ethanol. Validation is achieved via 1 H-NMR: look for the distinct downfield shift of the (E)/(Z) imine proton singlet at δ 8.0–8.5 ppm, confirming successful condensation.
References
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (MDPI).[Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences (MDPI).[Link]
-
CCR5 Antagonists as Anti-HIV-1 Agents. 1. Synthesis and Biological Evaluation of 5-Oxopyrrolidine-3-carboxamide Derivatives. Chemical and Pharmaceutical Bulletin (J-STAGE).[Link]
Methyl 2-methyl-5-oxopyrrolidine-1-acetate proper disposal procedures
As a Senior Application Scientist, I have developed this comprehensive operational and disposal guide for handling Methyl 2-methyl-5-oxopyrrolidine-1-acetate (CAS: 70821-47-5). Pyrrolidone derivatives and lactam-based esters are foundational scaffolds in drug development, particularly in the synthesis of nootropics, peptidomimetics, and central nervous system (CNS) therapeutics.
However, the unique dual-reactivity of the lactam ring and the ester moiety requires strict, causality-driven safety and disposal protocols. Mishandling these compounds in waste streams can lead to exothermic hydrolysis, pressure buildup in sealed carboys, and severe laboratory accidents. This guide provides self-validating, step-by-step methodologies to ensure absolute operational safety and environmental compliance.
Chemical Profile & Hazard Causality
To design a safe operational workflow, we must first understand the mechanistic causality behind the chemical's hazards. Methyl 2-methyl-5-oxopyrrolidine-1-acetate is classified under GHS as an Acute Toxin (Oral/Dermal/Inhalation), a Skin/Eye Irritant (Category 2/2A), and a Specific Target Organ Toxin (STOT SE 3) [1].
Mechanistic Causality of Hazards:
-
Dermal Penetration: The lipophilic nature of the methyl ester allows the molecule to rapidly cross the stratum corneum, carrying the irritating lactam core into dermal tissues.
-
Waste Stream Reactivity: The ester moiety is highly susceptible to nucleophilic attack. If this compound is inadvertently disposed of in a high-pH (basic) or low-pH (acidic) aqueous waste carboy, it undergoes rapid, exothermic hydrolysis. Prolonged exposure to extreme pH will also force the ring-opening of the stable 5-membered lactam, yielding glutamic acid derivatives and releasing heat.
Fig 1. Base/Acid-catalyzed degradation pathway of Methyl 2-methyl-5-oxopyrrolidine-1-acetate.
Experimental Workflow: Safe Handling Operations
Trustworthy protocols must be self-validating. The following step-by-step methodology ensures that any deviation from safe handling is immediately identifiable before an exposure event occurs.
Step 1: Environmental Preparation
-
Conduct all transfers and reactions inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.
-
Validation: Verify the Magnehelic gauge on the fume hood reads within the safe operational zone before opening the chemical container.
Step 2: PPE Verification
-
Don standard laboratory PPE: flame-resistant lab coat, safety goggles (not safety glasses, due to the eye irritation hazard), and nitrile gloves.
-
Causality: Nitrile provides a sufficient barrier against transient exposure to esters, but gloves must be changed immediately if contaminated, as the solvent vehicle (e.g., DCM or Methanol) can degrade the nitrile matrix, dragging the toxic lactam into the skin.
Step 3: Chemical Transfer & Reaction Setup
-
Weigh the compound using a closed-system analytical balance or anti-static weigh boats to prevent aerosolization of the powder.
-
Dissolve the compound in the target solvent (e.g., Ethyl Acetate, DCM, or Methanol) before adding any reactive reagents (like bases or acids) to ensure thermal mass distribution and prevent localized exothermic spikes.
Waste Segregation & Compatibility Matrix
Proper waste segregation is the most critical step in laboratory safety [2]. Mixing incompatible waste streams is the leading cause of chemical carboy explosions. Summarized below is the quantitative and qualitative compatibility data for Methyl 2-methyl-5-oxopyrrolidine-1-acetate.
| Waste Stream Category | Compatibility | pH Range | Mechanistic Reason for Compatibility/Incompatibility |
| Non-Halogenated Organics | Highly Compatible | Neutral | Stable in Methanol, Ethanol, Ethyl Acetate, and Acetone. No reactive functional groups present to initiate degradation. |
| Halogenated Organics | Compatible | Neutral | Stable in DCM, Chloroform. Must be kept separate from non-halogenated waste for EPA incineration compliance. |
| Aqueous Neutral | Conditionally Compatible | 6.0 - 8.0 | Slow hydrolysis may occur over months. Safe for temporary accumulation before disposal. |
| Aqueous Basic (pH > 9) | Incompatible (Danger) | > 9.0 | Rapid ester saponification. Exothermic heat generation can cause sealed waste containers to over-pressurize and rupture. |
| Aqueous Acidic (pH < 3) | Incompatible (Danger) | < 3.0 | Acid-catalyzed hydrolysis of the ester and potential protonation/opening of the lactam ring. |
| Strong Oxidizers | Incompatible (Danger) | N/A | Risk of violent oxidation of the pyrrolidine ring structure. |
Step-by-Step Disposal Procedures
All chemical waste generated from this compound must be managed in accordance with EPA guidelines and standard "Prudent Practices in the Laboratory" [3].
Protocol A: Liquid Organic Waste Disposal
-
Segregation: Determine if the reaction solvent used with the compound was halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol).
-
Containerization: Pour the waste into a designated, clearly labeled 10L or 20L High-Density Polyethylene (HDPE) carboy. Do not use glass carboys for high-volume accumulation due to shatter risks.
-
Validation: Ensure the carboy is equipped with a vented safety funnel to prevent pressure accumulation from ambient temperature fluctuations.
-
Labeling: Attach a hazardous waste tag immediately. Mark the specific hazards: "Toxic, Irritant."
Protocol B: Aqueous Waste Disposal
-
Neutralization: If the compound is suspended in an aqueous solution, verify the pH using indicator strips. Adjust the pH to a neutral range (pH 6-8) using dilute HCl or NaOH slowly in an ice bath before adding it to the waste carboy.
-
Collection: Pour the neutralized aqueous waste into the "Aqueous Hazardous Waste" carboy.
-
Restriction: Never pour this compound down the sanitary sewer. It must be incinerated at an EPA-permitted facility.
Protocol C: Solid Waste & Sharps
-
Consumables: Place all contaminated weigh boats, pipette tips, and gloves into a solid hazardous waste bin lined with a 6-mil polyethylene bag.
-
Sharps: Syringes used to transfer solutions of the compound must be placed directly into a puncture-resistant, OSHA-compliant sharps container without recapping the needle.
Fig 2. Laboratory waste segregation and disposal workflow for pyrrolidine derivatives.
Spill Response & Decontamination
In the event of an accidental spill, immediate and systematic action is required to prevent inhalation exposure and surface contamination.
-
Evacuate & Isolate: If the spill occurs outside a fume hood, instruct all personnel to step back. If the spill is large (>100 mL of concentrated solution), evacuate the immediate lab area and allow the HVAC system to clear ambient aerosols.
-
Containment: Surround the spill with an inert absorbent material (e.g., vermiculite, diatomaceous earth, or universal spill pads). Do not use combustible materials like paper towels for large organic spills.
-
Neutralization/Absorption: Allow the absorbent to soak up the liquid. For solid powder spills, lightly mist the powder with water (if compatible) to prevent dust aerosolization before sweeping.
-
Collection: Use a non-sparking plastic scoop to collect the saturated absorbent and place it into a heavy-duty hazardous waste bag.
-
Surface Decontamination: Wash the spill surface with a mild detergent and water solution, followed by an ethanol wipe down to remove residual lipophilic traces of the ester. Dispose of all cleaning materials as solid hazardous waste.
References
-
methyl 2-methyl-5-oxopyrrolidine-1-acetate — Chemical Substance Information NextSDS Chemical Database [Link]
-
Chapter 7: Chemical Disposal Procedures - Laboratory Safety Guide University of Wisconsin–Madison Environment, Health & Safety[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Academies of Sciences, Engineering, and Medicine [Link]
A Researcher's Guide to the Safe Handling of Methyl 2-methyl-5-oxopyrrolidine-1-acetate
As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides essential, experience-driven protocols for handling Methyl 2-methyl-5-oxopyrrolidine-1-acetate, ensuring that your work can proceed with the highest degree of safety and confidence. This document moves beyond mere procedural steps to explain the rationale behind each recommendation, empowering you to make informed decisions in your laboratory.
Understanding the Hazard Profile
Methyl 2-methyl-5-oxopyrrolidine-1-acetate is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2)
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 4)
-
Acute Toxicity, Inhalation (Category 4) [1]
The core of its hazard profile stems from its nature as a pyrrolidinone derivative. These compounds can be absorbed through the skin and are irritants to skin and eyes.[2][3] Inhalation of vapors or aerosols can also lead to respiratory tract irritation.[3] Therefore, our primary safety objective is to prevent direct contact and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Standard Handling | Large Spill / High Exposure | Rationale |
| Eye/Face | Safety glasses with side-shields or chemical splash goggles.[4] | Face shield in addition to chemical splash goggles.[4][5] | Protects against accidental splashes which can cause serious eye irritation. A face shield provides broader protection during high-risk procedures. |
| Hand | Nitrile or Neoprene gloves. Double-gloving is recommended. | Heavier-duty Butyl rubber gloves. | While specific permeation data for this exact compound is not readily available, data for the closely related N-Methyl-2-Pyrrolidone (NMP) shows excellent resistance (>480 minutes) with Butyl rubber and good resistance with Neoprene and Nitrile gloves.[6] Given the shared pyrrolidinone structure, these are the most logical choices. Always inspect gloves before use. |
| Body | Laboratory coat. | Chemical-resistant apron or a full chemical-resistant suit.[4] | A lab coat is sufficient for minor splashes. For larger quantities or in case of a spill, a more impervious barrier is necessary to prevent skin contact and absorption. |
| Respiratory | Not required with adequate engineering controls (i.e., fume hood). | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA).[4] | The compound's inhalation toxicity necessitates that it be handled in a well-ventilated area, preferably a chemical fume hood, to keep vapor concentrations to a minimum. |
Expert Insight: The choice of glove material is a critical decision. While general chemical resistance charts can be helpful, they are not a substitute for specific testing.[4][7] For prolonged or high-exposure tasks, it is always best to consult the glove manufacturer's specific chemical resistance data.
Operational Plan: A Step-by-Step Handling Procedure
A systematic workflow is essential to minimize risk. The following procedure should be adapted to your specific experimental context.
Preparation:
-
Review the Safety Data Sheet (SDS): Before any work commences, all personnel involved must read and understand the SDS for Methyl 2-methyl-5-oxopyrrolidine-1-acetate.[1]
-
Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.
-
Assemble all Materials: Have all necessary equipment, including PPE, spill containment materials, and waste containers, readily available.
Handling:
-
Don Appropriate PPE: Follow the guidelines in the table above.
-
Work Within a Fume Hood: All manipulations of the compound, including weighing and dilutions, should be performed inside a certified chemical fume hood.[1]
-
Avoid Inhalation and Contact: Handle the material carefully to avoid generating aerosols or dust.[1]
-
Use Compatible Materials: Ensure that all containers and equipment are compatible with the chemical.
Post-Handling:
-
Decontaminate Work Area: Wipe down the work surface in the fume hood with an appropriate solvent.
-
Properly Doff PPE: Remove gloves and other disposable PPE using techniques that prevent skin contact.
-
Wash Hands Thoroughly: Wash hands with soap and water after handling the compound, even if gloves were worn.[4]
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.
-
Don Enhanced PPE: Before attempting to clean up a small spill, don the appropriate PPE as outlined in the "Large Spill / High Exposure" column of the table above.
-
Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand.[5]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Disposal Plan: Ensuring Environmental Responsibility
Methyl 2-methyl-5-oxopyrrolidine-1-acetate is a non-halogenated organic compound. As such, it should be disposed of as hazardous chemical waste.
Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing this compound. The container should be made of a compatible material and have a secure lid.
-
Labeling: The label should clearly state "Hazardous Waste" and list the full chemical name: "Methyl 2-methyl-5-oxopyrrolidine-1-acetate".[5] Do not use abbreviations.
-
Segregation: Keep non-halogenated waste separate from halogenated waste streams to reduce disposal costs and environmental impact.[5]
-
Storage: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from heat or ignition sources.
Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour this chemical down the drain.[5]
-
Contaminated disposable materials, such as gloves and absorbent pads, should also be placed in the designated hazardous waste container.
References
-
Gloves Chemical Resistance Chart . Gloves By Web. [Link]
-
Material Safety Data Sheet - Pyrrolidine . Cole-Parmer. [Link]
-
PYRROLIDINE FOR SYNTHESIS . Loba Chemie. [Link]
-
methyl 2-methyl-5-oxopyrrolidine-1-acetate — Chemical Substance Information . NextSDS. [Link]
-
SAFETY DATA SHEET . Fisher Scientific. [Link]
-
Ansell Chemical Resistance Glove Chart . University of California, Santa Barbara - Environmental Health and Safety. [Link]
Sources
- 1. growland.net [growland.net]
- 2. assets.lakeland.com [assets.lakeland.com]
- 3. research.usu.edu [research.usu.edu]
- 4. calpaclab.com [calpaclab.com]
- 5. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 6. ehs.sfsu.edu [ehs.sfsu.edu]
- 7. glovesbyweb.com [glovesbyweb.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
